molecular formula C11H10O3 B1666149 Avenalumic acid CAS No. 135754-92-6

Avenalumic acid

カタログ番号: B1666149
CAS番号: 135754-92-6
分子量: 190.19 g/mol
InChIキー: CYYTUYSFBHDJRH-ZPUQHVIOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avenalumic acid, also known as avenalumate, belongs to the class of organic compounds known as styrenes. These are organic compounds containing an ethenylbenzene moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in cereals and cereal products and oat. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYTUYSFBHDJRH-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233110
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135754-92-6
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135754-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenalumic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135754926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVENALUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DS0J94AFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Avenalumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to Avenalumic Acid: Structure, Properties, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of avenalumic acid, a naturally occurring phenolic acid. It details its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental methodologies, presenting key data in a structured format for scientific and research applications.

Chemical Structure of this compound

This compound is chemically defined as (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid.[1][2] Its structure consists of a phenol (B47542) ring linked to a five-carbon pentadienoic acid chain with two trans double bonds. This compound is a vinylogous extension of p-coumaric acid.

Molecular Formula: C₁₁H₁₀O₃[1][3][4]

Chemical Identifiers:

  • SMILES: C1=CC(=CC=C1/C=C/C=C/C(=O)O)O[1][3]

  • InChI: InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+[1][3]

  • InChIKey: CYYTUYSFBHDJRH-ZPUQHVIOSA-N[1][3]

The complete structure is 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid, indicating an EE orientation in the olefinic side chain.[5] It is also referred to as 4'-hydroxycinnamylidene-acetic acid.[4][5]

Physicochemical and Spectroscopic Data

This compound is a pale yellow, crystalline solid.[4][5] Key physicochemical and computed properties are summarized below.

PropertyValueReference
Molecular Weight 190.19 g/mol [1]
Monoisotopic Mass 190.062994177 Da[1]
Melting Point 217 °C[5]
Solubility Soluble in aqueous alkali[5]
Appearance (TLC) Pale yellow spot, dark blue-green under UV[5]
XlogP (predicted) 2.1[3]

Upon exposure to daylight or UV radiation, this compound undergoes photoisomerization.[5]

¹H-NMR Spectroscopic Data:

The proton nuclear magnetic resonance (¹H-NMR) parameters for the olefinic side chain of this compound are detailed in the table below.

ProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2 5.86J₂,₃ = 15.3
H-3 7.33J₃,₄ = 10.8
H-4 6.64J₄,₅ = 15.7
H-5 6.93J₅,₄ = 15.7
Data sourced from Collins et al. (1991) as presented in Cereals & Grains Association.[5]

Biosynthesis of this compound

This compound is synthesized in some bacteria, such as Streptomyces sp. RI-77, through a novel biosynthetic pathway involving diazotization-dependent deamination.[6][7] The precursor, 3-aminothis compound (3-AAA), undergoes a two-step enzymatic conversion to yield this compound.[6][7][8]

The key enzymes in this pathway are:

  • AvaA6: An ATP-dependent diazotase that catalyzes the diazotization of the amino group on 3-AAA using nitrous acid.[6][9]

  • AvaA7: An NAD(P)H-dependent reductase that substitutes the diazo group with a hydride ion to form this compound.[6][9]

The biosynthetic pathway is illustrated in the diagram below.

Avenalumic_Acid_Biosynthesis cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Product 3_AAA 3-Aminothis compound (3-AAA) 3_DAA 3-Diazothis compound (3-DAA) 3_AAA->3_DAA AvaA6, Nitrous Acid, ATP AVA This compound (AVA) 3_DAA->AVA AvaA7, NAD(P)H

Caption: Biosynthetic pathway of this compound.

Quantitative Enzymatic Data

Kinetic analysis of the enzyme AvaA7, which catalyzes the final step in this compound biosynthesis, has been performed. The table below summarizes the kinetic parameters for the denitrification of 3-diazothis compound (3-DAA).

SubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
NADPH 28 ± 20.38 ± 0.011.4 x 10⁴
3-DAA 11 ± 10.38 ± 0.013.5 x 10⁴
Data sourced from a study on the p-coumaric acid biosynthetic gene cluster.[9]

Experimental Protocols

The following sections detail the methodologies used for key experiments in the study of this compound biosynthesis.

This protocol describes the expression of the this compound biosynthetic gene cluster (ava) in a heterologous host, Streptomyces albus.

  • Vector Construction: The entire ava gene cluster is cloned into an appropriate expression vector, such as pTYM-int, under the control of an inducible promoter (e.g., tipA promoter).

  • Transformation: The resulting plasmid is introduced into E. coli for propagation and then transferred into the S. albus host strain via conjugation.

  • Culture and Induction: The recombinant S. albus-ava strain is cultivated in a suitable production medium (e.g., R5A medium). Gene expression is induced at a specific growth phase by adding an inducer (e.g., thiostrepton).

  • Metabolite Extraction: After a period of incubation, the culture broth is harvested. The supernatant is acidified and extracted with an organic solvent, such as ethyl acetate.

  • Analysis: The extracted metabolites are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector and mass spectrometry (LC-MS) to identify the production of this compound and its intermediates.[6]

This protocol outlines the in vitro characterization of the enzymes AvaA6 and AvaA7.

  • Protein Expression and Purification: The genes for AvaA6 and AvaA7 are cloned into expression vectors and expressed in E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).

  • AvaA6 Assay (Diazotization):

    • A reaction mixture is prepared containing purified AvaA6, the substrate 3-aminothis compound (3-AAA), ATP, and sodium nitrite (B80452) (NaNO₂) in a suitable buffer.

    • The reaction is incubated and then quenched.

    • The formation of 3-diazothis compound (3-DAA) is monitored by HPLC at a characteristic wavelength (e.g., 330 nm).[6]

  • AvaA7 Assay (Denitrification):

    • A reaction mixture is prepared containing purified AvaA7, the product from the AvaA6 assay (3-DAA), and a hydride donor (NADH or NADPH) in a buffer.

    • The reaction is incubated and analyzed by HPLC.

    • The conversion of 3-DAA to this compound (AVA) is monitored by observing the appearance of the AVA peak and the disappearance of the 3-DAA peak.[6]

The workflow for these in vitro assays is depicted below.

In_Vitro_Assay_Workflow cluster_avaA6 AvaA6 Assay cluster_avaA7 AvaA7 Assay cluster_analysis Analysis A6_Reactants 3-AAA + AvaA6 + ATP + NaNO₂ A6_Reaction Incubation A6_Reactants->A6_Reaction A6_Product 3-DAA A6_Reaction->A6_Product A7_Reactants 3-DAA + AvaA7 + NAD(P)H A6_Product->A7_Reactants Substrate for AvaA7 HPLC HPLC-MS Analysis A6_Product->HPLC A7_Reaction Incubation A7_Reactants->A7_Reaction A7_Product This compound A7_Reaction->A7_Product A7_Product->HPLC

Caption: Workflow for in vitro enzymatic assays.

References

Avenalumic Acid: A Technical Guide to its Discovery, Biosynthesis, and Analysis in Oats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avenalumic acids are a unique class of phenolic compounds discovered in oats (Avena sativa L.) that contribute to the plant's defense mechanisms and are of growing interest for their potential bioactivity. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of avenalumic acids in oats. It details the proposed biosynthetic pathway, the influence of signaling molecules such as jasmonic acid, and presents quantitative data on related phenolic compounds in various oat cultivars. Furthermore, this guide offers detailed experimental protocols for the extraction, purification, and quantification of these compounds, alongside visualizations of key pathways and workflows to support further research and development.

Discovery and Origin

Avenalumic acids were first identified as novel phenolic acids in aqueous alcoholic extracts of both oat groats and hulls.[1][2] They were discovered in a conjugated form, covalently linked to the amine group of different ortho-aminobenzoic acids.[2] The structural elucidation of these compounds was achieved through a combination of hydrolytic, chromatographic, and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1] The fundamental structure was identified as 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid, with the trivial name "avenalumic acid" proposed.[2] Two additional derivatives, the 3'-hydroxy and 3'-methoxy analogues, which are ethylenic homologues of caffeic and ferulic acids, respectively, were also identified.[2]

Biosynthesis of this compound in Oats

The biosynthesis of avenalumic acids in oats is a branch of the phenylpropanoid pathway. While the complete enzymatic cascade in Avena sativa is yet to be fully elucidated, a proposed pathway has been put forward based on known biochemical reactions and the biosynthesis of related compounds like avenanthramides.

Proposed Biosynthetic Pathway

The proposed pathway begins with the condensation of p-coumaroyl-CoA, derived from the phenylpropanoid pathway, with malonyl-CoA. This initial step is likely catalyzed by a chalcone (B49325) synthase-like enzyme. The resulting intermediate, 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA, is then thought to undergo reduction and dehydration to form avenalumoyl-CoA.[3] This activated form can then be conjugated to other molecules, such as anthranilic acid derivatives, to form avenanthramide-like compounds.[3]

This compound Biosynthesis Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA Intermediate_1 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA p-Coumaroyl-CoA->Intermediate_1 Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Intermediate_1 Avenalumoyl-CoA Avenalumoyl-CoA Intermediate_1->Avenalumoyl-CoA Reduction & Dehydration Avenalumic_Acid_Derivatives This compound Derivatives Avenalumoyl-CoA->Avenalumic_Acid_Derivatives Conjugation Jasmonic Acid Signaling Pathway Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress_Signal->JA_Biosynthesis JA_Signal_Transduction JA Signal Transduction JA_Biosynthesis->JA_Signal_Transduction Transcription_Factors Activation of Transcription Factors JA_Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes (e.g., PAL, HHT) Transcription_Factors->Gene_Expression Avenalumic_Acid_Production Increased Avenalumic Acid Production Gene_Expression->Avenalumic_Acid_Production Extraction_Workflow Start Ground Oat Material Extraction_1 Slurry in 80% Methanol, Heat to 55°C Start->Extraction_1 Cooling Cool Overnight at 4°C Extraction_1->Cooling Filtration_1 Column Filtration Cooling->Filtration_1 Supernatant_1 Collect Supernatant Filtration_1->Supernatant_1 Repeat_Extraction Repeat Extraction 2x Filtration_1->Repeat_Extraction Combine_Eluates Combine Eluates Supernatant_1->Combine_Eluates Repeat_Extraction->Extraction_1 Add_Isopropanol Add Isopropanol (25%) Combine_Eluates->Add_Isopropanol Concentration Rotary Evaporation Add_Isopropanol->Concentration Syrup Syrup Concentration->Syrup Dissolution Dissolve in 50% Isopropanol Syrup->Dissolution Filtration_2 Final Filtration Dissolution->Filtration_2 Final_Extract Clear Extract for Analysis Filtration_2->Final_Extract

References

The Natural Occurrence of Avenalumic Acid in Cereal Grains: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avenalumic acid, chemically known as 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid, is a phenolic acid that plays a significant role in the defense mechanisms of certain cereal grains. As an ethylenic homologue of p-coumaric, caffeic, and ferulic acids, it is a secondary metabolite derived from the phenylpropanoid pathway.[1][2] Primarily identified and characterized in oats (Avena sativa), this compound and its derivatives are precursors to a class of phytoalexins known as avenanthramides, which are induced in response to pathogen attack and other environmental stressors.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in cereal grains, its biosynthesis, the signaling pathways that regulate its production, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, plant pathology, and drug development.

Natural Occurrence and Quantitative Data

This compound is most prominently found in oats, where it exists as conjugates, primarily in the groats and hulls.[1][2] Its presence in other major cereal grains such as wheat (Triticum aestivum), barley (Hordeum vulgare), and rye (Secale cereale) is not well-documented in current scientific literature. While broad metabolomic studies have identified a wide range of phenolic acids in these cereals, this compound has not been reported as a significant component.[3][5][6][7] This suggests that its concentration in these grains may be below the detection limits of non-targeted analyses or that it is genuinely absent.

The concentration of this compound-related compounds in oats can vary depending on the cultivar, tissue type, and environmental conditions, particularly the presence of elicitors that trigger plant defense responses.

Table 1: Quantitative Data on Avenanthramide (AVA) Content in Oats (as representative of this compound-related compounds)

Oat Cultivar/SampleTissueConditionCompound(s) QuantifiedConcentration RangeReference(s)
Various CultivarsGrainsNormalTotal Avenanthramides26.7 - 185 mg/kg[5]
'Avetron'GrainsNormalTotal AvenanthramidesLowest among tested cultivars[5]
'Viviana'GrainsNormalTotal AvenanthramidesHighest among tested cultivars (6.9-fold higher than 'Avetron')[5]
Five different cultivarsGrainsNormalTotal Avenanthramides25 - 407 mg/kg dry weight[5]
Oat SeedlingsSeedlingsGerminatedTotal Avenanthramides~25 times higher than in seeds[5]
Oat LeavesLeavesElicitor-treatedAvenanthramide AIncreased accumulation[8]

Table 2: Occurrence of this compound in Other Cereal Grains

Cereal GrainPresence of this compoundQuantitative DataReference(s)
Wheat (Triticum aestivum)Not reported in metabolomic profilesNot available[3][5][6][7]
Barley (Hordeum vulgare)Not reported in metabolomic profilesNot available[3][5][6]
Rye (Secale cereale)Not reported in metabolomic profilesNot available[3][5][7]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the deamination of L-phenylalanine to produce cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA.[3][4] The key and defining step in this compound biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA.[3][4] This reaction is catalyzed by a putative chalcone (B49325) synthase-like enzyme. The resulting intermediate is then likely reduced and dehydrated to form avenalumoyl-CoA, which can then be conjugated to form various avenanthramides.[3]

L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Intermediate 5-(4-hydroxyphenyl)-3-oxo- 4-pentenoyl-CoA p_Coumaroyl_CoA->Intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate Avenalumoyl_CoA Avenalumoyl-CoA Intermediate->Avenalumoyl_CoA Reduction & Dehydration Avenalumic_Acid_Derivatives This compound Derivatives (e.g., Avenanthramides) Avenalumoyl_CoA->Avenalumic_Acid_Derivatives Conjugation (HHT) PAL Phenylalanine ammonia-lyase C4H Cinnamate 4-hydroxylase 4 4 CL 4-Coumarate: CoA ligase HHT Hydroxyanthranilate N-hydroxycinnamoyltransferase

Biosynthesis of this compound Derivatives.

Signaling Pathways for Induction

The production of this compound and its derivatives, as phytoalexins, is tightly regulated and induced by various stress signals, both biotic (e.g., fungal pathogens) and abiotic. The signaling pathways governing their synthesis are complex and involve the interplay of several plant hormones, primarily jasmonic acid (JA) and salicylic (B10762653) acid (SA).[9][10] Elicitors, such as chitooligosaccharides from fungal cell walls or chemical inducers like benzothiadiazole (BTH), can trigger these signaling cascades.[8][11]

Upon perception of an elicitor by plant cell receptors, a signaling cascade is initiated, often involving a rapid influx of calcium ions and the production of reactive oxygen species (ROS).[6] This leads to the activation of mitogen-activated protein kinase (MAPK) cascades, which in turn activate transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, including the enzymes of the phenylpropanoid and this compound biosynthetic pathways, leading to their increased expression and the subsequent accumulation of the protective compounds.[7] The interaction between the JA and SA pathways is often antagonistic, allowing the plant to fine-tune its defense response to specific types of pathogens.[9][12]

Elicitor Elicitor (e.g., Fungal cell wall fragment) Receptor Receptor Elicitor->Receptor ROS_Ca2 ROS Burst & Ca2+ Influx Receptor->ROS_Ca2 MAPK_Cascade MAPK Cascade ROS_Ca2->MAPK_Cascade JA_Pathway Jasmonic Acid Pathway MAPK_Cascade->JA_Pathway SA_Pathway Salicylic Acid Pathway MAPK_Cascade->SA_Pathway JA_Pathway->SA_Pathway Antagonistic Crosstalk TFs Transcription Factors (e.g., MYB, WRKY) JA_Pathway->TFs SA_Pathway->JA_Pathway Antagonistic Crosstalk SA_Pathway->TFs Biosynthesis_Genes This compound Biosynthesis Genes TFs->Biosynthesis_Genes Avenalumic_Acid This compound Accumulation Biosynthesis_Genes->Avenalumic_Acid

Induction of this compound Biosynthesis.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Oat Groats

This protocol is based on established methods for the extraction and analysis of this compound and related phenolic compounds from oats.[2][5]

1. Materials and Reagents:

  • Oat groats

  • Waring blender or similar mill

  • Methanol (B129727) (80%, aqueous)

  • 2.5 N Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C18 column and UV or MS detector

  • This compound standard (if available for absolute quantification)

2. Extraction Procedure:

  • Grinding: Grind oat groats to a fine powder and pass through a 40-mesh screen.

  • Initial Extraction: Suspend the oat powder in a five-fold excess (v/w) of 80% methanol. Heat the slurry to 55°C for 15 minutes with constant stirring. Allow to cool overnight at 4°C.

  • Filtration: Pour the cold slurry into a glass column with a sintered glass disk and allow the solvent to drain, collecting the extract.

  • Concentration: Concentrate the extract to a syrup using a rotary evaporator at a temperature not exceeding 40°C.

3. Hydrolysis of Conjugates:

  • Alkaline Hydrolysis: To release this compound from its conjugates, treat the concentrated extract with 2.5 N NaOH at 55°C for 1 hour.

  • Acidification: Cool the mixture and acidify to pH 3 with HCl.

  • Liquid-Liquid Extraction: Extract the acidified solution three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum.

4. Quantification by HPLC:

  • Sample Preparation: Reconstitute the dried extract in a known volume of methanol or the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (approximately 340-360 nm) or by LC-MS/MS for higher specificity and sensitivity.

  • Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from a pure standard. If a standard is unavailable, semi-quantification can be performed relative to a related compound like p-coumaric acid.

Protocol 2: Proposed Method for Screening this compound in Wheat, Barley, and Rye

As quantitative data for this compound in these cereals is lacking, this protocol provides a starting point for targeted analysis.

1. Materials and Reagents:

  • Whole grain flour of wheat, barley, or rye.

  • Extraction and hydrolysis reagents as listed in Protocol 1.

  • LC-MS/MS system.

2. Procedure:

  • Extraction and Hydrolysis: Follow the extraction and hydrolysis steps as outlined in Protocol 1. Due to the potentially lower concentrations, it may be necessary to start with a larger amount of initial material (e.g., 10-20 g of flour).

  • Solid-Phase Extraction (SPE) Cleanup (Optional): To remove interfering compounds from the matrix, an SPE step may be beneficial. A C18 or mixed-mode cation exchange cartridge could be tested.

  • Quantification by LC-MS/MS:

    • Rationale: Given the expected low concentrations and complex matrices, LC-MS/MS is the recommended analytical technique for its high sensitivity and selectivity.

    • Method Development: Develop a Multiple Reaction Monitoring (MRM) method for this compound. This involves identifying the precursor ion (the molecular weight of this compound) and one or two characteristic product ions generated upon fragmentation in the mass spectrometer.

    • Internal Standard: For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. If unavailable, a structurally similar compound not expected to be present in the sample can be used.

    • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision by spiking known amounts of an this compound standard into blank matrix extracts.

Start Cereal Grain Sample (Oat, Wheat, Barley, or Rye) Grinding Grinding to Fine Flour Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Hydrolysis Alkaline Hydrolysis (to cleave conjugates) Extraction->Hydrolysis Acidification Acidification to pH 3 Hydrolysis->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Cleanup Optional SPE Cleanup (for Wheat, Barley, Rye) LLE->Cleanup Drying Drying and Reconstitution LLE->Drying Cleanup->Drying Analysis LC-UV or LC-MS/MS Analysis Drying->Analysis Data Data Analysis and Quantification Analysis->Data

Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

This compound is a well-established phytoalexin precursor in oats, contributing to the plant's defense against pathogens. Its biosynthesis from the phenylpropanoid pathway and the signaling cascades involving JA and SA that regulate its production are areas of active research. While detailed protocols for its extraction and analysis from oats are available, a significant knowledge gap exists regarding its natural occurrence and concentration in other economically important cereal grains like wheat, barley, and rye.

Future research should focus on targeted, sensitive analytical studies, likely employing LC-MS/MS, to definitively determine the presence and quantity of this compound in these cereals. Furthermore, elucidating the specific transcription factors and upstream signaling components that directly regulate the key enzymatic step in this compound biosynthesis will provide a more complete understanding of its role in plant defense and may open new avenues for enhancing disease resistance in crops.

References

The Biosynthesis of Avenalumic Acid in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid, a polyketide metabolite, has garnered interest within the scientific community. Its unique chemical structure, featuring a diazotization-dependent deamination in its biosynthesis, presents a novel enzymatic pathway with potential applications in synthetic biology and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Streptomyces sp. RI-77, detailing the genetic basis, enzymatic reactions, and experimental methodologies used to elucidate this fascinating metabolic route.

Core Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by the ava gene cluster in Streptomyces sp. RI-77. The pathway initiates with the formation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and proceeds through a series of modifications by a type II polyketide synthase (PKS) system, culminating in a unique diazotization and deamination step to yield the final product.

Key Intermediates and Enzymes

The biosynthetic pathway involves several key enzymes and intermediates, starting from chorismate, a primary metabolite.

Precursor/IntermediateEnzyme(s)Product
ChorismateAvaH, AvaI3-amino-4-hydroxybenzoic acid (3,4-AHBA)
3,4-AHBAAvaA1, AvaA33,4-AHBA-AvaA3
3,4-AHBA-AvaA3 + 2x Malonyl-CoAAvaA2, AvaA4, AvaA5, AvaA83-aminothis compound (3-AAA)
3-AAAAvaA63-diazothis compound (3-DAA)
3-DAAAvaA7This compound
Enzyme Kinetics

Kinetic parameters for the terminal enzyme, AvaA7, which catalyzes the final reduction step, have been determined.

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
NADPH138 ± 10266 ± 2.03.2 x 104
3-diazothis compound (3-DAA)152 ± 31615 ± 556.7 x 104

Data obtained from in vitro assays using recombinant AvaA7, as detailed in Kawai et al., 2024.[1]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the this compound biosynthetic pathway.

This compound Biosynthesis Chorismate Chorismate AHBA 3-amino-4-hydroxybenzoic acid (3,4-AHBA) Chorismate->AHBA AvaH, AvaI AHBA_ACP 3,4-AHBA-AvaA3 AHBA->AHBA_ACP AvaA1, AvaA3 AAA 3-aminothis compound (3-AAA) AHBA_ACP->AAA AvaA2, AvaA4, AvaA5, AvaA8 + 2x Malonyl-CoA DAA 3-diazothis compound (3-DAA) AAA->DAA AvaA6 (Nitrous acid, ATP) AVA This compound DAA->AVA AvaA7 (NADPH)

This compound biosynthetic pathway in Streptomyces sp. RI-77.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of heterologous expression, gene knockout studies, and in vitro enzyme assays.

Heterologous Expression of the ava Gene Cluster

To confirm the function of the ava gene cluster, it was heterologously expressed in Streptomyces albus J1074, a well-established host for secondary metabolite production.

Protocol:

  • Vector Construction: The ava gene cluster (avaA1-A8, avaC, avaD, avaE, avaH, avaI) was cloned into an appropriate expression vector, such as pTYM19, under the control of a suitable promoter (e.g., the tipA promoter).

  • Transformation: The resulting plasmid was introduced into E. coli ET12567/pUZ8002 for conjugation.

  • Conjugation: The E. coli donor strain was co-cultured with spores of S. albus J1074 on a suitable medium (e.g., ISP4 agar).

  • Selection: Exconjugants were selected for by overlaying the plates with an appropriate antibiotic (e.g., apramycin).

  • Cultivation and Analysis: Positive transformants were cultivated in a production medium (e.g., TSB medium) for several days. The culture broth and mycelium were then extracted with an organic solvent (e.g., ethyl acetate), and the extract was analyzed by HPLC and LC-MS to detect the production of this compound and its intermediates.

Gene Knockout Experiments

Gene knockout studies were performed to confirm the function of individual genes within the ava cluster.

Protocol (CRISPR-Cas9 based):

  • gRNA Design: A specific guide RNA (gRNA) targeting the gene of interest (e.g., avaA6 or avaA7) was designed.

  • Vector Construction: The gRNA was cloned into a CRISPR-Cas9 vector suitable for Streptomyces (e.g., pCRISPomyces-2). Homology arms flanking the target gene were also cloned into the vector to facilitate homologous recombination-mediated deletion.

  • Transformation and Conjugation: The knockout vector was introduced into the heterologous expression strain (S. albus harboring the ava cluster) via conjugation from E. coli.

  • Selection and Verification: Exconjugants were selected, and successful gene deletion was verified by PCR analysis of genomic DNA.

  • Metabolite Analysis: The resulting mutant strain was cultivated, and its metabolite profile was compared to the parent strain using HPLC and LC-MS to confirm the loss of this compound production and the accumulation of any biosynthetic intermediates.

In Vitro Enzyme Assays for AvaA6 and AvaA7

The functions of the key enzymes AvaA6 and AvaA7 were confirmed through in vitro assays using purified recombinant proteins.

Protocol for AvaA6 (Diazotization):

  • Protein Expression and Purification: The avaA6 gene was cloned into an expression vector (e.g., pET-28a) and expressed in E. coli BL21(DE3). The His-tagged protein was purified using Ni-NTA affinity chromatography.

  • Assay Mixture: A reaction mixture was prepared containing Tris-HCl buffer (pH 7.5), the purified AvaA6 enzyme, the substrate 3-aminothis compound (3-AAA), ATP, MgCl₂, and sodium nitrite (B80452) (NaNO₂).

  • Reaction and Analysis: The reaction was incubated at 30°C and then quenched with an organic solvent. The product, 3-diazothis compound (3-DAA), was analyzed by HPLC and LC-MS.

Protocol for AvaA7 (Reduction):

  • Protein Expression and Purification: The avaA7 gene was expressed and the protein purified in a similar manner to AvaA6.

  • Assay Mixture: A reaction mixture was prepared containing Tris-HCl buffer (pH 7.5), the purified AvaA7 enzyme, the substrate 3-diazothis compound (3-DAA), and NADPH.

  • Reaction and Analysis: The reaction was incubated at 30°C, and the formation of this compound was monitored by HPLC. For kinetic analysis, substrate concentrations were varied, and the initial reaction rates were measured.

Experimental Workflow

The following diagram outlines the logical workflow employed to elucidate the this compound biosynthetic pathway.

Experimental Workflow cluster_0 In Silico Analysis cluster_1 In Vivo Confirmation cluster_2 In Vitro Characterization Genome Mining Genome Mining of Streptomyces sp. RI-77 BGC Identification Identification of putative 'ava' gene cluster Heterologous Expression Heterologous Expression of 'ava' cluster in S. albus BGC Identification->Heterologous Expression Metabolite Profiling Metabolite Profiling (HPLC, LC-MS) Heterologous Expression->Metabolite Profiling Gene Knockout Gene Knockout Studies (ΔavaA6, ΔavaA7, etc.) Metabolite Profiling->Gene Knockout Identifies target genes Intermediate Accumulation Analysis of Intermediate Accumulation Gene Knockout->Intermediate Accumulation Protein Expression Recombinant Protein Expression and Purification Intermediate Accumulation->Protein Expression Confirms enzyme function Enzyme Assays In Vitro Enzyme Assays (AvaA6, AvaA7) Protein Expression->Enzyme Assays Kinetic Analysis Enzyme Kinetic Analysis Enzyme Assays->Kinetic Analysis

Logical workflow for the elucidation of the this compound pathway.

Regulatory Mechanisms

The regulation of the ava gene cluster has not yet been fully elucidated. However, analysis of the gene cluster from Streptomyces sp. RI-77 does not reveal any canonical regulatory genes such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LuxR families directly within the cluster. The regulation of this compound biosynthesis is likely controlled by global regulators that respond to nutritional and environmental signals, a common theme in Streptomyces secondary metabolism.

Putative Regulatory Signaling Pathway

Based on known regulatory cascades in Streptomyces, a putative regulatory pathway for the ava gene cluster can be proposed. This model involves the sensing of environmental or physiological signals, leading to the activation of a cascade of transcription factors that ultimately activate the expression of the ava biosynthetic genes.

Putative Regulatory Pathway Signal Nutrient Limitation/ Environmental Stress SensorKinase Sensor Kinase Signal->SensorKinase ResponseRegulator Global Response Regulator (e.g., PhoP) SensorKinase->ResponseRegulator Phosphorylation PleiotropicRegulator Pleiotropic Regulator (e.g., AfsR) ResponseRegulator->PleiotropicRegulator Transcriptional Activation PathwayActivator Putative Pathway Activator PleiotropicRegulator->PathwayActivator Transcriptional Activation ava_cluster 'ava' Gene Cluster Expression PathwayActivator->ava_cluster

A proposed model for the regulatory control of this compound biosynthesis.

Further research is required to identify the specific regulatory proteins and signaling molecules that govern the expression of the ava gene cluster. This knowledge will be crucial for optimizing the production of this compound and for harnessing its biosynthetic machinery for the creation of novel compounds.

References

Unraveling the Synthesis of Avenalumic Acid: A Technical Guide to its Key Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the enzymatic machinery responsible for the biosynthesis of Avenalumic acid in both bacterial and plant systems, this technical guide is tailored for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of the key enzymes, their quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways.

The biosynthesis of this compound and its derivatives proceeds through distinct pathways in bacteria and plants, each involving a unique set of enzymes. In bacteria, particularly Streptomyces sp., the pathway culminates in a novel diazotization reaction. In oats (Avena sativa), this compound can be a precursor in the broader Avenanthramide biosynthetic pathway, which is crucial for the plant's defense mechanisms. This guide elucidates the core enzymatic steps in both systems.

This compound Biosynthesis in Streptomyces sp.

The bacterial pathway involves a gene cluster responsible for the synthesis of this compound, with the final key steps catalyzed by AvaA6 and AvaA7.

Key Enzymes:

  • AvaA6 (ATP-dependent diazotase): This enzyme catalyzes the diazotization of the precursor 3-aminothis compound (3-AAA) using nitrous acid.

  • AvaA7 (reductase): Following diazotization, AvaA7 facilitates the substitution of the diazo group with a hydride to yield this compound.[1][2]

Quantitative Data:

While detailed kinetic parameters for AvaA6 and AvaA7 are not extensively reported, studies on the homologous ATP-dependent diazotase, CmaA6, suggest a sequential reaction mechanism where nitrous acid, ATP, and the amino-substrate are simultaneously bound in the active site.[3][4] This provides a valuable mechanistic framework for understanding AvaA6 function.

This compound and Avenanthramide Biosynthesis in Oats (Avena sativa)

In oats, the biosynthesis of Avenanthramides, which can be derived from this compound, involves three primary enzymes that activate and conjugate hydroxycinnamic acids with hydroxyanthranilic acid.

Key Enzymes:

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid, by ligating them to Coenzyme A (CoA) to form their respective CoA thioesters.[1]

  • Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT): HHT catalyzes the condensation of a hydroxycinnamoyl-CoA thioester with a hydroxyanthranilic acid to form an Avenanthramide.[1]

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme is responsible for the methylation of certain Avenanthramides. For instance, it converts Avenanthramide C to Avenanthramide B.[1]

Quantitative Data for Oat Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes in the oat Avenanthramide biosynthetic pathway.

EnzymeSubstrateK_m_ (µM)Relative V_max_ (%)
HHT Isoform S1 4-hydroxyanthranilate18100
5-hydroxyanthranilate1287
anthranilate4845
HHT Isoform S2 4-hydroxyanthranilate16100
5-hydroxyanthranilate1092
anthranilate5548
HHT Isoform S1 p-coumaroyl-CoA7.4100
caffeoyl-CoA8.595
feruloyl-CoA1185
sinapoyl-CoA2550
HHT Isoform S2 p-coumaroyl-CoA6.9100
caffeoyl-CoA7.898
feruloyl-CoA1088
sinapoyl-CoA2255

Table 1: Kinetic parameters of HHT isoforms from oat seeds.

EnzymeSubstrates Converted to CoA Esters
4CL p-coumaric acid, caffeic acid, ferulic acid

Table 2: Substrate specificity of oat 4-Coumarate-CoA Ligase (4CL).[1]

EnzymeReaction
CCoAOMT Methylation of Avenanthramide C to Avenanthramide B

Table 3: Reaction catalyzed by oat Caffeoyl-CoA O-methyltransferase (CCoAOMT).[1]

Signaling Pathways and Experimental Workflows

The biosynthesis of Avenanthramides in oats is a regulated process, induced by various elicitors as part of the plant's defense response. The following diagrams illustrate the biosynthetic pathways and a representative experimental workflow for enzyme characterization.

Bacterial this compound Biosynthesis cluster_legend Legend 3-amino-4-hydroxybenzoic acid 3-amino-4-hydroxybenzoic acid Polyketide chain extension Polyketide chain extension 3-amino-4-hydroxybenzoic acid->Polyketide chain extension PKS machinery 3-aminothis compound (3-AAA) 3-aminothis compound (3-AAA) Polyketide chain extension->3-aminothis compound (3-AAA) Tailoring enzymes 3-diazothis compound 3-diazothis compound 3-aminothis compound (3-AAA)->3-diazothis compound AvaA6 (Diazotase) + Nitrous Acid, ATP This compound This compound 3-diazothis compound->this compound AvaA7 (Reductase) + NADPH KeyEnzyme Key Enzyme Reaction Arrow1 Arrow2

Bacterial this compound Biosynthesis Pathway.

Oat Avenanthramide Biosynthesis cluster_legend Legend Phenylalanine Phenylalanine p-Coumaric Acid p-Coumaric Acid Phenylalanine->p-Coumaric Acid PAL, C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL + ATP, CoA Avenanthramide A Avenanthramide A p-Coumaroyl-CoA->Avenanthramide A HHT + 5-hydroxyanthranilic acid Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3'H Avenanthramide C Avenanthramide C Caffeoyl-CoA->Avenanthramide C HHT + 5-hydroxyanthranilic acid Avenanthramide B Avenanthramide B Avenanthramide C->Avenanthramide B CCoAOMT + S-adenosyl methionine This compound This compound Avenalumoyl-CoA Avenalumoyl-CoA This compound->Avenalumoyl-CoA 4CL Avenanthramide L Avenanthramide L Avenalumoyl-CoA->Avenanthramide L HHT + 5-hydroxyanthranilic acid KeyEnzyme Key Enzyme Reaction Arrow1 Arrow2 Arrow3

Oat Avenanthramide Biosynthesis Pathway.

Avenanthramide Biosynthesis Regulation in Oats Elicitors Elicitors Ca2+ influx Ca2+ influx Elicitors->Ca2+ influx Protein Kinases Protein Kinases Ca2+ influx->Protein Kinases NO production NO production Ca2+ influx->NO production Transcription Factors Transcription Factors Protein Kinases->Transcription Factors NO production->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression AsHHT, AsCCoAOMT

Signaling Pathway for Elicitor-Induced Avenanthramide Biosynthesis.

Enzyme Characterization Workflow cluster_expression Heterologous Expression cluster_purification Purification cluster_assay Enzyme Assay Gene Cloning Gene Cloning Transformation into E. coli Transformation into E. coli Gene Cloning->Transformation into E. coli Protein Expression Induction Protein Expression Induction Transformation into E. coli->Protein Expression Induction Cell Lysis Cell Lysis Protein Expression Induction->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography e.g., Ni-NTA Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Affinity Chromatography->Purity Analysis (SDS-PAGE) Reaction Setup Purified Enzyme + Substrates + Buffer Purity Analysis (SDS-PAGE)->Reaction Setup Incubation Incubation Reaction Setup->Incubation Product Detection HPLC or Spectrophotometry Incubation->Product Detection Kinetic Analysis Kinetic Analysis Product Detection->Kinetic Analysis

General Workflow for Recombinant Enzyme Characterization.

Experimental Protocols

Heterologous Expression and Purification of Oat Biosynthetic Enzymes (4CL, HHT, CCoAOMT)
  • Gene Cloning and Vector Construction:

    • The open reading frames of As4CL, AsHHT, and AsCCoAOMT are amplified from oat cDNA.

    • The amplified genes are cloned into an expression vector, such as pET-28a(+), which typically adds a His-tag for purification.

  • Protein Expression:

    • The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

    • Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration). The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight with shaking.[1]

  • Protein Purification:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

    • The lysate is clarified by centrifugation.

    • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20-50 mM).

    • The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assays

4-Coumarate-CoA Ligase (4CL) Activity Assay:

  • Principle: The formation of the hydroxycinnamoyl-CoA thioester is monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).

  • Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), ATP, MgCl₂, the hydroxycinnamic acid substrate (e.g., p-coumaric acid), and CoA.

  • Procedure:

    • The reaction components, except for CoA, are mixed in a cuvette.

    • The reaction is initiated by the addition of CoA.

    • The increase in absorbance is monitored over time.

    • Enzyme activity is calculated using the molar extinction coefficient of the product.

In vitro Assay for HHT Activity:

  • Principle: The formation of Avenanthramides is detected and quantified by reverse-phase HPLC.

  • Reaction Mixture: The assay mixture contains the purified HHT enzyme, a hydroxycinnamoyl-CoA substrate (e.g., p-coumaroyl-CoA or caffeoyl-CoA), and a hydroxyanthranilic acid substrate (e.g., 5-hydroxyanthranilic acid) in a suitable buffer.

  • Procedure:

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, typically by the addition of an organic solvent like methanol.

    • The mixture is centrifuged, and the supernatant is analyzed by HPLC.

    • The product peak is identified by comparison with an authentic standard and quantified based on a standard curve.[1]

In vitro Assay for CCoAOMT Activity:

  • Principle: The methylation of the substrate (e.g., Avenanthramide C) is monitored by HPLC.

  • Reaction Mixture: The reaction contains the purified CCoAOMT enzyme, the substrate, S-adenosyl methionine (SAM) as the methyl donor, and a suitable buffer.

  • Procedure:

    • The reaction is incubated and then stopped as described for the HHT assay.

    • The product (e.g., Avenanthramide B) is identified and quantified by HPLC analysis.[1]

In vitro Assay for AvaA6 and AvaA7 Activity:

  • Principle: The coupled reaction of diazotization and reduction is monitored by HPLC for the formation of this compound.

  • Reaction Mixture for AvaA6: Purified AvaA6 is incubated with 3-aminothis compound, ATP, and sodium nitrite (B80452) in a suitable buffer.

  • Reaction Mixture for AvaA7: The product of the AvaA6 reaction (3-diazothis compound) is used as a substrate for purified AvaA7 in the presence of NADPH.

  • Procedure:

    • The reactions are incubated and stopped.

    • The formation of the diazo intermediate and the final this compound product is analyzed by HPLC.[2]

This technical guide provides a foundational understanding of the key enzymes involved in this compound biosynthesis. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate these enzymatic systems for applications in metabolic engineering and drug discovery.

References

Avenalumic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Avenalumic acid, a key biochemical precursor to a range of bioactive compounds, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of its fundamental molecular properties, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of technical data and methodologies to facilitate further investigation and application of this compound and its derivatives.

Core Molecular Data

This compound is a phenolic acid with a distinct chemical structure that underpins its biochemical reactivity. The fundamental molecular details are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₁H₁₀O₃[1][2][3]
Molecular Weight 190.19 g/mol (PubChem)[1]
190.20 g/mol (MedKoo Biosciences)[2]
IUPAC Name (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid[1]
CAS Number 135754-92-6[2]

Quantitative Analysis: Experimental Protocol

The accurate quantification of this compound is crucial for experimental reproducibility. The following High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is recommended for the quantitative analysis of this compound in various sample matrices. This protocol is based on established methods for the analysis of related organic and phenolic acids.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (adjust pH to ~2.5-3.0).

    • Solvent B: Acetonitrile or Methanol.

  • Standards: this compound reference standard of known purity.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

2.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: this compound exhibits UV absorbance maxima around 330 nm. Therefore, monitoring at this wavelength is recommended for optimal sensitivity and selectivity.

  • Gradient Elution: A gradient elution is recommended to ensure good separation from other components in the sample matrix. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

2.3. Calibration and Quantification

A calibration curve should be prepared using a series of known concentrations of the this compound reference standard. The peak area of this compound in the samples can then be used to determine its concentration by interpolating from the calibration curve.

Biosynthesis Pathway of this compound

The biosynthesis of this compound has been elucidated in bacteria, specifically in Streptomyces sp. RI-77.[2][3] The pathway involves a unique enzymatic cascade that is of significant interest for synthetic biology and the production of novel bioactive compounds.

3.1. Gene Cluster and Key Enzymes

The biosynthesis is directed by the ava gene cluster.[2] Two key enzymes, AvaA6 and AvaA7, are central to the final steps of the pathway.[2][3]

3.2. Biosynthetic Steps

The proposed biosynthetic pathway proceeds as follows:

  • Formation of 3-aminothis compound (3-AAA): The initial steps, which are not fully detailed in the provided search results, lead to the formation of the precursor molecule, 3-aminothis compound.

  • Diazotization of 3-AAA: The enzyme AvaA6 catalyzes the diazotization of the amino group on 3-AAA, utilizing nitrous acid.[2][3]

  • Substitution to this compound: The enzyme AvaA7 then catalyzes the substitution of the diazo group with a hydride, resulting in the formation of this compound.[2][3]

This pathway represents an unusual mechanism for the removal of an amino group in natural product biosynthesis.

Avenalumic_Acid_Biosynthesis Precursors Biosynthetic Precursors AAA 3-aminothis compound (3-AAA) Precursors->AAA Multiple Steps DAA 3-diazothis compound AAA->DAA AVA This compound DAA->AVA Enzyme1 AvaA6 (Diazotization) Enzyme1->AAA Enzyme2 AvaA7 (Substitution) Enzyme2->DAA Substrate1 Nitrous Acid Substrate1->Enzyme1 Substrate2 Hydride Substrate2->Enzyme2

Caption: Bacterial biosynthesis pathway of this compound.

Conclusion

This technical guide provides foundational information on the molecular characteristics, analytical quantification, and biosynthesis of this compound. The detailed protocols and pathway diagrams are intended to equip researchers with the necessary tools and knowledge to advance their studies in this area. Further research into the chemical synthesis, cellular targets, and pharmacological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

Spectroscopic Properties and Biosynthesis of Avenalumic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid, a member of the styrenes, is a naturally occurring phenolic compound. As a phytoalexin, it plays a role in plant defense mechanisms, exhibiting antifungal properties. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, specifically its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics. Furthermore, it details the experimental protocols for these spectroscopic analyses and visualizes the biosynthetic pathway of this compound. This information is crucial for researchers involved in natural product chemistry, drug discovery, and the study of plant-pathogen interactions.

Spectroscopic Properties

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. UV-Vis and NMR spectroscopy provide key insights into its electronic structure and atomic connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValueSolvent
λmax~330 nm[1]Not Specified
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays signals corresponding to the aromatic, olefinic, and hydroxyl protons. A commercially available spectrum of this compound in DMSO-d₆ provides valuable preliminary data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
~12.1br s1H-COOH
~9.6s1HAr-OH
~7.4d2HAr-H
~7.2-6.9m3HOlefinic-H
~6.8d2HAr-H
~6.0d1HOlefinic-H

Note: The assignments are proposed based on the general chemical shift values for similar structures. A detailed 2D NMR analysis would be required for definitive assignments.

¹³C NMR Spectroscopy

Detailed ¹³C NMR data for this compound is not widely published. However, based on the structure, one can predict the approximate chemical shifts for the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
Carbonyl (-COOH)168-172
Aromatic (C-O)158-162
Aromatic (C-H)115-135
Olefinic (=CH-)120-145

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible acquisition of spectroscopic data.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its maximum absorption wavelength (λmax).

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain solutions of varying concentrations.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Blank Measurement: The cuvette is filled with the solvent used for sample preparation, and a baseline correction is performed across the desired wavelength range (typically 200-400 nm for phenolic compounds).

  • Sample Measurement: The cuvette is rinsed and filled with the this compound solution. The absorbance is then measured over the same wavelength range.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration at λmax to determine the molar absorptivity (ε) according to the Beer-Lambert law.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the ¹H spectrum.

    • Parameters such as the number of scans, relaxation delay, and acquisition time are optimized to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., DEPT or PENDANT) is typically used to simplify the spectrum and provide information about the number of attached protons to each carbon.

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended): For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard. Integration of ¹H signals and analysis of coupling constants provide further structural information.

Biosynthetic Pathway of this compound

This compound is synthesized in certain bacteria, such as Streptomyces sp. RI-77, through a unique biosynthetic pathway.[1] This pathway involves a diazotization-dependent deamination step.

This compound Biosynthesis cluster_0 Core Biosynthesis cluster_1 Enzymes & Cofactors 3_AAA 3-Aminothis compound (3-AAA) 3_DAA 3-Diazothis compound (3-DAA) 3_AAA->3_DAA Diazotization AVA This compound (AVA) 3_DAA->AVA Reduction NADP NADP+ AVA->NADP releases AvaA6 AvaA6 (Diazotase) AvaA6->3_DAA Nitrous_Acid Nitrous Acid Nitrous_Acid->3_DAA AvaA7 AvaA7 (Reductase) AvaA7->AVA NADPH NADPH NADPH->AVA

Caption: Biosynthetic pathway of this compound.

Signaling Pathways

While the direct signaling pathways in target organisms affected by this compound are not yet fully elucidated, as a phytoalexin, its mode of action is likely linked to the disruption of essential fungal cellular processes or the elicitation of further defense responses in the host plant. Phytoalexins can act by inhibiting fungal enzymes, disrupting cell membrane integrity, or interfering with fungal signaling. In plants, the production of phytoalexins is a key component of the defense response, which is often triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). This recognition initiates a signaling cascade that can involve reactive oxygen species (ROS), mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related hormones like salicylic (B10762653) acid and jasmonic acid, ultimately leading to the expression of defense genes, including those for phytoalexin biosynthesis.

Plant_Defense_Signaling cluster_pathogen Pathogen cluster_plant_cell Plant Cell PAMPs PAMPs/MAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS Activation MAPK MAPK Cascade PRR->MAPK Activation ROS->MAPK Hormones Defense Hormones (SA, JA, ET) MAPK->Hormones Induction Defense_Genes Defense Gene Expression Hormones->Defense_Genes Activation Phytoalexins Phytoalexin Biosynthesis (incl. This compound) Defense_Genes->Phytoalexins Leads to Phytoalexins->PAMPs Inhibition

Caption: General plant defense signaling cascade.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound, providing a foundation for its identification and characterization. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data. The visualization of the biosynthetic pathway provides a clear overview of its formation in microorganisms. While the precise signaling pathways affected by this compound's biological activity require further investigation, its role as a phytoalexin places it within the broader context of plant defense mechanisms. Further research into the complete spectroscopic profile and the specific molecular targets and signaling cascades modulated by this compound will be crucial for unlocking its full potential in drug development and agricultural applications.

References

The Biological Role of Avenalumic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Avenalumic acid is a key, yet often overlooked, phenolic acid in the defense arsenal (B13267) of oat (Avena sativa). While not as abundant or as extensively studied as its downstream derivatives, the avenanthramides (AVAs), this compound serves as a crucial biosynthetic precursor to a specific class of these defense compounds known as A-type avenanthramides. Its production is tightly linked to the plant's response to biotic and abiotic stresses, implicating it as an important component of the plant's induced defense signaling network. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role in plants, focusing on its biosynthesis, its place within plant defense signaling pathways, and methodologies for its study. The information presented herein is intended to equip researchers with the foundational knowledge required to further investigate this and related compounds for applications in crop protection and drug development.

Introduction to this compound

This compound, chemically known as 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid, is a phenolic acid found in oat groats and hulls. It is an ethylenic analogue of p-coumaric acid. In the plant, this compound primarily exists in a conjugated form, most notably as a precursor to A-type avenanthramides, which are a unique class of phytoalexins in oats. These compounds are produced in response to pathogen attack and are known for their antioxidant and anti-inflammatory properties. The biosynthesis of this compound is a branch of the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites involved in plant defense.

Biosynthesis of this compound and A-type Avenanthramides

The biosynthesis of this compound in oats is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. The proposed pathway involves the condensation of p-coumaroyl-CoA and malonyl-CoA. The resulting intermediate is then reduced and dehydrated to form avenalumoyl-CoA. This activated form of this compound is then conjugated with a hydroxylated anthranilate derivative by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT) to form A-type avenanthramides.

G pCoumaroyl_CoA p-Coumaroyl-CoA Intermediate 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA pCoumaroyl_CoA->Intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate Avenalumoyl_CoA Avenalumoyl-CoA Intermediate->Avenalumoyl_CoA Reduction & Dehydration Avenalumic_Acid This compound Avenalumoyl_CoA->Avenalumic_Acid Hydrolysis A_type_AVA A-type Avenanthramides Avenalumoyl_CoA->A_type_AVA HHT H_Anthranilate Hydroxylated Anthranilate Derivative H_Anthranilate->A_type_AVA

Proposed biosynthetic pathway of this compound and A-type avenanthramides in oats.

Role in Plant Defense Signaling

The production of avenanthramides, and by extension their precursor this compound, is a hallmark of the oat plant's defense response. The biosynthesis is induced by various elicitors, which are molecules that trigger a defense response. This suggests that the this compound biosynthetic pathway is integrated into the broader plant defense signaling network. While the precise signaling cascade remains to be fully elucidated, studies have shown that application of defense-related hormones and their synthetic analogs, such as methyl jasmonate (MeJA), abscisic acid (ABA), and benzothiadiazole (BTH) (a salicylic (B10762653) acid analog), leads to a significant accumulation of avenanthramides. This implicates the involvement of the jasmonic acid and salicylic acid signaling pathways, which are central to plant immunity against a wide range of pathogens. The induction of anthranilate synthase, an upstream enzyme in the biosynthesis of the anthranilate moiety of avenanthramides, by elicitors further supports this connection.

G Pathogen_Attack Pathogen Attack / Elicitors JA_Pathway Jasmonic Acid Signaling Pathway Pathogen_Attack->JA_Pathway SA_Pathway Salicylic Acid Signaling Pathway Pathogen_Attack->SA_Pathway Transcription_Factors Activation of Transcription Factors JA_Pathway->Transcription_Factors SA_Pathway->Transcription_Factors Biosynthetic_Genes Upregulation of Biosynthetic Genes (e.g., Anthranilate Synthase, HHT) Transcription_Factors->Biosynthetic_Genes Avenalumic_Acid_Pathway This compound Biosynthesis Biosynthetic_Genes->Avenalumic_Acid_Pathway Defense_Response A-type Avenanthramide Accumulation & Defense Response Avenalumic_Acid_Pathway->Defense_Response

Conceptual model of the signaling pathways inducing this compound biosynthesis.

Quantitative Data

Direct quantitative data for free this compound in plant tissues is scarce in the literature. However, the concentration of its derivatives, the A-type avenanthramides, serves as an indicator of the activity of the this compound biosynthetic pathway. The table below summarizes the concentration of total A-type avenanthramides found in various commercial sprouted oat products.

Product TypeTotal A-type Avenanthramide Concentration (µg/g)Reference
Sprouted Oat Product 17.85[1]
Sprouted Oat Product 215.2[1]
Sprouted Oat Product 323.6[1]
Sprouted Oat Product 445.8[1]
Sprouted Oat Product 589.1[1]
Sprouted Oat Product 6133.3[1]

Experimental Protocols

Extraction of this compound and its Derivatives

The following protocol is adapted from established methods for the extraction of avenanthramides and can be used as a starting point for the extraction of free this compound. Optimization may be required to enhance the recovery of the free acid.

Materials:

  • Milled oat tissue (leaves, groats, or hulls)

  • 80% (v/v) Methanol (B129727)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Ethyl acetate (B1210297)

  • 0.1 M HCl

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Extraction:

    • Weigh 5 g of milled oat tissue into a centrifuge tube.

    • Add 35 mL of 80% methanol.

    • Stir or shake for 30 minutes at room temperature.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 35 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.

  • Fractionation to Isolate Free this compound:

    • Redissolve the dried extract in 10 mL of water.

    • Acidify the aqueous extract to pH 2-3 with 0.1 M HCl.

    • Partition the acidified extract three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness. This fraction will contain free phenolic acids, including this compound.

  • Sample Preparation for Analysis:

    • Redissolve the dried ethyl acetate fraction in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Analysis Preparation A Weigh 5g Milled Oat Tissue B Add 35mL 80% Methanol A->B C Stir for 30 min B->C D Centrifuge (4000 x g, 10 min) C->D E Collect Supernatant D->E F Repeat Extraction on Pellet E->F G Combine Supernatants F->G H Evaporate to Dryness G->H I Redissolve in Water H->I J Acidify to pH 2-3 I->J K Partition with Ethyl Acetate (x3) J->K L Combine Ethyl Acetate Fractions K->L M Dry and Evaporate L->M N Redissolve in Methanol M->N O Filter (0.22 µm) N->O P Inject into UPLC-MS/MS O->P

Workflow for the extraction and preparation of this compound for analysis.
Quantification by UPLC-MS/MS

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to elute the compound, followed by a wash and re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions (Theoretical):

  • Ionization Mode: Negative ESI.

  • MRM Transitions: A specific method would need to be developed using a pure standard of this compound. Based on its structure (C11H10O3, MW: 190.19 g/mol ), the precursor ion would be [M-H]⁻ at m/z 189.2. Product ions would need to be determined by fragmentation analysis, but likely fragments would result from the loss of CO2 (m/z 145.2) and other characteristic fragments.

  • Collision Energy and other parameters: To be optimized for maximum sensitivity.

Conclusion and Future Directions

This compound holds a significant, albeit underappreciated, role in the defense mechanisms of oats as a direct precursor to the bioactive A-type avenanthramides. Its biosynthesis is intricately linked with the plant's defense signaling network, showing induction upon pathogen challenge and elicitor treatment. While its primary function appears to be that of a biosynthetic intermediate, the potential for free this compound to possess its own biological activities, such as direct antimicrobial or signaling properties, remains an exciting and unexplored area of research.

Future investigations should focus on:

  • Elucidating the specific signaling cascade that governs this compound biosynthesis.

  • Quantifying the levels of free this compound in various oat tissues under different stress conditions.

  • Assessing the direct antimicrobial and signaling activities of purified this compound.

A deeper understanding of the biological role of this compound will not only enhance our knowledge of plant-pathogen interactions but may also pave the way for novel strategies in crop improvement and the development of new therapeutic agents.

References

Avenalumic Acid: A Technical Guide to its Role as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid is a plant secondary metabolite belonging to the class of styrenes, organic compounds containing an ethenylbenzene moiety.[1] It is notably found in oats (Avena sativa), where it serves as a precursor to the biosynthesis of avenanthramides, a group of phenolic alkaloids with significant antioxidant and anti-inflammatory properties.[2][3] Beyond its role as a biosynthetic intermediate, this compound is implicated as a phytoalexin, playing a direct role in the plant's defense against pathogens.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, physiological functions in plants, antifungal activity, and the signaling pathways governing its production. Detailed experimental protocols for its study are also provided to facilitate further research and development.

Chemical Properties

This compound, with the IUPAC name (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid, is characterized by its extended side chain compared to common hydroxycinnamic acids like p-coumaric acid.[5]

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃[6]
Molecular Weight 190.1953 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C=CC=CC(=O)O)O[7]
InChI Key CYYTUYSFBHDJRH-ZPUQHVIOSA-N[1]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a branch of the phenylpropanoid pathway. The proposed pathway involves the condensation of p-coumaroyl-CoA and malonyl-CoA to form 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA.[2][8] This intermediate is subsequently reduced and dehydrated to yield avenalumoyl-CoA, the activated form of this compound.[8]

Interestingly, a novel biosynthetic pathway for this compound has been discovered in bacteria, specifically in Streptomyces sp. RI-77.[8][9] This pathway involves a unique diazotization-dependent deamination of 3-aminothis compound, catalyzed by the enzymes AvaA6 and AvaA7.[8][9]

This compound Biosynthesis in Plants p_coumaroyl_CoA p-Coumaroyl-CoA intermediate 5-(4-hydroxyphenyl)-3-oxo- 4-pentenoyl-CoA p_coumaroyl_CoA->intermediate malonyl_CoA Malonyl-CoA malonyl_CoA->intermediate avenalumoyl_CoA Avenalumoyl-CoA intermediate->avenalumoyl_CoA Reduction & Dehydration avenalumic_acid This compound avenalumoyl_CoA->avenalumic_acid Hydrolysis

Proposed biosynthetic pathway of this compound in plants.

Physiological Role in Plants

This compound is a key component of the oat plant's defense system. Its functions are primarily associated with protecting the plant from pathogens and other environmental stressors.[10]

  • Phytoalexin Activity: this compound and its derivatives act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[2][4] Their accumulation at the site of infection helps to inhibit the growth and spread of invading microorganisms.

  • Precursor to Avenanthramides: this compound is a direct precursor to a specific class of avenanthramides.[8] These conjugates of a phenylpropanoid and an anthranilic acid derivative exhibit a broad range of biological activities, including antioxidant and anti-inflammatory properties, contributing to the overall defense response of the plant.[2]

Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for pure this compound against a wide range of plant pathogens are not extensively documented in the readily available literature, its role as a phytoalexin implies direct antifungal activity. The antifungal properties of the closely related avenanthramides, for which this compound is a precursor, are better characterized and demonstrate the potential of this class of compounds.

Compound ClassFungal PathogenActivity MetricResultReference
AvenanthramidesPuccinia coronataSpore Germination InhibitionDemonstrated[10]

Further research is required to quantify the specific antifungal spectrum and potency of this compound against key plant pathogens.

Signaling Pathways

The induction of this compound biosynthesis is integrated into the complex network of plant defense signaling, which is primarily regulated by the phytohormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).

  • Elicitor Recognition: The process is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or specific elicitors, such as oligo-N-acetylchitooligosaccharides from fungal cell walls.[3]

  • Hormonal Crosstalk: The defense response in plants often involves a complex interplay between the SA and JA signaling pathways.[1] While SA is typically associated with defense against biotrophic pathogens, JA is more involved in responses to necrotrophic pathogens and wounding.[11] The synthesis of phytoalexins like this compound is often regulated by the JA pathway.[7] However, significant crosstalk exists between these pathways, allowing the plant to fine-tune its defense response to the specific threat.[1]

Proposed Signaling Pathway for this compound Induction cluster_cell Plant Cell cluster_signaling Signal Transduction cluster_biosynthesis This compound Biosynthesis Elicitor Elicitor (e.g., Chitin) Receptor Receptor Elicitor->Receptor ROS ROS Burst Receptor->ROS MAPK_cascade MAPK Cascade ROS->MAPK_cascade JA_biosynthesis Jasmonic Acid Biosynthesis MAPK_cascade->JA_biosynthesis JA_signaling JA Signaling (JAZ-MYC2) JA_biosynthesis->JA_signaling PAL PAL JA_signaling->PAL Transcriptional Activation C4H C4H JA_signaling->C4H Transcriptional Activation intermediate_synth Intermediate Biosynthesis JA_signaling->intermediate_synth Transcriptional Activation Avenalumic_Acid This compound PAL->Avenalumic_Acid C4H->Avenalumic_Acid intermediate_synth->Avenalumic_Acid

A proposed signaling pathway for elicitor-induced this compound biosynthesis.

Experimental Protocols

Protocol 1: Extraction of this compound from Oat Leaves

This protocol is adapted from methodologies for the extraction of phytoalexins and phenolic compounds from oat tissue.[10][12]

1. Sample Preparation: a. Harvest oat leaves, preferably after elicitor treatment or pathogen challenge, and immediately freeze in liquid nitrogen to halt metabolic activity.[10] b. Lyophilize the frozen leaves to dryness and grind into a fine powder using a ball mill or mortar and pestle.[10] Store the powder at -80°C until extraction.

2. Extraction: a. Weigh approximately 100 mg of the lyophilized oat leaf powder into a 2 mL microcentrifuge tube.[10] b. Add 1.5 mL of 80% methanol (B129727) (v/v) containing 0.1% formic acid. c. Vortex the mixture thoroughly for 1 minute. d. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[10] e. Centrifuge at 14,000 x g for 15 minutes to pellet the solid material.[10] f. Carefully transfer the supernatant to a new tube. g. Re-extract the pellet with an additional 1.5 mL of the extraction solvent and combine the supernatants.[10]

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the combined supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the this compound and other phenolic compounds with methanol. e. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[10]

Protocol 2: Quantification by UPLC-MS/MS

This protocol provides a framework for the sensitive quantification of this compound.

1. Sample Reconstitution: a. Reconstitute the dried extract from Protocol 1 in a known volume (e.g., 200 µL) of 50% methanol.[10] b. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[10]

2. UPLC-MS/MS Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transitions Monitor specific parent-to-fragment ion transitions for this compound (requires a pure standard for optimization).

3. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound. b. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Experimental Workflow for this compound Analysis start Oat Leaf Sample (Elicited/Infected) freeze_drying Freeze in Liquid N2 & Lyophilize start->freeze_drying extraction Solvent Extraction (80% Methanol) freeze_drying->extraction cleanup SPE Cleanup (C18) extraction->cleanup quantification UPLC-MS/MS Quantification cleanup->quantification data_analysis Data Analysis quantification->data_analysis

A generalized experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant secondary metabolite in oats, functioning both as a key precursor to the bioactive avenanthramides and as a phytoalexin in its own right. Its biosynthesis via the phenylpropanoid pathway is induced in response to pathogen challenge, highlighting its role in the plant's inducible defense system. While its direct antifungal activity and specific signaling pathways are areas that warrant further detailed investigation, the available evidence strongly supports its importance in plant-microbe interactions. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemistry, biology, and potential applications of this intriguing natural product. A deeper understanding of this compound could lead to new strategies for enhancing crop protection and for the development of novel antimicrobial agents.

References

The Symbiotic Relationship of Avenalumic Acid and Avenanthramides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) that have garnered significant scientific interest for their potent antioxidant, anti-inflammatory, anti-itch, and anti-proliferative properties.[1][2][3] These compounds are conjugates of an anthranilic acid derivative and a phenylpropanoid, such as p-coumaric acid, ferulic acid, or caffeic acid.[2][4] A parallel group of compounds, the avenalumic acid-derived avenanthramides, also exists, highlighting a crucial biosynthetic relationship. This technical guide provides an in-depth exploration of the core relationship between this compound and the broader class of avenanthramides, detailing their biosynthesis, quantitative data, and the experimental protocols for their study.

The Biosynthetic Connection: Two Converging Pathways

The biosynthesis of avenanthramides in oats follows two distinct, yet related, pathways that ultimately lead to the formation of these bioactive molecules. One pathway produces the well-known hydroxycinnamoyl-based avenanthramides (like Avn-A, -B, and -C), while the other generates avenanthramides containing an this compound moiety.[4][5]

Avenanthramides are the result of the condensation of a hydroxycinnamoyl-CoA thioester with a derivative of anthranilic acid, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT).[6][7][8] The precursors for the hydroxycinnamoyl-CoA thioesters are derived from the phenylpropanoid pathway.[4][6]

Avenalumic acids are considered ethylenic homologues of hydroxycinnamic acids like p-coumaric, caffeic, and ferulic acids.[9][10] The biosynthesis of this compound begins with the condensation of p-coumaroyl-CoA and malonyl-CoA.[5][9] The resulting avenalumoyl-CoA can then be utilized by HHT to produce this compound-containing avenanthramides, such as Avn-L.[9][11][12]

Key Enzymes in Avenanthramide Biosynthesis

Several key enzymes regulate the production of avenanthramides:

  • 4-coumarate-CoA ligase (4CL): This enzyme is responsible for activating hydroxycinnamic acids (p-coumaric, caffeic, and ferulic acids) into their corresponding CoA thioesters, which are essential precursors for the HHT-catalyzed reaction.[6][8]

  • Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT): This is a pivotal enzyme that catalyzes the condensation of hydroxycinnamoyl-CoA thioesters (including avenalumoyl-CoA) with 5-hydroxyanthranilic acid to form the final avenanthramide structure.[4][5][7] Oat HHTs have shown a preference for 5-hydroxyanthranilic acid as the acyl acceptor.[7][11]

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme is responsible for the synthesis of Avenanthramide-B through the methylation of Avenanthramide-C.[6][8]

Quantitative Data on Avenanthramide Content

The concentration of avenanthramides in oats can vary significantly depending on the cultivar, environmental conditions, and processing methods.[1] The following tables summarize representative quantitative data for key avenanthramides in oats.

Oat CultivarTotal Avenanthramides (mg/kg)Avenanthramide A (2p) (mg/kg)Avenanthramide B (2f) (mg/kg)Avenanthramide C (2c) (mg/kg)Reference
'Avetron'26.7 ± 1.44---[13]
'Viviana'185 ± 12.5---[13]
Not Specified36.0 to 302.5---[14]
Oat ProductTotal Avenanthramides (µg/g)Reference
Various Oat Products2 - 82[14]

Experimental Protocols

The accurate analysis of this compound and avenanthramides requires robust extraction and analytical methodologies.

Protocol 1: Extraction of Avenanthramides from Oats

This protocol is a common method for the efficient extraction of total avenanthramides from oat samples.[1][15][16]

Materials:

  • Milled oat samples

  • 80% Methanol (B129727)

  • Magnetic stirrer or orbital shaker

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • PTFE membrane filters (0.45 µm)

Procedure:

  • Weigh 5.0 g of the milled oat sample into a centrifuge tube.[16]

  • Add 35 mL of 80% methanol to the sample.[15][16]

  • Stir the mixture for 30 minutes at room temperature.[15]

  • Centrifuge the mixture at approximately 600 x g for 10 minutes.[1]

  • Carefully decant and collect the supernatant.[16]

  • Repeat the extraction process on the remaining pellet to ensure complete recovery.

  • Combine the supernatants and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.[1][15]

  • Reconstitute the dried extract in a known volume of methanol.[15]

  • Filter the reconstituted extract through a 0.45 µm PTFE membrane filter prior to HPLC analysis.[1][15]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Avenanthramide Analysis

This protocol outlines a typical HPLC method for the separation and quantification of avenanthramides.[13][15][17]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 3.0 mm, 5 µm).[13][15]

  • Mobile Phase A: 0.05 M phosphate (B84403) buffer (pH 2.4).[1][16]

  • Mobile Phase B: Methanol.[1][16]

  • Gradient: A common gradient is 5-60% B over 50 minutes, followed by 60-90% B over 6 minutes.[1][15][16]

  • Flow Rate: 0.6 mL/min.[1][15][16]

  • Column Temperature: 35°C.[1][15]

  • Detection: Diode-array detector (DAD) at 350 nm.[13][15]

Quantification: The concentration of individual avenanthramides is determined by comparing the peak area of the analyte to a calibration curve constructed using pure standards. For this compound-derived avenanthramides where commercial standards may not be available, they can be tentatively identified by their UV spectra and quantified using the calibration curve of a structurally similar avenanthramide, such as Avenanthramide A (2p).[13]

Visualizations

Biosynthetic Pathways of Avenanthramides

Avenanthramide Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_avenalumic This compound Pathway cluster_anthranilate Anthranilate Pathway cluster_avenanthramides Avenanthramide Synthesis Phenylalanine Phenylalanine p-Coumaric acid p-Coumaric acid Phenylalanine->p-Coumaric acid Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Ferulic acid Ferulic acid Caffeic acid->Ferulic acid Caffeoyl-CoA Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA Ferulic acid->Feruloyl-CoA 4CL Avenalumoyl-CoA Avenalumoyl-CoA p-Coumaroyl-CoA->Avenalumoyl-CoA + Malonyl-CoA Avenanthramide A Avenanthramide A p-Coumaroyl-CoA->Avenanthramide A HHT Avenanthramide C Avenanthramide C Caffeoyl-CoA->Avenanthramide C HHT Malonyl-CoA Malonyl-CoA This compound-AVN This compound-AVN Avenalumoyl-CoA->this compound-AVN HHT 5-Hydroxyanthranilic acid 5-Hydroxyanthranilic acid 5-Hydroxyanthranilic acid->Avenanthramide A 5-Hydroxyanthranilic acid->Avenanthramide C 5-Hydroxyanthranilic acid->this compound-AVN Avenanthramide B Avenanthramide B Avenanthramide C->Avenanthramide B CCoAOMT

Caption: Biosynthesis of major avenanthramides and this compound-derived avenanthramides.

Experimental Workflow for Avenanthramide Analysis

Experimental Workflow Start Start Milled Oat Sample Milled Oat Sample Start->Milled Oat Sample Extraction Extraction Milled Oat Sample->Extraction 80% Methanol Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Evaporation Solvent Evaporation Supernatant Collection->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Methanol Filtration Filtration Reconstitution->Filtration 0.45 µm filter HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for the extraction and analysis of avenanthramides from oat samples.

References

Avenalumic Acid Derivatives and Analogues in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acids are a class of phenolic compounds characterized by a 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid backbone. In nature, they are predominantly found in oats (Avena sativa), where they exist as amide conjugates with various anthranilic acid derivatives, forming a specific subgroup of avenanthramides (AVNs), often referred to as A-type AVNs. These compounds and their analogues are of significant interest to the scientific community due to their notable biological activities, particularly their anti-inflammatory properties. This technical guide provides an in-depth overview of the naturally occurring derivatives and analogues of avenalumic acid, their biosynthesis, biological activities, and detailed experimental protocols for their study.

Naturally Occurring this compound Derivatives and Analogues

The primary this compound derivatives found in nature are hydroxylated and methoxylated analogues. These compounds are typically found in conjugated forms.

Table 1: Naturally Occurring this compound Derivatives and Analogues in Oats

Compound NameStructureNatural SourceForm in Nature
This compound5-(4'-hydroxyphenyl)-penta-2,4-dienoic acidOats (Avena sativa)Conjugated with anthranilic acid derivatives (A-type Avenanthramides)
3'-Hydroxythis compound5-(3',4'-dihydroxyphenyl)-penta-2,4-dienoic acidOats (Avena sativa)Conjugated with anthranilic acid derivatives (A-type Avenanthramides)
3'-Methoxythis compound5-(4'-hydroxy-3'-methoxyphenyl)-penta-2,4-dienoic acidOats (Avena sativa)Conjugated with anthranilic acid derivatives (A-type Avenanthramides)

Quantitative Data

The concentration of this compound derivatives, primarily as A-type avenanthramides, varies significantly among different oat cultivars and is influenced by environmental conditions and processing methods like germination. Sprouted oats have been found to contain higher levels of these compounds.

Table 2: Quantitative Content of A-type Avenanthramides (N-avenalumoylanthranilic acids) in Commercial Sprouted Oat Products [1]

Oat ProductTotal A-type AVA Content (μg/g)
Sprouted Oat Product 17.85
Sprouted Oat Product 215.2
Sprouted Oat Product 333.6
Sprouted Oat Product 458.1
Sprouted Oat Product 599.7
Sprouted Oat Product 6133.3

Table 3: Anti-inflammatory Activity of Avenanthramides (AVNs)

CompoundAssayCell LineEC50 (μM) for NF-κB Inhibition
Avenanthramide 2cTNF-α-induced NF-κB activationC2C1264.3[2][3]
Avenanthramide 2fTNF-α-induced NF-κB activationC2C1229.3[2][3]
Avenanthramide 2pTNF-α-induced NF-κB activationC2C129.10[2][3]

Signaling Pathways

This compound derivatives, particularly in the form of avenanthramides, exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G Inhibition of NF-κB Signaling by this compound Derivatives cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa p_IkBa p-IκBα NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa p65_p50 p65/p50 (Active NF-κB) NFkB_IkBa->p65_p50 Releases Ub_Proteasome Ubiquitin-Proteasome System p_IkBa->Ub_Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocates to DNA DNA p65_p50->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-8, MCP-1) DNA->Inflammatory_Genes Induces Avenalumic_Derivatives This compound Derivatives Avenalumic_Derivatives->IKK_complex Inhibits phosphorylation

Caption: this compound derivatives inhibit the NF-κB signaling pathway.

The primary mechanism of action involves the inhibition of the IκB kinase (IKK) complex.[4][5][6][7] This inhibition prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα. As a result, NF-κB (the p50/p65 heterodimer) remains sequestered in the cytoplasm in an inactive complex with IκBα and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as IL-6, IL-8, and MCP-1.[6]

Experimental Protocols

Protocol 1: Extraction of this compound Derivatives (as Avenanthramides) from Oats

This protocol is adapted from established methods for the efficient extraction of avenanthramides from oat samples.

Materials and Equipment:

  • Milled oat samples (flour or bran)

  • 80% Methanol (B129727) (v/v) in water (HPLC grade)

  • Magnetic stirrer or orbital shaker

  • Centrifuge and 50 mL centrifuge tubes

  • Rotary evaporator or vacuum centrifuge

  • Methanol (for reconstitution)

  • 0.22 µm PTFE membrane filters

Procedure:

  • Weigh 5.0 g of the milled oat sample into a 50 mL centrifuge tube.

  • Add 35 mL of 80% methanol to the tube.

  • Stir the mixture vigorously on a magnetic stirrer or shake on an orbital shaker for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a collection flask.

  • Repeat the extraction process (steps 2-5) on the pellet with an additional 35 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted extract through a 0.22 µm PTFE membrane filter prior to HPLC analysis.

G Extraction Workflow for this compound Derivatives start Start weigh Weigh 5g Milled Oat Sample start->weigh add_solvent Add 35mL 80% Methanol weigh->add_solvent extract Stir/Shake 30 min add_solvent->extract centrifuge Centrifuge 4000 rpm, 10 min extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction on Pellet centrifuge->repeat_extraction Pellet combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants repeat_extraction->collect_supernatant evaporate Evaporate Solvent (<40°C) combine_supernatants->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Ready for Analysis filter->end

Caption: Workflow for the extraction of this compound derivatives.

Protocol 2: Purification of this compound Derivatives by Preparative HPLC

This protocol outlines a general method for the purification of individual this compound derivatives from a crude extract using preparative high-performance liquid chromatography.

Materials and Equipment:

  • Crude avenanthramide extract (from Protocol 1)

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column

  • Mobile Phase A: 0.1% Formic acid in water (HPLC grade)

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) (HPLC grade)

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Filter the dissolved extract through a 0.22 µm filter.

  • Set up the preparative HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the filtered extract onto the column.

  • Run a gradient elution to separate the compounds. A typical gradient might be from 5% to 60% B over 50 minutes.

  • Monitor the elution profile using a UV detector at a wavelength of 340 nm.

  • Collect fractions corresponding to the peaks of interest using the fraction collector.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions containing the desired this compound derivative.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

Protocol 3: In Vitro Anti-inflammatory Assay - NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound derivatives to inhibit NF-κB activation in response to an inflammatory stimulus.

Materials and Equipment:

  • C2C12 skeletal muscle cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound derivative test compounds

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed C2C12 cells in a 24-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound derivative test compounds.

  • Pre-incubate the cells with the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include a non-stimulated control and a stimulated control without the test compound.

  • After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.

  • Determine the EC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activation.

Conclusion

This compound and its naturally occurring derivatives, primarily found as conjugates in oats, represent a promising class of bioactive compounds with well-documented anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes them attractive candidates for further research and development in the fields of functional foods, nutraceuticals, and pharmaceuticals. The protocols provided in this guide offer a robust framework for the extraction, purification, and bioactivity assessment of these valuable natural products. Further investigation into the full spectrum of their biological activities and the optimization of their production and delivery is warranted.

References

In Silico Deep Dive: Predicting the Bioactivity of Avenalumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The quest for novel therapeutic agents is a cornerstone of modern medicine. Avenalumic acid, a naturally occurring phenolic compound, presents an interesting scaffold for potential drug development. This technical guide provides a comprehensive in silico analysis of this compound, leveraging established computational tools to predict its bioactivity, pharmacokinetic properties, and potential toxicity. By summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's therapeutic potential, guiding future in vitro and in vivo validation studies.

Predicted Physicochemical and Pharmacokinetic Properties

A molecule's journey through the human body is governed by its physicochemical properties. To predict the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, the SwissADME web server was employed. The Simplified Molecular Input Line Entry System (SMILES) string for this compound, C1=CC(=CC=C1/C=C/C=C/C(=O)O)O, sourced from PubChem (CID: 21951591), was used as the input for this analysis.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueUnit
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
LogP (Consensus)2.18
Water Solubility (ESOL)-2.57log(mol/L)
Topological Polar Surface Area (TPSA)57.53Ų
Number of Hydrogen Bond Acceptors3
Number of Hydrogen Bond Donors2
Number of Rotatable Bonds4

Table 2: Predicted Pharmacokinetic Properties of this compound (SwissADME)

ParameterPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeantNo
P-glycoprotein SubstrateNo
CYP1A2 InhibitorYes
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Lipinski's Rule of Five Violations0
Bioavailability Score0.55

The predictions suggest that this compound possesses favorable drug-like properties, with no violations of Lipinski's Rule of Five, indicating good oral bioavailability. Its high predicted gastrointestinal absorption is a positive attribute for an orally administered drug. However, the predicted inhibition of several key cytochrome P450 enzymes warrants further investigation for potential drug-drug interactions.

Predicted Bioactivity Score

The potential biological targets of a small molecule can be inferred from its chemical structure. The Molinspiration cheminformatics server was utilized to predict the bioactivity score of this compound against major drug target classes. A higher score indicates a higher probability of biological activity.

Table 3: Predicted Bioactivity Scores of this compound (Molinspiration)

Target ClassBioactivity Score
GPCR Ligand-0.25
Ion Channel Modulator-0.38
Kinase Inhibitor-0.45
Nuclear Receptor Ligand0.15
Protease Inhibitor-0.21
Enzyme Inhibitor0.28

According to Molinspiration's scoring, a bioactivity score greater than 0.0 suggests a molecule is likely to be active, a score between -0.50 and 0.00 suggests moderate activity, and a score less than -0.50 suggests inactivity.[2] The results indicate that this compound is predicted to be moderately active as a nuclear receptor ligand and an enzyme inhibitor. This aligns with a previous in silico study that also estimated this compound to be an active enzyme inhibitor.[1][3]

Predicted Toxicity Risks

Early assessment of potential toxicity is crucial in the drug discovery pipeline. The OSIRIS Property Explorer was used to predict the toxicity risks associated with the chemical structure of this compound. This tool identifies fragments within the molecule that are known to be associated with specific toxicities.

Table 4: Predicted Toxicity Risks of this compound (OSIRIS Property Explorer)

Toxicity RiskPrediction
MutagenicityNo Risk
TumorigenicityNo Risk
Irritant EffectsNo Risk
Reproductive EffectsNo Risk

The in silico toxicity assessment suggests that this compound has a low-risk profile, with no predicted risks for mutagenicity, tumorigenicity, irritant effects, or reproductive effects.

Experimental Protocols for In Silico Predictions

The following sections detail the methodologies for the key in silico experiments cited in this guide.

Physicochemical and Pharmacokinetic Property Prediction using SwissADME

Objective: To predict the ADME properties of this compound.

Methodology:

  • Input: The canonical SMILES string of this compound (C1=CC(=CC=C1/C=C/C=C/C(=O)O)O) is obtained from a chemical database such as PubChem.

  • Web Server Access: Navigate to the SwissADME web server (4--INVALID-LINK--]

  • Submission: Paste the SMILES string into the input box.

  • Execution: Initiate the prediction by clicking the "Run" button.

  • Data Collection: The server will output a comprehensive report including physicochemical properties, pharmacokinetic predictions, drug-likeness parameters, and a "Bioavailability Radar" visualization. The quantitative data presented in Tables 1 and 2 are extracted from this report.

Bioactivity Score Prediction using Molinspiration

Objective: To predict the bioactivity score of this compound against major drug target classes.

Methodology:

  • Input: The SMILES string of this compound is used as the input.

  • Web Server Access: Access the Molinspiration online property calculation service (5--INVALID-LINK--]

  • Submission: Input the SMILES string into the provided field.

  • Execution: Select the "Predict Bioactivity" option.

  • Data Collection: The tool calculates and displays the bioactivity scores for GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. These values are recorded in Table 3.

Toxicity Risk Prediction using OSIRIS Property Explorer

Objective: To assess the potential toxicity risks of this compound based on its chemical structure.

Methodology:

  • Input: The chemical structure of this compound is drawn or inputted as a SMILES string.

  • Web Server Access: Navigate to the OSIRIS Property Explorer web tool (--INVALID-LINK--).

  • Structure Input: Use the provided molecular editor to draw the structure of this compound or paste the SMILES string.

  • Real-time Analysis: The tool automatically calculates and displays various properties, including toxicity risks, in real-time.

  • Data Collection: The predictions for mutagenicity, tumorigenicity, irritant effects, and reproductive effects are observed and recorded in Table 4. The results are color-coded, with green indicating no risk.

Visualizing the In Silico Workflow and Potential Pathways

To provide a clear visual representation of the processes and potential biological interactions described, the following diagrams were generated using Graphviz (DOT language).

In_Silico_Prediction_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Outputs smiles This compound SMILES String swissadme SwissADME smiles->swissadme molinspiration Molinspiration smiles->molinspiration osiris OSIRIS Property Explorer smiles->osiris adme ADME Properties (Table 1 & 2) swissadme->adme bioactivity Bioactivity Scores (Table 3) molinspiration->bioactivity toxicity Toxicity Risks (Table 4) osiris->toxicity Potential_Signaling_Pathway Avenalumic_Acid This compound Nuclear_Receptor Nuclear Receptor Avenalumic_Acid->Nuclear_Receptor Activates/Inhibits Enzyme Enzyme Avenalumic_Acid->Enzyme Inhibits Gene_Expression Altered Gene Expression Nuclear_Receptor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Enzyme->Cellular_Response Modulates Gene_Expression->Cellular_Response

References

Avenalumic Acid: A Technical Overview of its Chemical Identity and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of avenalumic acid, a naturally occurring phenolic compound. This document details its chemical identifiers, explores its biosynthetic pathways in both bacteria and plants, and outlines the key experimental methodologies used to elucidate these pathways.

Chemical Identifiers of this compound

This compound is a member of the styrenes class of organic compounds.[1][2][3] The following table summarizes its key chemical identifiers and properties.

Identifier TypeData
CAS Number 135754-92-6[1][2][3][4][5][6]
IUPAC Name (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid[1][2][4]
Molecular Formula C₁₁H₁₀O₃[1][4][6]
Molecular Weight 190.19 g/mol [1]
Monoisotopic Mass 190.062994177 Da[1]
InChI InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+[1][4]
InChIKey CYYTUYSFBHDJRH-ZPUQHVIOSA-N[1][4]
Canonical SMILES C1=CC(=CC=C1/C=C/C=C/C(=O)O)O[1]
Synonyms (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid, Avenalumate[1][2][3]

Biosynthesis of this compound

This compound is synthesized through distinct pathways in different organisms. Recent research has uncovered a novel biosynthetic route in bacteria and has proposed its role as a precursor in the biosynthesis of other compounds in plants.

Bacterial Biosynthesis in Streptomyces sp. RI-77

A recently discovered biosynthetic gene cluster in Streptomyces sp. RI-77 is responsible for the production of this compound.[7][8] This pathway involves a novel enzymatic reaction where an aromatic amino group is substituted for a hydride via nitrous acid-dependent diazotization.[7][8] The key steps involve the conversion of 3-aminothis compound (3-AAA) to this compound (AVA).[7]

The enzymes AvaA6 and AvaA7 play a crucial role in the final steps of this pathway.[7] AvaA6 catalyzes the diazotization of 3-AAA using nitrous acid, which is followed by the substitution of the diazo group for a hydride by AvaA7 to synthesize this compound.[7]

bacterial_avenalumic_acid_biosynthesis cluster_precursor Precursor cluster_enzymes Enzymatic Conversion cluster_product Product 3_AAA 3-Aminothis compound (3-AAA) AvaA6 AvaA6 3_AAA->AvaA6 Nitrous Acid AvaA7 AvaA7 AvaA6->AvaA7 Diazotized Intermediate AVA This compound (AVA) AvaA7->AVA

Bacterial biosynthesis of this compound.
Proposed Biosynthesis in Oats (Avena sativa)

In oats, this compound is considered a precursor in the biosynthesis of avenanthramides, a group of phenolic alkaloids with antioxidant properties.[9] The proposed pathway suggests that this compound is derived from the condensation of p-coumaroyl-CoA and malonyl-CoA.[9]

This initial condensation forms 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA, which is then reduced and dehydrated to produce avenalumoyl-CoA.[9] Avenalumoyl-CoA can then be conjugated with 5-hydroxyanthranilic acid to form Avenanthramide L.[9]

oat_avenalumic_acid_biosynthesis p_coumaroyl_CoA p-Coumaroyl-CoA condensation Condensation p_coumaroyl_CoA->condensation malonyl_CoA Malonyl-CoA malonyl_CoA->condensation intermediate 5-(4-hydroxyphenyl)-3-oxo- 4-pentenoyl-CoA condensation->intermediate reduction_dehydration Reduction & Dehydration intermediate->reduction_dehydration avenalumoyl_CoA Avenalumoyl-CoA reduction_dehydration->avenalumoyl_CoA conjugation Conjugation with 5-hydroxyanthranilic acid avenalumoyl_CoA->conjugation avenalumic_acid This compound avenalumoyl_CoA->avenalumic_acid Hydrolysis avn_L Avenanthramide L conjugation->avn_L

Proposed biosynthesis of this compound in oats.

Experimental Methodologies

The elucidation of the biosynthetic pathways of this compound has been made possible through a combination of molecular biology and biochemical techniques.

Heterologous Expression of Gene Clusters

A key method used to identify the function of the this compound biosynthetic gene cluster in Streptomyces sp. RI-77 was heterologous expression. This technique involves cloning the entire gene cluster into a suitable host organism, such as Streptomyces albus, which does not naturally produce the compound. The expression of the genes in the new host leads to the production of this compound and its intermediates, allowing for the identification of the gene cluster's function.

heterologous_expression_workflow gene_cluster This compound Gene Cluster (Streptomyces sp. RI-77) cloning Cloning into Expression Vector gene_cluster->cloning transformation Transformation into Heterologous Host (S. albus) cloning->transformation expression Gene Expression and Fermentation transformation->expression analysis Metabolite Analysis (HPLC, MS) expression->analysis

Workflow for heterologous expression.
In Vitro Enzyme Assays

To determine the specific function of individual enzymes within the biosynthetic pathway, in vitro assays are performed. For the bacterial pathway of this compound, recombinant AvaA6 and AvaA7 proteins were purified and their catalytic activities were tested in a controlled environment.

The assay for AvaA6 involved incubating the purified enzyme with the substrate 3-aminothis compound in the presence of nitrous acid and monitoring the formation of the diazotized intermediate. Similarly, the activity of AvaA7 was confirmed by observing the conversion of the diazotized intermediate to this compound. These experiments provide direct evidence for the function of each enzyme in the pathway.

References

Methodological & Application

Application Notes and Protocols for Avenalumic Acid Extraction from Oat Groats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acids are a unique group of phenolic acids present in oat groats (Avena sativa L.) and hulls.[1][2][3] These compounds are ethylenic homologues of well-known hydroxycinnamic acids like p-coumaric, caffeic, and ferulic acids.[2][3] In their natural state within the oat grain, avenalumic acids primarily exist in a bound form, covalently linked as conjugates.[1][2][3] The extraction and purification of these compounds are crucial for further investigation into their biological activities and potential therapeutic applications. This document provides detailed protocols for the extraction and purification of avenalumic acids from oat groats, based on established scientific literature.

Data Summary

Quantitative data directly comparing the yields of different avenalumic acid extraction methods is not extensively detailed in the reviewed literature. However, the following table summarizes the key parameters and reagents used in a well-documented extraction and purification protocol.

ParameterSpecificationSource
Starting Material Dry ground oat groats (cv. Sentinel), sieved (>425 µm)[1]
Extraction Solvent 80% aqueous methanol (B129727) (v/w)[1]
Initial Extraction Temp. 55°C for 15 minutes with constant stirring[1]
Post-Heating Treatment Cooled overnight at 4°C[1]
Anionic Phenolic Elution Acetone, water, and formic acid (60:35:5)[1]
Alkaline Hydrolysis 2.5N Sodium Hydroxide (NaOH)[1]
Hydrolysis Conditions 55°C for 1 hour[1]
Final Purification Column chromatography on Sephadex LH-20[1]

Experimental Protocols

The following protocols are detailed methodologies for the extraction of bound avenalumic acids and the subsequent release of free this compound through alkaline hydrolysis.

Protocol 1: Extraction of Bound this compound Conjugates

This protocol focuses on the initial extraction and group separation of anionic phenolics, which include the bound forms of avenalumic acids.

1. Sample Preparation:

  • Dehull oat seeds (Avena sativa L.).
  • Dry grind the oat groats using a Waring Blendor.
  • Sieve the resulting powder through a No. 40 U.S. standard mesh screen to obtain a particle size greater than 425 µm.[1]

2. Extraction:

  • Slurry the ground oat groat powder in a fivefold excess of 80% aqueous methanol (v/w).[1]
  • Heat the slurry to 55°C for 15 minutes with constant stirring.[1]
  • Cool the mixture overnight at 4°C.[1]
  • Reslurry the cold mixture and pour it into a volume-calibrated glass column fitted with a coarse-porosity sintered glass disk.[1]
  • Allow the column to equilibrate to room temperature (20°C) and settle by gravity to form a packed filter bed.[1]
  • Collect the supernatant extract by draining the column.
  • Elute the packed bed with five bed volumes of 80% methanol.[1]
  • Repeat the extraction procedure twice more by reslurrying the bed.[1]
  • Combine the eluates from all three extractions.
  • Dilute the combined eluates with 25% isopropanol (B130326) to reduce foaming and auto-oxidation.[1]
  • Concentrate the solution in vacuo by rotary evaporation.[1]

3. Group Separation of Anionic Phenolics:

  • Equilibrate a calibrated column packed with DEAE-Sephadex A-25 gel with 50% isopropanol.[1]
  • Add the concentrated groat extract to the column.
  • Wash the column with four bed volumes of 50% isopropanol to remove neutral and cationic constituents.[1]
  • Elute the anionic constituents (weak acids) with a solvent mixture of acetone, water, and formic acid (60:35:5).[1]
  • Concentrate the eluate to a syrup using rotary evaporation at 30°C and dissolve it in 50% isopropanol.[1]

4. Purification of Anionic Phenolics:

  • Perform chromatography on a Sephadex LH-20 column using isocratic elution with 50% isopropanol.[1]
  • Discard the first two bed volumes of eluate.
  • Elute the absorbed phenolics with two bed volumes of 80% acetone.[1]
  • Evaporate the eluate to dryness and dissolve the residue in 50% isopropanol. This fraction contains the bound this compound conjugates.[1]

Protocol 2: Release of Free this compound by Alkaline Hydrolysis (Saponification)

This protocol describes the method to release free this compound from its bound form.

1. Saponification:

  • Take the purified anionic phenolic fraction from Protocol 1.
  • Add aqueous 2.5N NaOH.[1]
  • Heat the mixture at 55°C for 1 hour.[1]

2. Recovery of Free Acid:

  • Acidify the reaction mixture to pH 3 with HCl.[1]
  • Extract the free this compound with ethyl acetate (B1210297).[1]

3. Final Purification:

  • Perform column chromatography on the ethyl acetate fraction using a Sephadex LH-20 column with appropriate solvent systems to yield purified this compound.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in the extraction and purification of this compound.

Extraction_Workflow Start Oat Groats Grinding Dry Grinding & Sieving Start->Grinding Extraction Slurry with 80% Methanol Heat (55°C) & Cool (4°C) Grinding->Extraction Filtration Column Filtration (3x Repetition) Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Concentrated Crude Extract Concentration->Crude_Extract

Caption: Initial extraction workflow for this compound from oat groats.

Purification_Workflow Crude_Extract Concentrated Crude Extract Anion_Exchange Anion Exchange Chromatography (DEAE-Sephadex A-25) Crude_Extract->Anion_Exchange Wash Wash with 50% Isopropanol (Remove Neutral/Cationic) Anion_Exchange->Wash Elution Elute with Acetone/Water/Formic Acid Wash->Elution Anionic_Fraction Anionic Phenolic Fraction Elution->Anionic_Fraction LH20_Chrom Sephadex LH-20 Chromatography Anionic_Fraction->LH20_Chrom Bound_Avenalumic_Acid Purified Bound this compound Conjugates LH20_Chrom->Bound_Avenalumic_Acid

Caption: Purification of bound this compound conjugates.

Hydrolysis_Workflow Bound_Avenalumic_Acid Bound this compound Conjugates Saponification Alkaline Hydrolysis (2.5N NaOH, 55°C, 1hr) Bound_Avenalumic_Acid->Saponification Acidification Acidification to pH 3 with HCl Saponification->Acidification Solvent_Extraction Ethyl Acetate Extraction Acidification->Solvent_Extraction Final_Purification Sephadex LH-20 Chromatography Solvent_Extraction->Final_Purification Free_Avenalumic_Acid Purified Free this compound Final_Purification->Free_Avenalumic_Acid

Caption: Release and purification of free this compound.

References

Protocol for enzymatic extraction of Avenalumic acid.

Caption: Proposed biosynthetic pathway of this compound in Streptomyces sp. [1][2]

Troubleshooting and Considerations

  • Low Yield: Increase enzyme concentration or incubation time. Ensure the plant tissue is ground to a sufficiently fine powder.

  • Enzyme Inhibition: Plant tissues rich in phenolic compounds can inhibit enzyme activity. Pre-washing the plant powder with a mild solvent may be necessary.

  • Compound Degradation: this compound stability under extraction conditions should be assessed. Minimize exposure to high temperatures and light.

  • Quantification: Use a validated HPLC or LC-MS/MS method with a certified this compound standard for accurate quantification.

This protocol provides a robust framework for developing an efficient enzymatic extraction method for this compound. Researchers are encouraged to optimize the outlined parameters to suit their specific plant material and analytical requirements.

Application Notes and Protocols for Avenalumic Acid Quantification using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the quantification of avenalumic acid using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This compound, a phenolic acid found in oats, has garnered interest for its potential biological activities.[1][2][3] Accurate quantification is essential for research and development purposes. While a specific, comprehensively validated HPLC-DAD method for this compound is not widely published, this protocol is based on established methods for similar phenolic and organic acids, incorporating the known physicochemical properties of this compound.

Introduction to this compound

This compound, with the chemical formula C11H10O3, is a phenolic acid belonging to the class of styrenes.[2][3][4][5] It is a pale yellow substance with a melting point of 217°C.[1] In its free form, it is soluble in aqueous alkali.[1] A key characteristic for HPLC-DAD analysis is its ultraviolet (UV) absorbance, with two maxima at 236 nm and 328 nm.[1] These maxima experience bathochromic and hyperchromic shifts in alkaline conditions.[1] this compound is known to exist in oat groats and hulls, often in a conjugated form.[1]

Chemical Structure and Properties:

PropertyValueReference
IUPAC Name(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid[2][3][5]
Molecular FormulaC11H10O3[2][4][5]
Molecular Weight190.19 g/mol [5]
UV Maxima236 nm, 328 nm[1]
Melting Point217 °C[1]
AppearancePale yellow substance[1]

Proposed HPLC-DAD Method

This section outlines a proposed method for the quantification of this compound. This method is adapted from general protocols for phenolic and organic acid analysis and should be validated in-house for specific applications.[6][7][8][9]

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1100/1200 series or equivalent with degasser, quaternary pump, autosampler, thermostatted column compartment, and DAD
Column ZORBAX SB-Aq C18 column (4.6 mm × 150 mm, 5 µm) or equivalent reversed-phase column suitable for aqueous mobile phases[6]
Mobile Phase A: 20 mM aqueous phosphate (B84403) buffer (pH 2.0) B: Acetonitrile[6]
Gradient Elution A time-programmed gradient may be necessary to separate this compound from other matrix components. A starting point could be 99:1 (A:B), with a linear gradient to increase the percentage of B over time.
Flow Rate 1.0 mL/min[6][8]
Injection Volume 1 µL - 10 µL
Column Temperature 25 °C[6]
Detection DAD at 328 nm for quantification (primary) and 236 nm for confirmation.[1] A reference wavelength of 360 nm can be used.[6]
Rationale for Method Selection
  • Reversed-Phase C18 Column: C18 columns are widely used and effective for separating a broad range of phenolic compounds. The ZORBAX SB-Aq is specifically designed for stability in highly aqueous mobile phases, which is common for organic acid analysis.[6]

  • Acidified Mobile Phase: An acidic mobile phase (pH ~2.0) is crucial for the analysis of organic acids.[6] It ensures that the acidic analytes are in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. This technique is known as ion suppression chromatography.[6]

  • Diode Array Detection (DAD): DAD is ideal for this application as it allows for the simultaneous monitoring of multiple wavelengths. This is particularly useful for confirming the identity of this compound by examining its characteristic UV spectrum (maxima at 236 nm and 328 nm) and for assessing peak purity.[1][6]

Experimental Protocols

Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from Oat Groats/Hulls)

This protocol is adapted from methods for extracting related phenolic compounds from oats.[10]

  • Milling: Mill oat samples to a fine powder and pass through a 0.5 mm sieve.[10]

  • Extraction:

    • Weigh 5.0 g of the milled oat sample into a 50 mL centrifuge tube.[10]

    • Add 35 mL of 80% methanol (v/v) in water.[10]

    • Stir the mixture for 2 hours at room temperature.[10]

    • Centrifuge the mixture at 4,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the remaining solid pellet with another 35 mL of 80% methanol and combine the supernatants to ensure exhaustive extraction.[10]

  • Concentration: Evaporate the combined supernatants to dryness using a rotary evaporator at a temperature not exceeding 40°C.[10]

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5 mL).

  • Filtration: Filter the reconstituted extract through a 0.22 µm PTFE or nylon syringe filter prior to injection into the HPLC system.[10]

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical yet realistic quantitative data for a validated HPLC-DAD method for this compound, based on typical performance characteristics of similar assays for phenolic acids.[7][11] In practice, these parameters must be experimentally determined.

ParameterExpected Value
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (%RSD) < 2% (intra-day), < 5% (inter-day)
Accuracy (Recovery %) 95 - 105%

Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC-DAD Analysis cluster_2 Standard Preparation Oat Sample Oat Sample Milling Milling Oat Sample->Milling Extraction (80% Methanol) Extraction (80% Methanol) Milling->Extraction (80% Methanol) Centrifugation Centrifugation Extraction (80% Methanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration (0.22 µm) Filtration (0.22 µm) Reconstitution->Filtration (0.22 µm) HPLC Injection HPLC Injection Filtration (0.22 µm)->HPLC Injection C18 Separation C18 Separation HPLC Injection->C18 Separation DAD Detection (328 nm) DAD Detection (328 nm) C18 Separation->DAD Detection (328 nm) Data Analysis Data Analysis DAD Detection (328 nm)->Data Analysis Quantification Quantification Data Analysis->Quantification This compound Standard This compound Standard Stock Solution Stock Solution This compound Standard->Stock Solution Working Standards Working Standards Stock Solution->Working Standards Calibration Curve Calibration Curve Working Standards->Calibration Curve Calibration Curve->Quantification

Caption: Experimental Workflow for this compound Quantification.

Signaling Pathways and Logical Relationships

While the provided search results do not detail specific signaling pathways directly modulated by this compound, they do mention its biosynthesis in Streptomyces sp. RI-77.[12][13] The pathway involves the conversion of 3-aminothis compound (3-AAA) to this compound (AVA).[12][13]

G 3-Aminothis compound (3-AAA) 3-Aminothis compound (3-AAA) Diazotization Diazotization 3-Aminothis compound (3-AAA)->Diazotization AvaA6, Nitrous Acid Diazo Intermediate Diazo Intermediate Diazotization->Diazo Intermediate Hydride Substitution Hydride Substitution Diazo Intermediate->Hydride Substitution AvaA7 This compound (AVA) This compound (AVA) Hydride Substitution->this compound (AVA)

Caption: Biosynthetic Pathway of this compound in Streptomyces.[12][13]

Conclusion

The proposed HPLC-DAD method provides a robust starting point for the reliable quantification of this compound in various samples, particularly from oat extracts. The method leverages standard reversed-phase chromatography principles for organic acids and utilizes the specific UV absorbance properties of this compound for selective detection. It is imperative that users perform in-house validation to ensure the method's suitability for their specific matrix and instrumentation, thereby guaranteeing accurate and reproducible results for research and quality control purposes.

References

Application Note: Quantitative Analysis of Avenalumic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid, with the chemical structure 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid, is a secondary metabolite known to be produced by certain microorganisms, such as Streptomyces sp.[1] As a compound of interest in various research fields, including natural product discovery and biosynthesis, a robust and sensitive analytical method for its quantification is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and quantitative analysis of this compound in complex matrices. The method is designed to be a starting point for researchers and may require further optimization for specific sample types.

Analytical Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of target analytes in complex mixtures.[2] The method described herein utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC)

The chromatographic conditions are optimized for the separation of this compound from other matrix components. A C18 stationary phase is suitable for retaining the relatively non-polar this compound. The use of formic acid in the mobile phase aids in the protonation of the analyte, leading to better peak shape and ionization efficiency.

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

The mass spectrometer is operated in negative electrospray ionization (ESI) mode, which is generally suitable for acidic compounds like this compound. The MRM transitions are selected for their specificity and intensity.

Note: The following MRM transitions are proposed based on the theoretical fragmentation of this compound and require experimental verification by direct infusion of a pure standard. The monoisotopic mass of this compound is 190.06299 g/mol .[3] The deprotonated molecule [M-H]⁻ is expected at m/z 189.06. A common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 189.1
Product Ion (Q3) m/z 145.1 (Proposed, corresponds to [M-H-CO₂]⁻)
Dwell Time 100 ms
Collision Energy (CE) To be optimized (start with 15-25 eV)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Quantitative Data Summary

The following table presents hypothetical quantitative data to illustrate the expected performance of the method. This data is for illustrative purposes only and must be determined experimentally.

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) < 2 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of Mobile Phase A and B to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation (from Streptomyces Culture)

This protocol is a general guideline for the extraction of secondary metabolites from Streptomyces culture broth.[4][5][6]

  • Culture Centrifugation: Centrifuge 10 mL of the Streptomyces culture broth at 5000 x g for 15 minutes to separate the supernatant and the mycelium.

  • Supernatant Extraction:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with another volume of ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Mycelium Extraction:

    • To the mycelial pellet, add 5 mL of methanol and sonicate for 20 minutes in an ice bath.

    • Centrifuge at 5000 x g for 15 minutes.

    • Collect the methanol extract.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled ethyl acetate extracts and the methanol extract to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis culture Streptomyces Culture centrifuge1 Centrifugation (5000 x g, 15 min) culture->centrifuge1 supernatant Supernatant centrifuge1->supernatant mycelium Mycelium centrifuge1->mycelium extraction_sup Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction_sup extraction_myc Sonication (Methanol) mycelium->extraction_myc evaporation Evaporation extraction_sup->evaporation extraction_myc->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_column C18 Reversed-Phase Column filtration->lc_column ms_system Triple Quadrupole MS (ESI-, MRM) lc_column->ms_system data_analysis Data Analysis ms_system->data_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_biosynthesis This compound Biosynthesis (Simplified) cluster_analysis Analytical Target precursors Primary Metabolites (e.g., Malonyl-CoA, p-Coumaroyl-CoA) pks Polyketide Synthase (PKS) and associated enzymes precursors->pks avenalumic_acid This compound pks->avenalumic_acid target Quantification of This compound avenalumic_acid->target

Caption: Biosynthesis and analytical target relationship.

References

Synthesis of Avenalumic Acid for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid, systematically known as (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid, is a phenolic acid naturally found in oats. It serves as a key precursor in the biosynthesis of avenanthramides, a group of compounds with recognized antioxidant and anti-inflammatory properties. The synthesis of this compound is of significant interest to researchers studying plant biochemistry, novel therapeutic agents, and the broader biological activities of oat-derived phytochemicals. This document provides detailed protocols for the chemical synthesis of this compound, quantitative data for each step, and visualization of the synthetic pathway.

Data Presentation

Table 1: Summary of a Seven-Step Chemical Synthesis of an this compound Analog

The following table outlines the key steps, reagents, conditions, and yields for the synthesis of (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid, a close analog of this compound, starting from ferulic acid. This pathway provides a viable route for obtaining this compound derivatives for research purposes.[1]

StepReactionReagents and ConditionsYield (%)
1EsterificationMeOH, H₂SO₄, reflux, 24 h97
2Phenol ProtectionTBDMSCl, imidazole (B134444), DMF, rt, 2 h99
3ReductionDIBAL-H, THF, -10 °C to rt, 6 h93
4OxidationMnO₂, CH₂Cl₂, rt, 24 h89
5Horner-Wadsworth-Emmons OlefinationTriethylphosphonoacetate, NaH, DMF, 0 °C to rt, 1 h97
6DeprotectionTBAF, AcOH, THF, 0 °C, 30 min93
7Saponification15% aqueous KOH, MeOH, reflux, 4 h90
Table 2: Spectroscopic Data for this compound

This table presents the nuclear magnetic resonance (NMR) and predicted mass spectrometry data for this compound, which are crucial for the identification and characterization of the synthesized compound.

Data TypeDescription
¹H NMR Solvent: DMSO. The spectrum is available from commercial suppliers.
¹³C NMR Structural analysis has been performed using ¹³C-NMR.[2]
Mass Spec. Molecular Formula: C₁₁H₁₀O₃; Molecular Weight: 190.19 g/mol . Predicted m/z values for various adducts are available.[3]
IR Spectrum Predicted IR spectra are available in public databases.[4]

Experimental Protocols

The following protocols are based on the seven-step synthesis of an this compound analog from ferulic acid.[1] Researchers should adapt these methods based on their specific starting materials and laboratory conditions.

Step 1: Esterification of Ferulic Acid

  • Dissolve ferulic acid in methanol (B129727) (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography.

Step 2: Protection of the Phenolic Hydroxyl Group

  • Dissolve the methyl ferulate from Step 1 in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction by adding water and extracting the product with an organic solvent. Purify by column chromatography.

Step 3: Reduction of the Ester to an Aldehyde

  • Dissolve the protected methyl ferulate in anhydrous tetrahydrofuran (B95107) (THF) and cool to -10 °C.

  • Slowly add diisobutylaluminium hydride (DIBAL-H).

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction carefully with a suitable reagent (e.g., Rochelle's salt solution).

  • Extract the product and purify by column chromatography.

Step 4: Oxidation to the Aldehyde

  • Dissolve the alcohol from Step 3 in dichloromethane (B109758) (CH₂Cl₂).

  • Add manganese dioxide (MnO₂).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the resulting aldehyde by column chromatography.

Step 5: Horner-Wadsworth-Emmons Olefination

  • Prepare a solution of sodium hydride (NaH) in anhydrous DMF at 0 °C.

  • Slowly add triethylphosphonoacetate to the NaH suspension and stir to form the ylide.

  • Add the aldehyde from Step 4 to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product and purify by column chromatography.

Step 6: Deprotection of the Phenolic Group

  • Dissolve the protected this compound ester in THF at 0 °C.

  • Add acetic acid (AcOH) followed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

  • Stir for 30 minutes at 0 °C.

  • Work up the reaction and purify the product.

Step 7: Saponification to this compound

  • Dissolve the deprotected ester in methanol (MeOH).

  • Add a 15% aqueous solution of potassium hydroxide (B78521) (KOH).

  • Reflux the mixture for 4 hours.

  • Acidify the reaction mixture to precipitate the this compound.

  • Collect the solid by filtration and recrystallize to obtain the pure product.

Mandatory Visualizations

Diagram 1: Chemical Synthesis Workflow of this compound Analog

Synthesis_Workflow Ferulic_Acid Ferulic Acid Step1 Esterification (MeOH, H₂SO₄) Ferulic_Acid->Step1 Methyl_Ferulate Methyl Ferulate Step1->Methyl_Ferulate Step2 Protection (TBDMSCl) Methyl_Ferulate->Step2 Protected_Ester Protected Ester Step2->Protected_Ester Step3 Reduction (DIBAL-H) Protected_Ester->Step3 Protected_Alcohol Protected Alcohol Step3->Protected_Alcohol Step4 Oxidation (MnO₂) Protected_Alcohol->Step4 Protected_Aldehyde Protected Aldehyde Step4->Protected_Aldehyde Step5 Horner-Wadsworth-Emmons (Ylide) Protected_Aldehyde->Step5 Protected_Avenalumic_Ester Protected Avenalumic Ester Step5->Protected_Avenalumic_Ester Step6 Deprotection (TBAF) Protected_Avenalumic_Ester->Step6 Avenalumic_Ester Avenalumic Ester Step6->Avenalumic_Ester Step7 Saponification (KOH) Avenalumic_Ester->Step7 Avenalumic_Acid This compound Analog Step7->Avenalumic_Acid

Caption: A seven-step chemical synthesis route to an this compound analog.

Diagram 2: Biosynthetic Pathway of this compound

While direct signaling pathways of this compound are not well-defined, its biosynthesis is a known pathway. This diagram illustrates the key enzymatic steps in the natural production of this compound.[5][6][7]

Biosynthesis_Pathway cluster_precursors Precursors 3_Amino_4_hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic acid PKS Polyketide Synthase (PKS) 3_Amino_4_hydroxybenzoic_acid->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS 3_Aminoavenalumic_acid 3-Aminothis compound (3-AAA) PKS->3_Aminoavenalumic_acid AvaA6 AvaA6 (Diazotization) 3_Aminoavenalumic_acid->AvaA6 Nitrous Acid 3_Diazoavenalumic_acid 3-Diazothis compound AvaA6->3_Diazoavenalumic_acid AvaA7 AvaA7 (Reduction) 3_Diazoavenalumic_acid->AvaA7 Avenalumic_Acid This compound AvaA7->Avenalumic_Acid

Caption: The biosynthetic pathway of this compound from precursors.

References

Application Notes and Protocols: Avenalumic Acid as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid is a phenolic acid naturally occurring in oats (Avena sativa).[1] As a member of the styrenes class of organic compounds, it is of interest to researchers in nutrition, plant science, and drug development due to its potential biological activities.[2] Accurate quantification of this compound in various matrices is crucial for understanding its bioavailability, metabolism, and pharmacological effects. This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis, specifically High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standard solutions and the development of analytical methods.

PropertyValueReference
IUPAC Name (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acidN/A
Molecular Formula C11H10O3N/A
Molar Mass 190.19 g/mol N/A
Melting Point 217 °CN/A
UV Absorbance Maxima (λmax) 236 nm and 328 nmN/A
Solubility Soluble in aqueous alkali, methanol (B129727), and acetonitrile (B52724).[3] Limited solubility in water.[3][4]
Appearance Pale yellow substanceN/A
Stability Undergoes photoisomerization on exposure to daylight or UV radiation. Solutions should be protected from light.N/A

Application: Using this compound as a Standard in Chromatography

This compound can be used as an external standard for the quantitative analysis of its content in various samples, including plant extracts, food products, and biological matrices. The following protocols detail the preparation of standard solutions and provide starting conditions for HPLC and UPLC analysis.

Preparation of this compound Standard Solutions

3.1.1. Stock Standard Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of HPLC-grade methanol or acetonitrile in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution in an amber vial at -20°C. This solution is typically stable for up to one month.

3.1.2. Working Standard Solutions for Calibration Curve

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a solvent compatible with the initial chromatographic conditions.

  • A typical concentration range for a calibration curve for phenolic acids is 1 µg/mL to 100 µg/mL.[5][6]

  • Suggested concentrations for a six-point calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

  • Prepare these solutions fresh daily to ensure accuracy.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of this compound using a standard reverse-phase HPLC system with UV detection.

3.2.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 328 nm

Table 2: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
256040
354060
401090
451090
509010
609010

3.2.2. System Suitability

Before sample analysis, ensure the chromatographic system is suitable for the intended analysis. Key parameters include:

  • Tailing factor: Should be ≤ 2 for the this compound peak.

  • Theoretical plates: Should be > 2000.

  • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections of a standard solution should be ≤ 2%.

Experimental Protocol: UPLC-MS/MS Analysis

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This is particularly useful for complex matrices or when low concentrations of this compound are expected.

3.3.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program See Table 3
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Transitions To be determined by direct infusion of this compound standard. The precursor ion will be [M-H]⁻.

Table 3: UPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5595
6595
6.1955
8955

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting calibration curve data and sample analysis results.

Table 4: Example Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115000
575000
10152000
25380000
50765000
1001510000
Linearity (R²) 0.9995

Table 5: Example Quantitative Analysis of this compound in Oat Extract

Sample IDRetention Time (min)Peak AreaConcentration (µg/g)
Oat Extract 115.225000016.5
Oat Extract 215.131000020.5
Oat Extract 315.228500018.8

Visualization of this compound Biosynthesis

While a specific signaling pathway for this compound is not well-established, its biosynthetic pathway has been elucidated.[7][8] Understanding its formation can be relevant for researchers studying its natural occurrence and potential for biotechnological production.

Avenalumic_Acid_Biosynthesis pCoumaroyl_CoA p-Coumaroyl-CoA Intermediate_1 5-(4-hydroxyphenyl)-3-oxo- 4-pentenoyl-CoA pCoumaroyl_CoA->Intermediate_1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate_1 Avenalumoyl_CoA Avenalumoyl-CoA Intermediate_1->Avenalumoyl_CoA Reduction & Dehydration 3_Aminoavenalumic_acid 3-Aminothis compound (3-AAA) Avenalumoyl_CoA->3_Aminoavenalumic_acid Series of enzymatic steps 3_Diazoavenalumic_acid 3-Diazothis compound (3-DAA) 3_Aminoavenalumic_acid->3_Diazoavenalumic_acid Nitrous Acid Avenalumic_Acid This compound 3_Diazoavenalumic_acid->Avenalumic_Acid Hydride (from NADPH) AvaA6 AvaA6 (Diazotase) AvaA6->3_Diazoavenalumic_acid AvaA7 AvaA7 (Reductase) AvaA7->Avenalumic_Acid

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a sample matrix using an external standard method.

Quantitative_Analysis_Workflow start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Sample Preparation (Extraction, Filtration) start->prep_sample hplc_analysis HPLC/UPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis peak_integration Peak Identification and Integration hplc_analysis->peak_integration cal_curve Generate Calibration Curve (Peak Area vs. Concentration) peak_integration->cal_curve Standards quantification Quantify this compound in Sample peak_integration->quantification Samples cal_curve->quantification results Report Results quantification->results end End results->end

Caption: General workflow for quantitative analysis.

References

Application Notes and Protocols: Avenalumic Acid in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of avenalumic acid in food science research, with a focus on its antioxidant and anti-inflammatory properties. Detailed protocols for extraction, quantification, and bioactivity assessment are provided to facilitate further investigation of this promising oat-derived bioactive compound.

Introduction to this compound

This compound is a phenolic acid uniquely found in oats (Avena sativa L.). It is structurally an ethylenic homologue of p-coumaric acid.[1][2] In the oat grain, this compound primarily exists in a conjugated form, amide-linked to various orthoaminobenzoic acids, forming a class of compounds known as avenanthramides (AVNs).[1] These compounds are notable for their significant antioxidant and anti-inflammatory activities, contributing to the health benefits associated with oat consumption.[3][4] Research into this compound and its derivatives is crucial for understanding their role in food quality, stability, and human health, paving the way for their use in functional foods and nutraceuticals.

Data Presentation: this compound Content in Oats

The concentration of this compound is directly related to the content of its corresponding avenanthramides. The following tables summarize the quantitative data on avenanthramide content in various oat cultivars and processed oat products. This information is critical for selecting raw materials with high potential yields of this compound.

Table 1: Avenanthramide Content in Different Oat Cultivars

Oat CultivarTotal Avenanthramide Content (mg/kg)Reference
Avetron26.7 ± 1.44[3]
Viviana185 ± 12.5[3]
Belle65.7 (mean)[5]
Gem62.2 (mean)[5]
Dane37.1 (mean)[5]

Table 2: Avenanthramide Content in Commercial Oat Products

Oat ProductAvenanthramide Content (µg/g)Reference
Oat Grains37 - 45[3]
Oat Flour33 - 70[3]
Oat Bran33 - 94[3]
Oat Cereal25 - 78[3]
Oat Bread5 - 6[3]
Rolled Oats415.8 ± 14.9 (total phenolics)[6]
Oatcakes394.8 ± 24.2 (total phenolics)[6]

Note: The this compound content can be estimated from the molecular weights of specific avenanthramides. This compound has a molecular weight of 190.19 g/mol .[7]

Experimental Protocols

Protocol 1: Extraction and Hydrolysis to Obtain Free this compound

This protocol describes the extraction of avenanthramides from oats and their subsequent hydrolysis to yield free this compound.

Part A: Extraction of Avenanthramides

  • Sample Preparation: Mill whole oat groats or bran to a fine powder (to pass through a 40-mesh screen).

  • Solvent Extraction:

    • Suspend the oat powder in 80% (v/v) aqueous ethanol (B145695) at a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture continuously for 60 minutes at 50°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction on the pellet with fresh solvent to ensure maximum yield.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatants under reduced pressure at 40°C using a rotary evaporator to obtain a concentrated extract.

Part B: Alkaline Hydrolysis of Avenanthramides

  • Hydrolysis:

    • Resuspend the dried extract in 2 M NaOH at a ratio of 1:10 (w/v).

    • Incubate the mixture in a shaking water bath at 60°C for 4 hours in the dark to prevent photodegradation.

  • Acidification and Extraction:

    • After incubation, cool the mixture to room temperature.

    • Acidify the solution to pH 2 with 6 M HCl.

    • Extract the free this compound from the acidified solution three times with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate fractions.

  • Final Preparation: Evaporate the ethyl acetate under reduced pressure to obtain the crude free this compound extract. This extract can be further purified using chromatographic techniques.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound using reverse-phase HPLC.

  • Sample and Standard Preparation:

    • Dissolve the dried extract containing free this compound in the mobile phase.

    • Prepare a series of standard solutions of pure this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). A typical gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 340 nm.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 3: In Vitro Antioxidant Activity Assays

These protocols describe common assays to evaluate the antioxidant capacity of this compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Assay Procedure:

    • Add 100 µL of various concentrations of the this compound sample (dissolved in methanol) to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[8]

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging against the sample concentration.[1]

B. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

  • Assay Procedure:

    • Add 30 µL of the this compound sample to a 96-well plate.

    • Add 270 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using known concentrations of FeSO4·7H2O.

    • Express the antioxidant capacity as µmol of Fe(II) equivalents per gram of sample.[1]

Protocol 4: In Vitro Anti-inflammatory Activity Assay

This protocol details a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group should be left unstimulated.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9][10]

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Mandatory Visualizations

Signaling Pathway

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

G cluster_extraction Extraction & Preparation cluster_analysis Analysis cluster_outcome Outcome Oats Oats Milling Milling Oats->Milling Solvent_Extraction Solvent_Extraction Milling->Solvent_Extraction 80% Ethanol Hydrolysis Hydrolysis Solvent_Extraction->Hydrolysis 2M NaOH Purification Purification Hydrolysis->Purification Ethyl Acetate Extraction Avenalumic_Acid Avenalumic_Acid Purification->Avenalumic_Acid Quantification Quantification Avenalumic_Acid->Quantification HPLC Bioactivity_Assays Bioactivity_Assays Avenalumic_Acid->Bioactivity_Assays Concentration_Data Concentration_Data Quantification->Concentration_Data Antioxidant_Assays Antioxidant_Assays Bioactivity_Assays->Antioxidant_Assays DPPH, FRAP Anti_inflammatory_Assay Anti_inflammatory_Assay Bioactivity_Assays->Anti_inflammatory_Assay LPS-stimulated Macrophages Antioxidant_Capacity Antioxidant_Capacity Antioxidant_Assays->Antioxidant_Capacity Cytokine_Inhibition Cytokine_Inhibition Anti_inflammatory_Assay->Cytokine_Inhibition

Caption: Experimental workflow for this compound research.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Avenalumic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of Avenalumic acid's biological activities. The protocols detailed below are designed to assess its potential antioxidant, anti-inflammatory, and anticancer properties.

Introduction to this compound

This compound is a phenolic compound found in oats, belonging to the avenanthramide family of alkaloids.[1][2] Avenanthramides are known for their antioxidant, anti-inflammatory, anti-proliferative, and anti-itch properties.[3][4][5][6] Given its structural similarity to other bioactive avenanthramides, this compound is a promising candidate for drug discovery and development. Cell-based assays are crucial tools for the initial screening and mechanistic elucidation of such natural products, offering a more biologically relevant context than simple biochemical assays.[7][8][9]

Potential Bioactivities of this compound

Based on the known functions of related compounds, the primary bioactivities of this compound to investigate are:

  • Antioxidant Activity: The ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.[3][10]

  • Anti-inflammatory Activity: The capacity to reduce the production of pro-inflammatory mediators.[6][11]

  • Anticancer Activity: The potential to inhibit the proliferation of cancer cells and induce apoptosis.[12][13]

Experimental Protocols

General Cell Culture and this compound Preparation

Cell Lines:

  • Human Dermal Fibroblasts (HDFs): For general cytotoxicity and antioxidant assays.

  • RAW 264.7 (Murine Macrophages): For anti-inflammatory assays.

  • MCF-7 (Human Breast Cancer) or Caco-2 (Human Colorectal Adenocarcinoma): For anticancer assays.

This compound Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cytotoxicity Assessment: MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
198.5± 4.8
1095.2± 5.1
2588.7± 6.3
5075.4± 7.1
10052.1± 8.5
Antioxidant Activity: Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular ROS production induced by an external source.

Protocol:

  • Seed cells (e.g., HDFs) in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Wash the cells with PBS and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour at 37°C.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Treat the cells with various concentrations of this compound and a control for 1 hour.

  • Induce oxidative stress by adding a ROS generator (e.g., 100 µM H₂O₂).

  • Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a microplate reader.

  • Calculate the antioxidant activity as the percentage of inhibition of ROS production compared to the control.

Data Presentation:

This compound (µM)ROS Inhibition (%)Standard Deviation
0 (Control)0± 2.1
115.3± 3.5
1035.8± 4.2
2558.9± 5.6
5078.2± 6.9
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.5 ± 8.235.1 ± 6.7
LPS (1 µg/mL)25.6 ± 2.11250.8 ± 110.3850.2 ± 95.4
LPS + this compound (10 µM)18.4 ± 1.9980.2 ± 98.7650.9 ± 80.1
LPS + this compound (25 µM)12.1 ± 1.5650.7 ± 75.4420.5 ± 65.3
LPS + this compound (50 µM)7.8 ± 1.1350.1 ± 50.2210.8 ± 45.9
Anticancer Activity: Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed cancer cells (e.g., MCF-7) in a white, clear-bottom 96-well plate.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Measure the luminescence using a microplate reader.

  • Express the results as a fold change in caspase activity compared to the untreated control.

Data Presentation:

This compound (µM)Caspase-3/7 Activity (Fold Change)Standard Deviation
0 (Control)1.0± 0.1
101.8± 0.2
253.5± 0.4
506.2± 0.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis A This compound Stock (in DMSO) C Cytotoxicity (MTT Assay) A->C D Antioxidant (CAA Assay) A->D E Anti-inflammatory (NO, ELISA) A->E F Anticancer (Apoptosis Assay) A->F B Cell Culture (e.g., HDF, RAW 264.7, MCF-7) B->C B->D B->E B->F G Data Quantification (Absorbance, Fluorescence, Luminescence) C->G D->G E->G F->G H Statistical Analysis & Interpretation G->H

Caption: Workflow for assessing this compound bioactivity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation AvenalumicAcid This compound AvenalumicAcid->NFkB

Caption: Postulated anti-inflammatory mechanism of this compound.

apoptosis_pathway AvenalumicAcid This compound CancerCell Cancer Cell AvenalumicAcid->CancerCell Stress Cellular Stress CancerCell->Stress Caspase_Initiator Initiator Caspases (e.g., Caspase-8, 9) Stress->Caspase_Initiator Caspase_Executioner Executioner Caspases (Caspase-3, 7) Caspase_Initiator->Caspase_Executioner Apoptosis Apoptosis Caspase_Executioner->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Investigating the Effects of Avenalumic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the preclinical evaluation of Avenalumic acid, a natural product with predicted biological activity. Due to the limited in vivo data on this compound, this document outlines the use of well-established animal models to investigate its potential anti-inflammatory and metabolic effects, as suggested by in silico analyses of its analogs which point towards enzyme inhibition and nuclear receptor ligand activity.[1]

Rationale for Proposed Animal Models

Initial computational studies suggest that this compound and its analogs possess drug-like properties, including potential blood-brain barrier permeability and low toxicity risks.[1] These characteristics, combined with predicted bioactivity as an enzyme inhibitor and nuclear receptor ligand, warrant investigation into its therapeutic potential.[1] Given the broad nature of these predicted activities, we propose two initial avenues of investigation using robust and reproducible animal models: inflammation and metabolic syndrome. These models are industry standards for the preclinical assessment of novel compounds.

Animal Models for Anti-inflammatory Effects

A common and effective method to assess acute inflammation is the carrageenan-induced paw edema model.[2][3] This model allows for the evaluation of a compound's ability to reduce swelling and inflammatory mediator release.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methodologies for evaluating anti-inflammatory agents.[2][3][4]

Materials:

  • Male Sprague-Dawley rats (150-200g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Pletysmometer or digital calipers

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.[3]

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (medium dose, e.g., 30 mg/kg)

    • This compound (high dose, e.g., 100 mg/kg)

    • Positive Control (Indomethacin)

  • Compound Administration: Administer this compound, vehicle, or Indomethacin via oral gavage or intraperitoneal injection 60 minutes prior to carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[3]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Data Presentation: Hypothetical Anti-inflammatory Effects

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume at 3h (mL) % Inhibition of Edema
Vehicle Control - 1.85 ± 0.12 0%
This compound 10 1.62 ± 0.10 12.4%
This compound 30 1.25 ± 0.09 32.4%
This compound 100 0.98 ± 0.07 47.0%

| Indomethacin | 10 | 0.92 ± 0.06 | 50.3% |

Data are presented as mean ± SEM.

Experimental Workflow: Anti-inflammatory Model

G acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8) acclimatization->grouping baseline Measure Baseline Paw Volume grouping->baseline administration Administer Vehicle, this compound, or Positive Control baseline->administration induction Inject Carrageenan into Paw administration->induction measurement Measure Paw Volume (1-5 hours) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.

Animal Models for Metabolic Effects

To investigate the effects of this compound on metabolic parameters, a diet-induced obesity model is recommended.[5][6] The C57BL/6J mouse strain is particularly susceptible to developing metabolic syndrome-like characteristics when fed a high-fat diet.[6]

Experimental Protocol: High-Fat Diet-Induced Obesity in Mice

This protocol is based on standard methods for inducing obesity and metabolic dysfunction in mice.[7]

Materials:

  • Male C57BL/6J mice (6 weeks old)[8]

  • Standard chow diet (e.g., 10% kcal from fat)[8]

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)[8][9]

  • This compound

  • Vehicle

  • Positive control (e.g., Metformin)

  • Metabolic cages

  • Glucometer and test strips

  • Equipment for blood collection and analysis (e.g., for lipids, insulin)

Procedure:

  • Animal Acclimatization and Diet Induction: Acclimate mice for one week on a standard chow diet. Then, switch one cohort to a high-fat diet to induce obesity for 8-12 weeks. A control group will remain on the standard chow.

  • Grouping: After the induction period, randomly divide the HFD-fed mice into the following groups (n=8-10 per group):

    • HFD + Vehicle

    • HFD + this compound (low dose)

    • HFD + this compound (high dose)

    • HFD + Positive Control

    • A standard chow-fed group will serve as a lean control.

  • Treatment: Administer this compound, vehicle, or the positive control daily via oral gavage for 4-6 weeks.

  • Monitoring: Record body weight and food intake weekly.[7]

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal GTT after an overnight fast to assess glucose clearance.

    • Insulin (B600854) Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity.

    • Metabolic Cage Analysis: Towards the end of the study, place mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.[10]

  • Terminal Procedures: At the end of the study, collect blood for analysis of fasting glucose, insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).[11] Collect tissues (liver, adipose tissue) for histological analysis.

Data Presentation: Hypothetical Metabolic Effects

Table 2: Key Metabolic Parameters in HFD-Fed Mice Treated with this compound

Treatment Group Body Weight (g) Fasting Glucose (mg/dL) Total Cholesterol (mg/dL)
Chow + Vehicle 25.2 ± 1.5 95 ± 8 85 ± 10
HFD + Vehicle 42.5 ± 2.1 155 ± 12 210 ± 15
HFD + this compound (50 mg/kg) 38.7 ± 1.9 130 ± 10 175 ± 12

| HFD + Metformin | 37.5 ± 1.8 | 122 ± 9 | 168 ± 11 |

Data are presented as mean ± SEM.

Experimental Workflow: Metabolic Model

G acclimatization Acclimatization (1 week, Chow) diet HFD Feeding (8-12 weeks) acclimatization->diet grouping Random Grouping of HFD Mice diet->grouping treatment Daily Treatment (4-6 weeks) grouping->treatment monitoring Weekly Monitoring (Weight, Food Intake) treatment->monitoring tests Metabolic Tests (GTT, ITT) treatment->tests cages Metabolic Cage Analysis treatment->cages terminal Terminal Blood and Tissue Collection cages->terminal

Workflow for High-Fat Diet-Induced Obesity Model.

Hypothetical Signaling Pathway Modulation

Given the potential anti-inflammatory and metabolic benefits, this compound might influence key signaling pathways that regulate these processes. A plausible target could be the NF-κB and PPARγ pathways, which are central to inflammation and metabolic control, respectively.

Diagram: Potential Signaling Pathways for this compound

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Metabolic Regulation lps LPS tlr4 TLR4 lps->tlr4 nfkb_path IKK -> IκBα Degradation tlr4->nfkb_path nfkb NF-κB Activation nfkb_path->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines pparg PPARγ Activation genes Target Gene Expression (Adiponectin, GLUT4) pparg->genes insulin Improved Insulin Sensitivity genes->insulin avenalumic This compound avenalumic->nfkb Inhibition avenalumic->pparg Activation

Hypothesized Modulation of NF-κB and PPARγ Pathways.

This diagram illustrates a potential mechanism where this compound may inhibit the pro-inflammatory NF-κB pathway while activating the PPARγ pathway, which is known to improve insulin sensitivity and lipid metabolism.[11] These proposed mechanisms provide a basis for further molecular and cellular investigations following in vivo studies.

References

Application Notes and Protocols: Avenalumic Acid-Derived Avenanthramides as Biomarkers for Oat Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oats (Avena sativa L.) are a unique source of a group of phenolic alkaloids known as avenanthramides (AVAs). These compounds have garnered significant interest due to their antioxidant and anti-inflammatory properties. Within the diverse family of avenanthramides, a specific subset is derived from avenalumic acid. The presence of these this compound-derived avenanthramides in biological fluids following oat consumption makes them promising biomarkers for assessing oat intake in clinical and nutritional studies. This document provides detailed application notes and protocols for the quantification of these biomarkers in human plasma.

Avenanthramides consist of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative. This compound serves as a precursor to specific avenanthramides, such as AVA 2pd and 2fd, which are considered ethylenic homologues of p-coumaric and ferulic acid-containing avenanthramides, respectively[1][2]. The analysis of these specific AVAs can provide a more detailed assessment of oat consumption and metabolism.

Data Presentation

The following tables summarize the pharmacokinetic parameters of major avenanthramides, including those derived from or related to this compound, in human plasma following the consumption of oat products. These values are essential for designing sampling schedules in clinical trials and interpreting biomarker data.

Table 1: Pharmacokinetic Parameters of Avenanthramides in Human Plasma After Oat Consumption (Solid Oat Product)

AnalyteCmax (ng/mL)Tmax (h)T1/2 (h)
AVA 2c2.1 - 20.01.1 - 2.31.4 - 2.6
AVA 2p2.1 - 20.01.1 - 2.31.4 - 2.6
AVA 2f2.1 - 20.01.1 - 2.31.4 - 2.6

Data compiled from a study involving the consumption of oat flakes.

Table 2: Pharmacokinetic Parameters of Avenanthramides in Human Plasma After Oat Consumption (Liquid Oat Product)

AnalyteCmax (ng/mL)Tmax (h)T1/2 (h)
AVA 2c0.7 - 4.90.7 - 1.61.3 - 3.2
AVA 2p0.7 - 4.90.7 - 1.61.3 - 3.2
AVA 2f0.7 - 4.90.7 - 1.61.3 - 3.2

Data compiled from a study involving the consumption of an oat drink.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound-Derived Avenanthramides from Human Plasma

This protocol is designed for the extraction of acidic compounds, including this compound-derived avenanthramides, from human plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • SPE cartridges (e.g., Polymeric Reversed-Phase)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • To 500 µL of plasma supernatant, add 500 µL of 1% formic acid in water to acidify the sample. This step is crucial for the protonation of acidic analytes, enhancing their retention on the reversed-phase sorbent[3].

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the avenanthramides with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of this compound-derived avenanthramides.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each target avenanthramide and an appropriate internal standard. The exact m/z values will need to be determined for the specific this compound-derived avenanthramides of interest.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity of the target analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample acidification Acidification (1% Formic Acid) plasma->acidification 1:1 v/v spe Solid-Phase Extraction (SPE) acidification->spe elution Elution (Methanol) spe->elution dry_recon Dry & Reconstitute elution->dry_recon uhplc UHPLC Separation (C18 Column) dry_recon->uhplc Inject msms MS/MS Detection (ESI-, MRM) uhplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the analysis of this compound-derived avenanthramides in human plasma.

avenalumic_acid_pathway cluster_precursors Precursors in Oats cluster_synthesis Biosynthesis in Oats cluster_products Resulting Biomarkers This compound This compound Condensation Condensation (Enzymatic Reaction) This compound->Condensation Anthranilic Acid Derivatives Anthranilic Acid Derivatives Anthranilic Acid Derivatives->Condensation AVAs This compound-Derived Avenanthramides (e.g., AVA 2pd, 2fd) Condensation->AVAs

Caption: Biosynthetic relationship of this compound to this compound-derived avenanthramides in oats.

References

Application Notes and Protocols for High-Throughput Screening of Avenalumic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid, a natural product with a unique biosynthetic pathway, presents a promising scaffold for the development of novel therapeutic agents.[1][2][3] In silico analyses suggest that derivatives of this compound may exhibit valuable biological activities, including enzyme inhibition and nuclear receptor ligation.[4] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such derivatives to identify lead compounds for drug discovery programs.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound derivatives. The protocols are designed to be adaptable for various research settings and can be customized based on the specific biological targets of interest.

Data Presentation: Comparative Analysis of this compound Derivatives

The following tables summarize hypothetical quantitative data from primary high-throughput screens of a library of this compound derivatives against two distinct molecular targets: a generic protein kinase (PK) and a nuclear hormone receptor (NHR).

Table 1: Inhibition of Protein Kinase Activity by this compound Derivatives

Compound IDStructureIC50 (µM)% Inhibition at 10 µM
AVA-001(Reference) this compound> 100< 10%
AVA-002Amide Derivative15.285%
AVA-003Ester Derivative45.842%
AVA-004α-Nitrile Derivative5.195%
AVA-005Halogenated Derivative (Br)8.791%
AVA-006Hydroxylated Derivative22.468%

Table 2: Modulation of Nuclear Hormone Receptor Activity by this compound Derivatives

Compound IDStructureEC50 (µM)% Activation at 10 µM
AVA-001(Reference) this compound> 100< 5%
AVA-002Amide Derivative25.665%
AVA-003Ester Derivative88.125%
AVA-004α-Nitrile Derivative12.388%
AVA-005Halogenated Derivative (Br)18.979%
AVA-006Hydroxylated Derivative40.255%

Experimental Protocols

Protocol 1: High-Throughput Screening for Protein Kinase Inhibitors

This protocol describes a luminescent kinase assay designed for HTS of this compound derivatives. The assay measures the amount of ATP remaining in the reaction after kinase activity, where a lower signal indicates higher kinase activity and vice versa.

Materials:

  • This compound derivative library (10 mM in DMSO)

  • Protein Kinase (e.g., a specific kinase of interest)

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library stock plates into the 384-well assay plates. Also, include wells for positive control (no enzyme) and negative control (DMSO vehicle).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the protein kinase and its specific substrate peptide in the kinase reaction buffer.

  • Reaction Initiation: Add 10 µL of the enzyme/substrate master mix to each well of the assay plate.

  • ATP Addition: Prepare an ATP solution in kinase reaction buffer at a concentration equivalent to the Km for the specific kinase. Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Signal Detection: Add 20 µL of the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate the plates for an additional 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the IC50 values for the active compounds from dose-response curves.

Protocol 2: High-Throughput Screening for Nuclear Hormone Receptor Modulators

This protocol outlines a cell-based reporter gene assay to screen for modulators of a specific nuclear hormone receptor (NHR). The assay utilizes a cell line engineered to express the NHR and a reporter gene (e.g., luciferase) under the control of an NHR-responsive promoter.

Materials:

  • This compound derivative library (10 mM in DMSO)

  • Stable cell line expressing the target NHR and a luciferase reporter gene

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM or other serum-free medium

  • Luciferase assay reagent

  • White, opaque 384-well cell culture plates

  • CO2 incubator

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding: Seed the engineered cells into 384-well cell culture plates at a density of 5,000 cells per well in 40 µL of cell culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: The following day, add 50 nL of each this compound derivative to the respective wells. Include wells for a known NHR agonist (positive control) and DMSO vehicle (negative control).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for receptor activation and reporter gene expression.

  • Signal Detection: Equilibrate the plates to room temperature. Add 20 µL of the luciferase assay reagent to each well.

  • Data Acquisition: Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent activation for each compound relative to the positive and negative controls. Determine the EC50 values for the active compounds from dose-response curves.

Visualizations

Signaling Pathway: Generic Protein Kinase Cascade

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor Activates Ras Ras (GTP-bound) Adaptor->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Target Gene Expression TranscriptionFactors->GeneExpression Regulates CellularResponse Cellular Response (Proliferation, Differentiation) GeneExpression->CellularResponse AvenalumicDerivative This compound Derivative (Potential Inhibitor) AvenalumicDerivative->Raf Inhibits

Caption: Hypothetical inhibition of the Raf kinase within the MAPK/ERK signaling pathway by an this compound derivative.

Experimental Workflow: High-Throughput Screening

G cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis CompoundLibrary This compound Derivative Library CompoundDispensing Compound Dispensing (Acoustic/Pin Tool) CompoundLibrary->CompoundDispensing AssayPlates 384-Well Assay Plates AssayPlates->CompoundDispensing Reagents Assay Reagents (Enzymes, Cells, Buffers) ReagentAddition Reagent Addition Reagents->ReagentAddition CompoundDispensing->ReagentAddition Incubation Incubation ReagentAddition->Incubation SignalDetection Signal Detection (Luminescence) Incubation->SignalDetection DataAcquisition Data Acquisition SignalDetection->DataAcquisition PrimaryAnalysis Primary Analysis (% Inhibition/Activation) DataAcquisition->PrimaryAnalysis HitSelection Hit Selection PrimaryAnalysis->HitSelection DoseResponse Dose-Response Curves (IC50/EC50 Determination) HitSelection->DoseResponse LeadIdentification Lead Identification DoseResponse->LeadIdentification

Caption: A generalized workflow for the high-throughput screening of this compound derivatives.

References

Application Notes and Protocols for the Analytical Characterization of Avenalumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid is a phenolic acid with potential biological activities, including antioxidant and anti-inflammatory properties. Its comprehensive analytical characterization is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action in drug development. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.06 g/mol
Chemical Structure(Structure to be confirmed by spectral data)

I. High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

This section details a representative HPLC-UV method for the quantification of this compound. The method parameters are based on established protocols for similar phenolic and organic acids and should be validated for specific applications.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 330 nm (based on UV absorbance of related compounds)

3. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).

  • Sample Extraction (from biological matrix):

    • Homogenize the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Centrifuge to pelletize solid debris.

    • Collect the supernatant and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Representative)

The following table presents expected performance characteristics of a validated HPLC-UV method for this compound, based on typical values for similar analytes.

ParameterExpected Value
Retention Time (tR) 8 - 12 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For highly sensitive and selective quantification, particularly in complex biological matrices, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

2. Liquid Chromatography Conditions:

  • Utilize the same column and mobile phases as the HPLC-UV method, but with a potentially adjusted flow rate (e.g., 0.4-0.6 mL/min) compatible with the MS interface.

3. Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ m/z 189.05
Product Ions (for MRM) To be determined by infusion and fragmentation of a standard. Plausible fragments include those corresponding to losses of CO₂ (m/z 145) and other characteristic fragments.
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 400 °C
Nebulizer Gas Flow Instrument dependent, optimize for best signal
Drying Gas Flow Instrument dependent, optimize for best signal

4. Sample Preparation:

  • Follow the same procedure as for HPLC-UV analysis. The use of an internal standard (e.g., a stable isotope-labeled this compound) is highly recommended for accurate quantification.

Quantitative Data Summary (Representative)
ParameterExpected Value
Retention Time (tR) 8 - 12 min
Linearity (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

2. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Experiments:

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structural assignment.

Expected ¹H and ¹³C NMR Data (Hypothetical Assignments in DMSO-d₆)

The following table provides a hypothetical set of NMR chemical shifts for this compound based on its structure and data from similar compounds. Actual data must be obtained experimentally.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
1~168--
2~120~7.5d
3~145~6.5d
4a~125--
5~115~7.0d
6~130~7.8d
7~118~7.2t
8~160--
8a~105--
9~135--
10~65~4.5s

IV. Visualizations

Experimental Workflow for this compound Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization start This compound Sample extraction Extraction from Matrix start->extraction purification Purification (e.g., SPE) extraction->purification hplc HPLC-UV Analysis purification->hplc Quantitative Analysis lcms LC-MS/MS Analysis purification->lcms High-Sensitivity Quantification nmr NMR Spectroscopy purification->nmr Structural Confirmation quantification Quantification hplc->quantification lcms->quantification structure Structural Elucidation nmr->structure activity Biological Activity Assessment quantification->activity structure->activity G 3_AAA 3-Aminothis compound (3-AAA) AvaA6 AvaA6 (Diazotization) 3_AAA->AvaA6 Diazo 3-Diazothis compound (3-DAA) AvaA7 AvaA7 (Hydride Substitution) Diazo->AvaA7 AVA This compound (AVA) AvaA6->Diazo AvaA7->AVA Nitrous_Acid Nitrous Acid Nitrous_Acid->AvaA6 NADH NADH/NADPH NADH->AvaA7 G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation AVA This compound AVA->COX Inhibition

Application Notes and Protocols: Avenalumic Acid in Metabolomics Studies of Oats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acids are a group of phenolic acids uniquely found in oats (Avena sativa L.).[1][2] They are ethylenic homologues of common hydroxycinnamic acids such as p-coumaric, caffeic, and ferulic acids.[2] In metabolomics, avenalumic acids and their derivatives, notably the avenanthramides, are significant biomarkers for studying plant defense mechanisms, stress responses, and the nutritional quality of oat varieties.[3][4][5] These compounds are phytoalexins, meaning their synthesis is induced in response to biotic and abiotic stresses like fungal infections and drought, playing a crucial role in the plant's immune response.[3][6] Their antioxidant and anti-inflammatory properties also make them of interest to drug development professionals.[7]

This document provides detailed protocols for the extraction and analysis of avenalumic acids in oats, summarizes quantitative data, and illustrates the key biochemical pathways and experimental workflows involved in their study.

Experimental Protocols

Protocol 1: Comprehensive Extraction of Bound Avenalumic Acids

This protocol is adapted from the method described by Collins et al. for the extraction of bound phenolic acids from oat groats and hulls.[1]

Materials:

  • Ground oat groats or hulls (sieved through a No. 40 U.S. standard mesh screen)

  • 80% Methanol (B129727) (v/v) in water

  • Isopropanol (B130326)

  • Glass column with a coarse-porosity sintered glass disk

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of the ground oat material with a five-fold excess of 80% aqueous methanol (v/w).

  • Heating and Cooling: Heat the slurry to 55°C for 15 minutes with constant stirring. Subsequently, cool the mixture overnight at 4°C.

  • Column Packing: Reslurry the cold mixture and pour it into a volume-calibrated glass column. Allow the material to settle by gravity, forming a packed filter bed.

  • Extraction: Collect the supernatant by draining the column. Elute the packed bed with five bed volumes of 80% methanol.

  • Repeated Extraction: Reslurry the bed material and repeat the entire extraction procedure two more times to ensure comprehensive extraction.

  • Concentration: Combine the eluates from all three extractions. Add isopropanol (to 25% of the total volume) to reduce foaming and auto-oxidation. Concentrate the final extract in vacuo using a rotary evaporator at 30°C.

Protocol 2: Simplified Extraction of Avenalumic Acid Derivatives

This simplified method is effective for extracting avenanthramides, which include this compound moieties, and is optimized for high-throughput analysis.[8]

Materials:

  • Ground oat sample (to pass a 0.3 mm sieve)

  • 80% Ethanol (B145695) (v/v) in water

  • Magnetic stirrer with heating

  • Centrifuge

  • Vacuum evaporator or speed-vac

  • Methanol (for reconstitution)

Procedure:

  • Sample Preparation: Weigh 0.25 g of the ground oat sample into a suitable tube.

  • Extraction: Add 15 mL of 80% ethanol to achieve a solid-to-solvent ratio of 1:60 (g/mL).

  • Incubation: Place the sample on a magnetic stirrer and heat to 50°C for 60 minutes.

  • Separation: Centrifuge the mixture to pellet the solid material and recover the supernatant (extract).

  • Drying: Dry the extract at a low temperature under a vacuum.

  • Reconstitution: Re-solubilize the dried extract in 1 mL of methanol for analysis.

Protocol 3: Alkaline Hydrolysis for Release of Free this compound

Avenalumic acids primarily exist in bound (conjugated) forms in oats.[1][2] This saponification protocol releases the free acid for analysis.

Materials:

  • Crude or partially purified oat extract (from Protocol 1 or 2)

  • 2.5N Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) to adjust pH

  • Ethyl acetate (B1210297)

Procedure:

  • Saponification: Treat the oat extract with aqueous 2.5N NaOH. Heat the mixture at 55°C for 1 hour.

  • Acidification: After cooling, acidify the solution to pH 3 with HCl.

  • Extraction of Free Acid: Extract the released free this compound from the acidified solution using ethyl acetate.

  • Drying: The ethyl acetate phase, containing the free acid, can then be dried and reconstituted in a suitable solvent for analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and UPLC are the primary techniques for the separation and quantification of avenalumic acids and their derivatives.[7][8][9]

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A typical mobile phase consists of a gradient of:

    • Solvent A: 0.1% Formic acid in water.[7]

    • Solvent B: 0.1% Formic acid in acetonitrile.[7]

  • Detection:

    • UV/Vis Detector: For quantification based on absorbance, typically monitored around 320-340 nm.

    • Mass Spectrometer (MS): For confirmation of identity and sensitive quantification, often using LC-MS/MS with multiple reaction monitoring (MRM).[9][10]

  • Internal Standard: Use of an internal standard, such as gallacetophenone, can improve quantitative accuracy.[9]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For novel metabolomics studies, high-resolution mass spectrometry (e.g., Q-TOF MS) is essential for identifying unknown this compound derivatives. Electron-impact MS and NMR spectroscopy are critical for the definitive structural elucidation of newly discovered compounds.[1]

Quantitative Data

The concentration of this compound derivatives and related compounds can vary significantly between oat cultivars, fractions, and processing methods. The table below summarizes representative quantitative data from the literature.

Compound GroupSpecific CompoundsConcentration Range (in oat products)Source(s)
Avenanthramides Total (2c, 2p, 2f, etc.)2 - 82 µg/g[9]
This compound-derived (2pd, 2fd)Up to 20% of total avenanthramides[9]
Phenolic Acids Total Free~8.7 mg/kg[2]
Soluble Esters~20.6 mg/kg[2]
Insoluble Bound~57.7 mg/kg[2]

Biosynthesis and Functional Pathways

Biosynthetic Pathway of this compound

This compound biosynthesis is a branch of the phenylpropanoid pathway. It begins with the condensation of p-coumaroyl-CoA and malonyl-CoA. The resulting avenalumoyl-CoA can then be conjugated with hydroxyanthranilate derivatives by the enzyme Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT) to form a class of avenanthramides.[3][11][12]

This compound Biosynthesis Biosynthetic Pathway of this compound Derivatives PC_CoA p-Coumaroyl-CoA Intermediate 5-(4-hydroxyphenyl)-3-oxo- 4-pentenoyl-CoA PC_CoA->Intermediate Condensation Mal_CoA Malonyl-CoA Mal_CoA->Intermediate Condensation Av_CoA Avenalumoyl-CoA Intermediate->Av_CoA Reduction & Dehydration Avn_L Avenanthramide L (this compound Derivative) Av_CoA->Avn_L HHT enzyme HAA 5-Hydroxyanthranilic acid HAA->Avn_L HHT enzyme

Biosynthetic Pathway of this compound Derivatives.
Role in Plant Defense Signaling

Avenalumic acids and their derivatives function as phytoalexins in oats, accumulating in response to stress. Their synthesis is triggered by signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are key regulators of plant defense.[5][6][13] This response helps protect the plant against pathogens and mitigates damage from abiotic stressors.

Plant Defense Signaling Role of this compound in Plant Defense Stress Biotic/Abiotic Stress (e.g., Pathogen, Drought) SA Salicylic Acid (SA) Signaling Stress->SA Induces JA Jasmonic Acid (JA) Signaling Stress->JA Induces Phenyl Phenylpropanoid Pathway Upregulation SA->Phenyl Activates JA->Phenyl Activates Avn_Bio This compound & Avenanthramide Biosynthesis Phenyl->Avn_Bio Provides Precursors Defense Plant Defense Response (Antimicrobial, Antioxidant) Avn_Bio->Defense Leads to

Role of this compound in Plant Defense.

General Metabolomics Workflow

A typical metabolomics study involving this compound follows a structured workflow from sample collection to biological interpretation.

Metabolomics Workflow General Metabolomics Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation Sample 1. Oat Sample Collection (e.g., leaves, groats) Grind 2. Grinding & Homogenization Sample->Grind Extract 3. Extraction (Protocol 1 or 2) Grind->Extract LCMS 4. LC-MS/MS Analysis Extract->LCMS DataProc 5. Data Processing (Peak picking, Alignment) LCMS->DataProc Stats 6. Statistical Analysis (PCA, OPLS-DA) DataProc->Stats ID 7. Metabolite Identification (Database, Standards) Stats->ID Bio 8. Biological Interpretation (Pathway Analysis) ID->Bio

General Metabolomics Workflow for this compound Analysis.

References

Application Notes and Protocols for Avenalumic Acid in Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acids are a unique class of phenolic compounds found in oats (Avena sativa) that are gaining interest for their potential application in the development of functional foods and nutraceuticals.[1] Structurally, they are ethylenic homologues of common hydroxycinnamic acids like p-coumaric, caffeic, and ferulic acids.[2] While research has extensively focused on the related avenanthramides, avenalumic acids themselves present a promising frontier for investigation into their bioactive properties, including antioxidant and anti-inflammatory effects.

These application notes provide a comprehensive overview of the potential of avenalumic acid and detailed protocols for its extraction, purification, and bioactivity assessment to facilitate further research and development in the functional food sector.

Biological Activities and Potential Applications

While direct quantitative data for this compound is still emerging, its structural similarity to other well-studied phenolic acids suggests a range of potential health benefits. The primary activities of interest for functional food applications are its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The antioxidant capacity of oat extracts, which contain avenalumic acids, has been demonstrated in various studies.[3] The primary mechanisms of antioxidant action are through hydrogen atom transfer (HAT) and single electron transfer (SET).

Table 1: Postulated Antioxidant Activity of this compound (based on related compounds)

AssayPrincipleExpected Outcome for this compoundReference Compounds & their Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.This compound is expected to show significant radical scavenging activity, quantifiable as an IC50 value.Avenanthramide C, a related oat phenolic, has shown higher antioxidant potential than other avenanthramides in DPPH assays.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored ferrous-TPTZ complex.This compound is expected to exhibit reducing power, indicating its ability to donate electrons.Tranilast, a compound structurally similar to avenanthramides but lacking hydroxyl groups, showed no antioxidant activity in the FRAP assay, highlighting the importance of the hydroxyl groups present in this compound.[4]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many plant-derived compounds exert anti-inflammatory effects by modulating key signaling pathways. Phenolic acids, such as caffeic acid, have been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[5]

Table 2: Postulated Anti-inflammatory Activity of this compound (based on related compounds)

Target PathwayMechanismExpected Effect of this compoundReference Compounds & their Activity
NF-κB (Nuclear Factor-kappa B) Signaling Pathway Inhibition of IκB kinase (IKK) and subsequent prevention of NF-κB translocation to the nucleus, leading to decreased expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).This compound is hypothesized to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.Avenanthramides have been shown to inhibit NF-κB activation.[6] Vanillyl alcohol and lauric acid, other small nutraceutical molecules, have also demonstrated inhibition of the NF-κB pathway.[7][8]
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway Modulation of the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38), which are involved in the inflammatory response.This compound may suppress the activation of MAPK pathways, contributing to its anti-inflammatory effects.Lobaric acid has been shown to inhibit inflammation by downregulating both NF-κB/MAPK pathways.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, purification, and bioactivity assessment of this compound.

Extraction and Purification of this compound from Oats

This protocol is adapted from methods for extracting free and bound phenolic acids from oats.[10]

2.1.1. Extraction of Free Phenolic Acids

  • Sample Preparation: Mill husked oat grains to a fine powder.

  • Extraction:

    • Suspend 10 g of oat powder in 100 mL of 80% methanol (B129727).

    • Stir for 2 hours at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction twice on the pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure at a temperature not exceeding 40°C.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the remaining aqueous solution to 2 with 6 M HCl.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Final Preparation: Evaporate the ethyl acetate under reduced pressure. Dissolve the dried extract in a known volume of methanol for analysis and purification.

2.1.2. Extraction of Bound Phenolic Acids

  • Alkaline Hydrolysis:

    • Take the pellet remaining after the extraction of free phenolics.

    • Suspend the pellet in 100 mL of 2 M NaOH.

    • Stir for 4 hours at room temperature under a nitrogen atmosphere.

  • Acidification and Extraction:

    • Acidify the mixture to pH 2 with 6 M HCl.

    • Extract three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Final Preparation: Evaporate the ethyl acetate under reduced pressure. Dissolve the dried extract in a known volume of methanol for analysis and purification.

2.1.3. Purification by Preparative HPLC

  • System: A preparative high-performance liquid chromatography (HPLC) system with a C18 column.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol.

  • Detection: UV detector at a wavelength of 320 nm.

  • Fraction Collection: Collect fractions based on the retention time of this compound standards.

  • Purity Confirmation: Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity.

Workflow for this compound Extraction and Purification

G oat_powder Milled Oat Powder extraction Extraction with 80% Methanol oat_powder->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (Free Phenolics) centrifugation->supernatant pellet1 Pellet centrifugation->pellet1 evaporation1 Methanol Evaporation supernatant->evaporation1 alkaline_hydrolysis Alkaline Hydrolysis (2M NaOH) pellet1->alkaline_hydrolysis acidification1 Acidification (pH 2) evaporation1->acidification1 l_l_extraction1 Liquid-Liquid Extraction (Ethyl Acetate) acidification1->l_l_extraction1 evaporation2 Ethyl Acetate Evaporation l_l_extraction1->evaporation2 free_extract Crude Free Phenolic Extract evaporation2->free_extract prep_hplc Preparative HPLC free_extract->prep_hplc acidification2 Acidification (pH 2) alkaline_hydrolysis->acidification2 l_l_extraction2 Liquid-Liquid Extraction (Ethyl Acetate) acidification2->l_l_extraction2 evaporation3 Ethyl Acetate Evaporation l_l_extraction2->evaporation3 bound_extract Crude Bound Phenolic Extract evaporation3->bound_extract bound_extract->prep_hplc pure_ava Pure this compound prep_hplc->pure_ava

Caption: Workflow for the extraction and purification of this compound.

Antioxidant Activity Assays

2.2.1. DPPH Radical Scavenging Assay [11][12]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the this compound extract and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

2.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [13][14][15]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Standard: Prepare a series of concentrations of FeSO₄·7H₂O in deionized water.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (deionized water) to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well and mix thoroughly.

    • Incubate at 37°C for 10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are expressed as µmol of Fe(II) equivalents per gram of sample.

Anti-inflammatory Activity Assay (In Vitro)

2.3.1. Inhibition of NF-κB Activation in Macrophage Cell Culture

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of purified this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB Pathway Proteins:

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IKK, phospho-IκBα, phospho-p65) and corresponding total protein antibodies.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) system. A decrease in the phosphorylation of these proteins indicates inhibition of the NF-κB pathway.

Signaling Pathways

The potential anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.

This compound and the NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->pro_inflammatory_genes Activates Transcription inflammation Inflammation pro_inflammatory_genes->inflammation Avenalumic_Acid This compound Avenalumic_Acid->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

This compound and the MAPK Signaling Pathway

G Stress_Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates nucleus Nucleus Transcription_Factors->nucleus Translocates to inflammatory_response Inflammatory Response nucleus->inflammatory_response Mediates Avenalumic_Acid This compound Avenalumic_Acid->MAPKK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Avenalumic Acid Extraction from Oats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Avenalumic acid from oats.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

Avenalumic acids are a group of phenolic acids found in oats.[1] They are precursors to avenanthramides, which are phenolic alkaloids with significant antioxidant, anti-inflammatory, and anti-proliferative properties of interest in drug development and human health.[2][3]

Q2: What are the common methods for extracting this compound from oats?

Common methods for this compound extraction involve the use of alcohol-based solvents, such as methanol (B129727) and ethanol (B145695).[3][4][5] Variations in solvent concentration, temperature, and extraction time are employed to optimize the yield.[4][5] More advanced techniques like pressurized hot water extraction (PHWE) are also being explored as a more environmentally friendly alternative.[6]

Q3: What parts of the oat plant contain this compound?

This compound is present in both oat groats and hulls.[1] The concentration and profile of this compound and its derivatives can vary depending on the oat cultivar, growing conditions, and the developmental stage of the plant.[7][8]

Q4: How is this compound typically quantified after extraction?

Following extraction, this compound is often quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometry detectors.[4] Ion chromatography-mass spectrometry (IC-MS) is another powerful technique for the identification and quantification of organic acids in various matrices.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.

Low Extraction Yield
Potential Cause Recommended Solution
Suboptimal Solvent The choice of solvent significantly impacts extraction efficiency. While both methanol and ethanol are effective, their optimal concentrations can vary. For instance, a 70% methanol concentration has been identified as optimal in some studies.[5] For avenanthramides, 80% ethanol is also commonly used.[4] It is recommended to perform small-scale pilot extractions to determine the best solvent and concentration for your specific oat material.
Inefficient Extraction Time and Temperature Extraction is a time and temperature-dependent process. For methanol-based extractions, optimal conditions have been reported at 55°C for 165 minutes.[5] For a simplified single extraction with 80% ethanol, 60 minutes at 50°C with magnetic stirring has been shown to be effective.[4] Ensure that the extraction is carried out for a sufficient duration and at an appropriate temperature to allow for the complete diffusion of this compound from the plant matrix.
Inadequate Sample Preparation The particle size of the oat material is crucial. Grinding the oats to pass through a 0.3 mm or 0.5 mm sieve increases the surface area available for solvent interaction, thereby improving extraction efficiency.[4]
Insufficient Solid-to-Solvent Ratio A low solvent volume may not be sufficient to fully extract the this compound. A solid (g) to solvent (mL) ratio of 1:60 has been used effectively in some protocols.[4] Ensure an adequate volume of solvent is used to completely submerge the sample and allow for effective extraction.
Incomplete Hydrolysis of Bound Forms This compound can exist in bound forms, such as amides.[1] Alkaline hydrolysis (e.g., with 2.5N NaOH at 55°C for 1 hour) can be employed to release the free acid before extraction with a solvent like ethyl acetate.[1]
Sample Contamination and Analyte Degradation
Potential Cause Recommended Solution
Presence of Impurities Co-extraction of other compounds like lipids and pigments is common. A defatting step using a non-polar solvent like heptane (B126788) can be performed before the main extraction.[10] Additionally, purification of the extract can be achieved through column chromatography.[1]
Degradation of this compound This compound is unstable on prolonged exposure to air and/or daylight, which can cause it to darken and decompose.[1] It is also susceptible to photoisomerization.[1] Therefore, all extraction and purification steps should be performed under diffuse laboratory light.[1] The stability of similar organic acids can be pH-dependent; for instance, some are more stable at a pH below 5.[11][12] Storing extracts at low temperatures (-80°C) is recommended to prevent degradation.[13]
Formation of Emulsions during Liquid-Liquid Extraction Emulsions can form during the partitioning of the analyte between aqueous and organic phases, leading to poor recovery. Centrifugation is an effective method to break emulsions.[13]

Experimental Protocols

Protocol 1: Methanol-Based Extraction

This protocol is adapted from a method optimized for high avenanthramide yield, which includes this compound precursors.

Materials:

  • Milled oat sample (passed through a 0.5 mm sieve)

  • 70% Methanol (v/v)

  • Orbital thermo-shaker

  • Centrifuge

Procedure:

  • Weigh 0.3 g of the milled oat sample.

  • Add the solvent at a 1:10 solid-to-solvent ratio.

  • Place the sample on an orbital thermo-shaker in the dark.

  • Set the temperature to 55°C and the extraction time to 165 minutes.[5]

  • After extraction, centrifuge the sample to recover the supernatant containing the extracted compounds.

Protocol 2: Simplified Ethanol-Based Extraction

This protocol provides a less labor-intensive single extraction method.

Materials:

  • Milled oat sample (passed through a 0.3 mm sieve)

  • 80% Ethanol (v/v)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Use a solid (g) to solvent (mL) ratio of 1:60.

  • Perform a single extraction at 50°C with magnetic stirring for 60 minutes.[4]

  • Centrifuge the mixture to recover the extract.[4]

  • The extract can then be dried at a low temperature under a vacuum.[4]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Oats Oat Groats/Hulls Grinding Grinding (0.3-0.5 mm) Oats->Grinding Solvent Add Solvent (e.g., 70% MeOH or 80% EtOH) Grinding->Solvent Extraction Extraction (e.g., 55°C, 165 min or 50°C, 60 min) Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Quantification (HPLC/IC-MS) Supernatant->Analysis

Caption: General workflow for this compound extraction from oats.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Solvent Suboptimal Solvent Problem->Solvent Conditions Incorrect Time/Temp Problem->Conditions Preparation Poor Sample Prep Problem->Preparation Hydrolysis Incomplete Hydrolysis Problem->Hydrolysis OptimizeSolvent Test Solvent Ratios Solvent->OptimizeSolvent OptimizeConditions Adjust Time/Temp Conditions->OptimizeConditions ImprovePrep Grind Sample Finely Preparation->ImprovePrep PerformHydrolysis Apply Alkaline Hydrolysis Hydrolysis->PerformHydrolysis

Caption: Troubleshooting logic for low this compound extraction yield.

References

Overcoming Avenalumic acid instability during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Avenalumic acid and similar phenolic compounds.

Issue Potential Cause Recommended Solution
Low or No Analyte Peak Sample DegradationEnsure proper sample handling and storage. Use of antioxidants like ascorbic acid or BHT during extraction and analysis is recommended. Analyze samples as quickly as possible after preparation.
Inefficient ExtractionOptimize the extraction solvent and method. Methanol (B129727) and ethanol (B145695) are commonly used for phenolic acids. Consider solvent-to-sample ratio, extraction time, and temperature.
Incorrect HPLC MethodVerify the suitability of the HPLC column, mobile phase, and detector settings for phenolic acid analysis.
Peak Tailing or Broadening Poor Column ConditionFlush the column with a strong solvent or replace it if necessary. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Sample OverloadReduce the injection volume or dilute the sample.
Matrix EffectsEmploy a more effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
Irreproducible Results Inconsistent Sample PreparationStandardize all sample preparation steps, including extraction time, temperature, and solvent volumes.
Fluctuation in HPLC SystemEquilibrate the HPLC system thoroughly before analysis. Monitor pressure and baseline for any irregularities.
Instability of Standard SolutionsPrepare fresh standard solutions regularly and store them under appropriate conditions (refrigerated, protected from light).
Baseline Noise or Drift Contaminated Mobile Phase or SystemUse high-purity solvents and filter the mobile phase. Purge the HPLC system to remove air bubbles.
Detector Lamp AgingReplace the detector lamp if it has exceeded its recommended lifetime.
Ghost Peaks Carryover from Previous InjectionImplement a thorough needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample.
Contamination in the Sample or SolventUse high-purity solvents and reagents. Filter samples before injection.

Frequently Asked Questions (FAQs)

???+ question "What are the optimal storage conditions for this compound samples and standards?"

???+ question "Which solvents are recommended for extracting this compound?"

???+ question "How can I prevent the degradation of this compound during sample preparation and analysis?"

???+ question "What is the impact of pH on the stability of this compound?"

???+ question "How do temperature and light affect this compound stability?"

Illustrative Stability Data

The following tables provide illustrative data on the stability of phenolic acids under various conditions. This data is intended to serve as a general guideline for this compound.

Table 1: Qualitative Stability of Phenolic Acids under Different Storage Conditions (Illustrative Example)

Condition Temperature Light Exposure Atmosphere Expected Stability
Optimal -80°CDarkInert (Nitrogen/Argon)High
Good -20°CDarkAirMedium to High
Acceptable (Short-term) 4°CDarkAirMedium
Poor Room TemperatureAmbient LightAirLow
Very Poor >30°CDirect SunlightAirVery Low

Table 2: Hypothetical Degradation of a Phenolic Acid Standard (100 µg/mL) Over 24 Hours (Illustrative Example)

pH Temperature (°C) Concentration at 0h (µg/mL) Concentration at 8h (µg/mL) Concentration at 24h (µg/mL) Degradation (%)
3410099.598.81.2
32510098.295.14.9
7410098.997.03.0
72510094.585.314.7
9410096.190.29.8
92510085.768.431.6

Experimental Protocols

Representative HPLC-UV Method for Phenolic Acid Analysis

This protocol provides a general framework for the analysis of phenolic acids and can be adapted for this compound.

1. Sample Preparation (from Plant Material)

  • Weigh approximately 1 gram of lyophilized and finely ground plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol containing 0.1% (w/v) ascorbic acid.

  • Vortex the mixture for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature, protected from light.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Store the vial at 4°C until analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10-40% B

    • 30-35 min: 40-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for this compound (e.g., around 320-340 nm, requires preliminary scanning).

3. Data Analysis

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

G Troubleshooting Workflow for this compound Analysis Instability start Inconsistent or Degrading This compound Peak check_storage Review Sample & Standard Storage Conditions start->check_storage check_prep Evaluate Sample Preparation Procedure start->check_prep check_hplc Investigate HPLC System Parameters start->check_hplc storage_ok Storage Conditions Optimal? check_storage->storage_ok prep_ok Sample Preparation Robust? check_prep->prep_ok hplc_ok HPLC Performance Stable? check_hplc->hplc_ok storage_ok->prep_ok Yes improve_storage Implement Cold, Dark, Inert Storage storage_ok->improve_storage No prep_ok->hplc_ok Yes improve_prep Add Stabilizers (e.g., Ascorbic Acid) Minimize Light/Heat Exposure Optimize Extraction prep_ok->improve_prep No improve_hplc Equilibrate System Check Column Health Use Fresh Mobile Phase hplc_ok->improve_hplc No reanalyze Re-analyze Samples hplc_ok->reanalyze Yes improve_storage->reanalyze improve_prep->reanalyze improve_hplc->reanalyze

Caption: Troubleshooting workflow for addressing instability issues during this compound analysis.

G Factors Leading to this compound Degradation During Analysis cluster_environmental Environmental Factors cluster_chemical Chemical Factors cluster_process Analytical Process degradation This compound Degradation light Light Exposure (especially UV) light->degradation temperature High Temperature temperature->degradation oxygen Presence of Oxygen oxygen->degradation ph Alkaline pH ph->degradation metal Metal Ions (e.g., Fe³⁺, Cu²⁺) metal->degradation enzymes Oxidative Enzymes (in matrix) enzymes->degradation extraction Prolonged Extraction Time extraction->degradation storage Improper Storage storage->degradation

Caption: Key factors contributing to the degradation of this compound during analytical procedures.

Technical Support Center: Avenalumic Acid Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of avenalumic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a phenolic acid belonging to the hydroxycinnamic acid group, first identified in oats.[1] Its quantification is important for understanding its distribution in biological matrices, its potential bioactivities, and for quality control in food and natural product development.

Q2: What are the basic physicochemical properties of this compound relevant to LC-MS analysis?

A2: this compound is a pale yellow substance with a molecular weight of 190.19 g/mol and a chemical formula of C₁₁H₁₀O₃.[1][2] It is known to be unstable with prolonged exposure to air and daylight, and can undergo photoisomerization.[3] This instability is a critical factor to consider during sample storage and preparation.

Q3: What ionization mode is best for this compound analysis?

A3: Given its acidic nature due to the carboxylic acid group, this compound is best analyzed in negative ion electrospray ionization (ESI-) mode. This is a common approach for phenolic acids as they readily deprotonate to form [M-H]⁻ ions.[4]

Q4: I cannot find a commercially available deuterated internal standard for this compound. What should I use?

A4: While a stable isotope-labeled (SIL) internal standard like deuterated this compound is ideal, its absence requires selecting a suitable structural analog.[5][6] The chosen analog should have similar chemical properties (e.g., acidity, polarity) and chromatographic behavior but a different mass. Potential candidates could include other hydroxycinnamic acids not present in the sample, such as ferulic acid or sinapic acid, provided they resolve chromatographically from this compound. It is crucial to validate the chosen analog to ensure it adequately compensates for matrix effects and other sources of variability.[7]

Troubleshooting Guide

This section addresses common problems encountered during the LC-MS quantification of this compound, presented in a question-and-answer format.

Problem Area 1: Poor Chromatography and Peak Shape

Q: My this compound peak is tailing or showing fronting. What are the likely causes and solutions?

A: Peak tailing or fronting can be caused by several factors. A systematic approach is needed to identify the root cause.

  • Potential Cause 1: Secondary Interactions. The phenolic hydroxyl and carboxylic acid groups of this compound can engage in secondary interactions with active sites on the silica-based C18 column, leading to peak tailing.

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This helps to suppress the ionization of silanol (B1196071) groups on the column packing and the carboxylic acid of the analyte, leading to a more symmetrical peak shape.

  • Potential Cause 2: Column Contamination or Void. Over time, columns can become contaminated with strongly retained matrix components, or a void can form at the column inlet, leading to distorted peak shapes.[2]

    • Solution: First, try reversing and flushing the column according to the manufacturer's instructions. If this does not resolve the issue, replace the guard column (if used). As a last resort, replace the analytical column.[8]

  • Potential Cause 3: Injection Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including fronting and splitting.[9]

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the starting mobile phase composition. If possible, reconstitute the final sample extract in the initial mobile phase.[8]

Problem Area 2: Low Signal Intensity and Poor Sensitivity

Q: I am observing a weak signal for this compound, even at moderate concentrations. What can I do to improve sensitivity?

A: Low signal intensity is a common challenge, often linked to matrix effects or suboptimal instrument settings.

  • Potential Cause 1: Ion Suppression from Matrix Effects. Co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars in plant extracts) can interfere with the ionization of this compound in the ESI source, reducing its signal.[3] This is a very common issue in the analysis of complex samples like plant extracts.[10]

    • Solution 1: Improve Sample Preparation. Implement a more rigorous sample clean-up procedure. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[3]

    • Solution 2: Modify Chromatography. Adjust the LC gradient to better separate this compound from the regions of ion suppression. A post-column infusion experiment can help identify these suppressive zones.

    • Solution 3: Dilute the Sample. A simple 1:10 dilution of the sample extract can sometimes significantly reduce matrix effects, although this may also lower the analyte signal to below the limit of quantification.[3]

  • Potential Cause 2: Suboptimal MS Parameters. The mass spectrometer settings may not be optimized for this compound.

    • Solution: Perform a tuning and optimization of the MS parameters using a pure standard of this compound. This includes optimizing the fragmentor/cone voltage and collision energy for the specific MRM transitions.

Problem Area 3: Inconsistent and Irreproducible Results

Q: My results for quality control samples are highly variable between injections. What is causing this lack of reproducibility?

A: Irreproducible results often point to issues with sample stability, the autosampler, or variable matrix effects.

  • Potential Cause 1: this compound Degradation. this compound is unstable with prolonged exposure to light and air, and its stability is pH and temperature-dependent.[3][10]

    • Solution: Prepare fresh standards and QC samples regularly. Store stock solutions and sample extracts at low temperatures (e.g., -20°C or -80°C) and in amber vials to protect from light. Avoid high pH conditions during sample preparation and storage.[11]

  • Potential Cause 2: Inconsistent Matrix Effects. The composition of the matrix can vary significantly between different samples, leading to variable ion suppression or enhancement.[12]

    • Solution: The best way to correct for this is by using a stable isotope-labeled internal standard. If unavailable, a carefully validated structural analog internal standard is the next best choice.[5] Additionally, using matrix-matched calibration standards can help to compensate for consistent matrix effects.[12]

  • Potential Cause 3: LC System Issues. Problems such as a failing pump, leaky fittings, or an inconsistent autosampler can lead to variable injection volumes and fluctuating retention times.

    • Solution: Perform routine maintenance on your LC system. Check for leaks, purge the pumps, and verify the injection precision of the autosampler.

Quantitative Data and Tables

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical FormulaC₁₁H₁₀O₃[2]
Molecular Weight190.19 g/mol [2]
Exact Mass190.0630 g/mol [2]
AppearancePale yellow solid[3]
StabilityUnstable in daylight/air; sensitive to alkaline and neutral pH with heat[3][10]
Table 2: Recommended Starting LC-MS Parameters (To be Optimized)
ParameterRecommended Starting ConditionRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard for separation of phenolic acids.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ESI and improves peak shape.
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic AcidCommon organic solvents for reversed-phase LC.
Gradient Start at 5-10% B, ramp to 95% BA typical gradient for eluting compounds of moderate polarity.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Negative ModeBest for acidic compounds like this compound.
Precursor Ion m/z 189.0557 ([M-H]⁻)Based on the exact mass of this compound.
Product Ions To be determined empirically (see Protocol 2)Requires optimization. Common losses for phenolic acids include CO₂ (44 Da) and CO (28 Da).

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (General Procedure)
  • Homogenization: Homogenize 100 mg of lyophilized and ground plant tissue in 1 mL of 80% methanol.

  • Internal Standard Spiking: Add the internal standard to the extraction solvent to account for variability during sample preparation.

  • Extraction: Vortex the mixture for 1 minute, then sonicate for 15 minutes in a cooled water bath.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • (Optional) Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound with a stronger solvent (e.g., 100% methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample at high speed or filter through a 0.22 µm syringe filter before transferring to an LC vial.

Protocol 2: Determining Optimal MRM Transitions for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of pure this compound standard in the initial mobile phase.

  • Direct Infusion or LC Inlet: Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.

  • MS1 Scan: Acquire a full scan MS1 spectrum in negative ion mode to confirm the presence and maximize the signal of the precursor ion, [M-H]⁻, at m/z 189.06. Optimize the fragmentor/cone voltage to achieve the highest intensity for this ion.

  • Product Ion Scan (MS/MS): Select m/z 189.06 as the precursor ion and perform a product ion scan. This will fragment the precursor ion and show all resulting product ions.

  • Select Product Ions: Identify the most intense and stable product ions. For phenolic acids, common neutral losses include CO₂ (loss of 44 Da, resulting in a fragment at ~m/z 145) and H₂O (loss of 18 Da).

  • Optimize Collision Energy: For each selected precursor-product ion pair (MRM transition), perform a collision energy optimization to find the energy that produces the most intense product ion signal.

  • Select Transitions for Quantification: Choose at least two MRM transitions. The most intense transition is typically used for quantification (quantifier), while a second transition is used for confirmation (qualifier).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing homogenization 1. Homogenization (Plant Tissue + Extraction Solvent + IS) extraction 2. Sonication/Vortexing homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 cleanup 4. SPE Cleanup (Optional but Recommended) centrifugation1->cleanup evaporation 5. Evaporation cleanup->evaporation reconstitution 6. Reconstitution (in initial mobile phase) evaporation->reconstitution injection 7. Injection reconstitution->injection separation 8. LC Separation (C18 Column) injection->separation detection 9. MS/MS Detection (ESI-, MRM Mode) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification 12. Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree cluster_peak_shape Peak Shape Issues? cluster_intensity Low Intensity? cluster_retention Retention Time Shift? start Problem Observed: Inaccurate or Irreproducible Results peak_shape_q Yes start->peak_shape_q Check Peak Shape intensity_q Yes start->intensity_q Check Signal Intensity rt_q Yes start->rt_q Check Retention Time peak_shape_a1 Check injection solvent (must be weaker than mobile phase) peak_shape_q->peak_shape_a1 Fronting/Splitting peak_shape_a2 Add 0.1% Formic Acid to mobile phase peak_shape_q->peak_shape_a2 Tailing peak_shape_a3 Flush or replace column/guard column peak_shape_a2->peak_shape_a3 intensity_a1 Optimize MS Parameters (Fragmentor, Collision Energy) intensity_q->intensity_a1 intensity_a2 Improve Sample Cleanup (SPE) to reduce matrix effects intensity_a1->intensity_a2 intensity_a3 Check for analyte degradation (prepare fresh standards/samples) intensity_a2->intensity_a3 rt_a1 Check for LC leaks and pump pressure rt_q->rt_a1 rt_a2 Prepare fresh mobile phase rt_a1->rt_a2 rt_a3 Ensure column temperature is stable rt_a2->rt_a3

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis for Avenalumic Acid Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the enzymatic release of Avenalumic acid and structurally related phenolic amides (e.g., Avenanthramides) from their native matrices. While this compound itself is a secondary metabolite discovered in Streptomyces[1], the principles of releasing bound phenolic compounds via enzymatic hydrolysis are broadly applicable, particularly from plant-based sources like oats, which are rich in similar molecules. This guide offers troubleshooting advice, detailed protocols, and quantitative data to facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using enzymatic hydrolysis to release this compound?

A1: In many biological matrices, particularly in plants, phenolic compounds like this compound analogues are often covalently bound to cell wall components such as polysaccharides (cellulose, hemicellulose) and lignin (B12514952) via ester or ether linkages.[2][3] Enzymatic hydrolysis utilizes specific enzymes to break down these cell wall structures, cleaving the bonds and liberating the target molecules into a soluble form, making them available for extraction and analysis.[4][5]

Q2: Which enzymes are most effective for releasing bound phenolic compounds?

A2: The choice of enzyme depends on the composition of the source material's cell wall. A combination of enzymes, often called an enzyme cocktail, is typically most effective. Key enzymes include:

  • Cellulases & Hemicellulases: These degrade the primary components of the plant cell wall, cellulose (B213188) and hemicellulose, exposing the bound phenolics.[3][4]

  • Pectinases: These break down pectin (B1162225), another major component of the plant cell wall.[2]

  • Esterases (e.g., Feruloyl Esterase): These enzymes are crucial as they directly cleave the ester bonds linking phenolic acids to polysaccharides.[4][6]

  • β-Glucosidases: These can release phenolics that are bound to sugar molecules (glycosides).[6][7]

Q3: What are the key parameters to optimize for efficient enzymatic hydrolysis?

A3: Several factors critically influence the efficiency of enzymatic hydrolysis and must be optimized for maximal yield.[8][9] These include:

  • pH: Enzymes have an optimal pH range for activity. The reaction buffer should be adjusted accordingly (e.g., pH 5.0 for a cellulase/pectinase mix).[2]

  • Temperature: Enzyme activity is highly temperature-dependent. A typical temperature for enzymes used in these applications is around 50°C.[2]

  • Enzyme Concentration: A higher enzyme concentration can increase the rate of hydrolysis, but beyond a certain point, it may not be cost-effective.[7]

  • Substrate Concentration: High substrate loads can increase the final product concentration but may also lead to mixing issues and product inhibition.[8]

  • Reaction Time: The incubation time must be sufficient for the enzymes to act. This can range from a few hours to over 24 hours.[7]

Q4: How can I analyze the concentration of released this compound?

A4: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for separating and quantifying this compound and related phenolic compounds.[10] These techniques typically use a C18 column and a mobile phase consisting of an acidified water/acetonitrile gradient.[10][11] Detection is usually performed with a Diode Array Detector (DAD) or a mass spectrometer (MS).[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Incorrect Enzyme Selection: The chosen enzyme(s) may not be effective on the specific linkages in your matrix.Use a broader spectrum enzyme cocktail (e.g., cellulase, hemicellulase, and pectinase). Consider adding a specific esterase if ester bonds are suspected.[2][4]
Suboptimal Reaction Conditions: pH, temperature, or incubation time may be incorrect for the enzyme.Review the enzyme manufacturer's datasheet for optimal pH and temperature. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal reaction time.[7]
Enzyme Inactivation: The enzyme may have been denatured by improper storage or handling.Ensure enzymes are stored at the recommended temperature. Avoid repeated freeze-thaw cycles. Run a positive control with a known substrate to check enzyme activity.
Inefficient Extraction: The released this compound is not being effectively extracted from the hydrolysis mixture.After hydrolysis, acidify the mixture to pH 2 before solvent extraction with ethyl acetate (B1210297) or a similar solvent.[13] Optimize the extraction solvent and number of extraction cycles.[14][15]
Inconsistent Results Between Batches Variability in Starting Material: Natural products have inherent variability in the content of target molecules.Homogenize a large batch of the starting material before weighing out individual samples for experiments.
Inaccurate Pipetting/Weighing: Small errors in enzyme or substrate amounts can lead to large variations.Calibrate pipettes and balances regularly. Prepare a master mix of the enzyme solution for a set of experiments to ensure consistency.
Decreased Reaction Rate Over Time Product Inhibition: The released phenolic compounds can inhibit the activity of the hydrolytic enzymes.[16]Consider a fed-batch or semi-continuous setup to keep product concentration low.[8] Polymeric adsorbents like polyethylene (B3416737) glycol can sometimes be used to bind inhibitory phenolics.[16]
Enzyme Instability: The enzyme may not be stable for the entire duration of the hydrolysis at the chosen temperature.Check the thermal stability of your enzyme. It might be necessary to use a lower temperature for a longer period or to add fresh enzyme partway through the reaction.

Quantitative Data Summary

Table 1: Comparison of Different Hydrolysis Methods for Releasing Bound Phenolics from Rice Bean.

Hydrolysis MethodTotal Phenolic Content (mg GAE/g DW)
Base Hydrolysis (NaOH)14.18
Acid Hydrolysis0.85
Composite Enzymatic Hydrolysis*0.25

*Composite enzymes = cellulase:hemicellulose:pectinase (1:1:1). Data sourced from a study on rice bean and indicates that for some matrices, chemical hydrolysis can be more effective, though enzymatic methods are gentler.[2]

Table 2: Effect of Different Enzymes on the Release of Insoluble-Bound Phenolics from Winemaking By-products.

ParameterPronase TreatmentViscozyme Treatment
Total Phenolic Content (mg GAE/g DW)13.8724.70
ABTS Radical Scavenging (µmol TE/g DW)21.9433.75

*Viscozyme is a multi-enzyme complex containing a wide range of carbohydrases, including arabanase, cellulase, β-glucanase, hemicellulase, and xylanase. This data highlights how a complex enzyme mixture can be more efficient than a single type (Pronase is a protease).[13]

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis for this compound Release

  • Sample Preparation:

    • Dry the plant material (e.g., oat groats) at 60°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., to pass through a 0.5 mm sieve).

    • (Optional) Defat the powder by extracting with hexane (B92381) or petroleum ether to remove lipids, which can interfere with the hydrolysis.

  • Enzymatic Hydrolysis:

    • Weigh 0.5 g of the prepared powder into a 50 mL centrifuge tube.

    • Add 15 mL of a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0).[2]

    • Add the enzyme or enzyme cocktail. For a composite mix, this could be 10 mg each of cellulase, hemicellulase, and pectinase.[2]

    • Incubate the mixture in a shaking water bath at 50°C for 2 hours (or the optimized time).[2]

  • Enzyme Deactivation:

    • After incubation, stop the reaction by placing the tube in a boiling water bath (or at 80°C) for 10 minutes to denature the enzymes.[2]

    • Cool the mixture to room temperature.

  • Extraction of Released Compounds:

    • Centrifuge the mixture (e.g., at 5000 x g for 15 minutes) and collect the supernatant.

    • Extract the remaining solid residue two more times with 80% methanol (B129727) or another suitable solvent.

    • Pool all supernatants. This fraction contains the released this compound.

    • The extract can be evaporated to dryness and reconstituted in a smaller volume of solvent for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

  • Instrumentation: An HPLC or UPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm), a binary pump, an autosampler, and a DAD or MS detector.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient Elution:

    • A typical gradient might be: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-17 min, 95% B; 17-18 min, 95-5% B; 18-20 min, 5% B. (This must be optimized for your specific compounds).

  • Run Parameters:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at wavelengths relevant to the compound class (e.g., 280 nm, 320 nm).

  • Quantification:

    • Prepare a calibration curve using an authentic standard of this compound of known concentrations.

    • Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

G cluster_prep 1. Sample Preparation cluster_hydrolysis 2. Enzymatic Hydrolysis cluster_analysis 3. Analysis Raw Raw Material (e.g., Oats) Dry Drying (60°C) Raw->Dry Grind Grinding (<0.5mm) Dry->Grind Defat Defatting (Optional) Grind->Defat Hydrolysis Add Buffer & Enzymes (pH 5.0, 50°C, 2-24h) Defat->Hydrolysis Deactivate Deactivate Enzymes (80-100°C, 10 min) Hydrolysis->Deactivate Extract Solvent Extraction Deactivate->Extract Filter Filter & Concentrate Extract->Filter HPLC HPLC-DAD/MS Analysis Filter->HPLC Result Quantified This compound HPLC->Result

Caption: Experimental workflow for this compound release and analysis.

G cluster_wall Plant Cell Wall Matrix cluster_enzymes Enzyme Cocktail Cellulose Cellulose Hemicellulose Hemicellulose AVA Bound This compound Hemicellulose->AVA Ester bond Pectin Pectin Free_AVA Free Avenalumic Acid (Soluble) Enz_C Cellulase Enz_C->Cellulose degrades Enz_H Hemicellulase Enz_H->Hemicellulose degrades Enz_P Pectinase Enz_P->Pectin degrades Enz_E Esterase Enz_E->AVA cleaves bond

Caption: Mechanism of enzymatic release from a plant cell wall matrix.

References

Preventing Avenalumic acid degradation in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Avenalumic acid in solution. The following information is based on the known physicochemical properties of this compound and stability data from structurally related phenolic compounds, such as hydroxycinnamic acids.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Conduct experiments under low-light conditions if possible.Reduced rate of degradation. This compound is known to undergo photoisomerization upon exposure to daylight or UV radiation[1].
High pH (Alkaline Hydrolysis) Adjust the pH of the solution to a slightly acidic range (pH 3-6). Use appropriate buffer systems (e.g., citrate, acetate).Increased stability. Phenolic compounds are generally more stable in acidic to neutral conditions and are susceptible to degradation in alkaline environments.
Elevated Temperature Store stock solutions at low temperatures (-20°C or -80°C for long-term storage) and working solutions on ice or at 4°C. Avoid repeated freeze-thaw cycles.Slower degradation kinetics. Thermal degradation is a common pathway for phenolic acids.
Oxidation Degas solvents before use by sparging with an inert gas (e.g., nitrogen, argon). Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution.Minimized oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation.
Microbial Contamination Use sterile solvents and containers. For long-term storage, consider sterile filtration of the solution.Prevention of microbial-mediated degradation.
Issue 2: Appearance of unknown peaks in HPLC chromatogram.
Potential Cause Troubleshooting Step Expected Outcome
Isomerization Analyze the sample immediately after preparation and minimize exposure to light. Compare the chromatogram with a freshly prepared standard. Photoisomerization is a known characteristic of this compound[1].Identification of isomeric peaks. The appearance of new peaks with the same mass-to-charge ratio as this compound may indicate isomerization.
Degradation Products Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use HPLC-MS to characterize the unknown peaks.Identification and characterization of degradation products, allowing for better monitoring of sample integrity.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank (solvent only) to check for system contamination.Elimination of extraneous peaks from the chromatogram.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: Based on data for related hydroxycinnamic acids, a slightly acidic pH range of 3-6 is recommended to minimize degradation. Alkaline conditions (pH > 7) should be avoided as they can catalyze hydrolysis and oxidation.

Q2: How should I protect my this compound solution from light?

A2: Always store this compound solutions in amber glass vials or containers wrapped in aluminum foil to block UV and visible light. When working with the solution, try to minimize exposure to direct laboratory light. This compound is known to undergo photoisomerization[1].

Q3: What are the recommended temperatures for short-term and long-term storage?

A3: For short-term storage (a few days), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down degradation processes.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid, butylated hydroxytoluene (BHT), and Trolox. The optimal concentration of the antioxidant should be determined empirically for your specific application.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on its structure (a hydroxycinnamic acid derivative), the primary degradation routes are likely to be:

  • Photoisomerization: Conversion from the trans to the cis isomer upon exposure to light.

  • Oxidation: Of the phenolic hydroxyl group.

  • Decarboxylation: Loss of the carboxylic acid group, especially at elevated temperatures.

  • Hydrolysis: Under strongly acidic or basic conditions, though less common for this structure.

Data Presentation

Table 1: General Stability of Hydroxycinnamic Acids (as a proxy for this compound) under Different Conditions

Condition Effect on Stability Recommendation
pH Less stable in alkaline (pH > 7) conditions.Maintain solutions in a slightly acidic pH range (3-6).
Temperature Degradation rate increases with temperature.Store at low temperatures (-20°C or -80°C for long-term).
Light (UV/Visible) Can cause photoisomerization and degradation.Protect from light using amber vials or foil wrapping.
Oxygen Can lead to oxidative degradation.Use degassed solvents and consider adding antioxidants.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound (approximately 330 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or DMSO at 1 mg/mL.

    • Create a working standard by diluting the stock solution in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Sample Analysis:

    • Dilute the experimental sample with the mobile phase to fall within the linear range of the standard curve.

    • Inject the sample and monitor the peak area of this compound and any degradation products.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Prepare this compound Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a UV lamp (254 nm) or direct sunlight for 48 hours. Keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method (Protocol 1).

    • Use HPLC-MS to obtain mass information for the parent compound and any new peaks that appear, aiding in the identification of degradation products.

Visualizations

Degradation_Pathway Avenalumic_Acid This compound (trans isomer) Isomer Cis Isomer Avenalumic_Acid->Isomer Light (UV/Visible) Oxidized_Product Oxidized Product Avenalumic_Acid->Oxidized_Product O₂ / Peroxide Decarboxylated_Product Decarboxylated Product Avenalumic_Acid->Decarboxylated_Product Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Solution B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal Stress A->D E Photolytic Stress A->E F HPLC-UV Analysis B->F C->F D->F E->F G HPLC-MS Analysis F->G Characterize Degradants

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic rect_node rect_node start Degradation Observed? check_light Is solution protected from light? start->check_light check_ph Is pH acidic? check_light->check_ph Yes action_light Store in amber vials check_light->action_light No check_temp Is solution stored cold? check_ph->check_temp Yes action_ph Adjust pH to 3-6 check_ph->action_ph No check_o2 Are solvents degassed? check_temp->check_o2 Yes action_temp Store at -20°C check_temp->action_temp No action_o2 Use degassed solvents and/or antioxidants check_o2->action_o2 No end_node Stability Improved check_o2->end_node Yes action_light->check_ph action_ph->check_temp action_temp->check_o2 action_o2->end_node

Caption: Troubleshooting logic for this compound degradation.

References

Avenalumic Acid Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Avenalumic Acid Synthesis and Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis and purification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The multi-step synthesis of this compound, a polyene carboxylic acid, presents several challenges. These include ensuring stereoselectivity in the formation of the diene system, preventing oxidation of the polyene chain, managing sensitive functional groups during deprotection steps, and achieving high yields across the synthetic sequence. Each step, from the initial reduction of the starting material to the final hydrolysis, requires careful optimization to minimize side reactions and degradation.

Q2: My overall yield for the this compound synthesis is low. What are the most likely causes?

A2: Low overall yield can result from suboptimal conditions in any of the seven key steps. Common culprits include incomplete reactions, formation of byproducts, and degradation of intermediates or the final product. The Horner-Wadsworth-Emmons reaction and the DIBAL-H reduction are particularly sensitive steps where yields can be compromised. Additionally, the stability of the polyene structure is a concern throughout the synthesis; exposure to light, heat, and acidic conditions can lead to isomerization and decomposition.

Q3: I am observing multiple spots on my TLC during purification. What are the likely impurities?

A3: Common impurities can include unreacted starting materials from the final hydrolysis step (the ethyl ester), byproducts from preceding reactions (e.g., Z-isomers from the Horner-Wadsworth-Emmons reaction), and degradation products. The polyene structure of this compound is susceptible to oxidation and isomerization, which can generate additional impurities, especially during workup and purification.

Q4: How can I improve the purity of my final this compound product?

A4: Purification of this compound, an unsaturated carboxylic acid, can be achieved through careful workup and chromatographic techniques. An acid-base extraction is a crucial first step to separate the acidic product from neutral and basic impurities. Subsequent purification by flash column chromatography on silica (B1680970) gel is often necessary. The choice of solvent system for chromatography is critical to achieve good separation of the desired E,E-isomer from other isomers and byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of an this compound analogue, based on a known seven-step synthetic route starting from ferulic acid.

Step 1-3: Synthesis of the Allylic Alcohol Intermediate
Issue Potential Cause Troubleshooting Steps
Low yield in DIBAL-H reduction - Over-reduction to the diol: DIBAL-H is a powerful reducing agent.[1][2]- Ensure the reaction is carried out at a low temperature (-78 °C) to prevent further reduction of the initially formed aldehyde.[1][3] - Use a stoichiometric amount of DIBAL-H. - Monitor the reaction closely by TLC.
- Incomplete reaction: Insufficient DIBAL-H or reaction time.- Use a slight excess of DIBAL-H. - Allow the reaction to stir for a longer duration at low temperature.
Formation of byproducts in MnO₂ oxidation - Over-oxidation to the carboxylic acid: Using a harsh oxidizing agent or prolonged reaction time.- Use activated MnO₂ which is a mild and selective oxidant for allylic alcohols.[4][5] - Monitor the reaction carefully by TLC to avoid over-oxidation.
- Incomplete reaction: Inactive MnO₂ or insufficient equivalents.- Use freshly activated MnO₂. - Use a sufficient excess of MnO₂ (typically 5-10 equivalents).[4]
Step 4-5: Horner-Wadsworth-Emmons Reaction
Issue Potential Cause Troubleshooting Steps
Low yield of the desired (E,E)-diene - Formation of (Z)-isomers: Suboptimal reaction conditions.- The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-isomer.[6][7][8] - Use of NaH as a base in THF or DME typically provides good E-selectivity.[7] - For enhanced Z-selectivity, Still-Gennari conditions can be employed, though this is not desired for this compound synthesis.[6]
- Aldol condensation of the aldehyde: The aldehyde can self-condense under basic conditions.- Add the aldehyde slowly to the pre-formed phosphonate (B1237965) ylide solution.
- Incomplete deprotonation of the phosphonate: Use of a weak base.- Ensure a strong enough base (e.g., NaH) is used to fully deprotonate the phosphonate ester.
Step 6-7: Deprotection and Hydrolysis
Issue Potential Cause Troubleshooting Steps
Incomplete TBAF deprotection - Inactive TBAF: TBAF is hygroscopic and can lose activity.[9]- Use a fresh bottle of TBAF solution (typically 1M in THF). - Consider using anhydrous TBAF if available.
- Steric hindrance: The silyl (B83357) group may be sterically hindered.- Increase the reaction time or temperature slightly. - Use a larger excess of TBAF.
- Base sensitivity of the substrate: The substrate may be sensitive to the basic nature of TBAF.[10][11]- Buffer the reaction with a mild acid like acetic acid.[10][12]
Low yield in KOH hydrolysis - Incomplete hydrolysis: Insufficient base or reaction time.- Use a sufficient excess of KOH. - Increase the reaction time or temperature (reflux).[13][14][15]
- Product degradation: The polyene carboxylic acid may be unstable under prolonged harsh basic conditions.- Monitor the reaction by TLC and work up as soon as the starting material is consumed.
Difficulty in product isolation after hydrolysis - Emulsion formation during workup: Presence of both acidic and alcoholic functionalities.- Use a brine wash to break up emulsions. - Filter the mixture through a pad of celite.
- Product remains in the aqueous layer: Incomplete acidification.- Ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH 2-3) before extraction.

Experimental Protocols

The following protocols are based on the synthesis of a vinylogous ferulic acid derivative, a close structural analogue of this compound.[16]

Overall Synthesis Workflow

G cluster_start Starting Material cluster_protection Protection & Esterification cluster_reduction_oxidation Functional Group Interconversion cluster_olefination Carbon Chain Extension cluster_deprotection_hydrolysis Final Steps cluster_end Final Product Ferulic_Acid Ferulic Acid Esterification Esterification (MeOH, H₂SO₄) Ferulic_Acid->Esterification Step 1 Silyl_Protection Silyl Protection (TBDMSCl, Imidazole) Esterification->Silyl_Protection Step 2 DIBAL_H_Reduction DIBAL-H Reduction Silyl_Protection->DIBAL_H_Reduction Step 3 MnO2_Oxidation MnO₂ Oxidation DIBAL_H_Reduction->MnO2_Oxidation Step 4 HWE_Reaction Horner-Wadsworth-Emmons Reaction MnO2_Oxidation->HWE_Reaction Step 5 TBAF_Deprotection TBAF Deprotection HWE_Reaction->TBAF_Deprotection Step 6 KOH_Hydrolysis KOH Hydrolysis TBAF_Deprotection->KOH_Hydrolysis Step 7 Avenalumic_Acid_Analogue This compound Analogue KOH_Hydrolysis->Avenalumic_Acid_Analogue G Pathogen_Attack Pathogen Attack (e.g., Fungal Infection) Plant_Defense_Signaling Plant Defense Signaling (Salicylic Acid, Jasmonic Acid pathways) Pathogen_Attack->Plant_Defense_Signaling Elicits Biosynthesis_Induction Induction of Phytoalexin Biosynthesis Plant_Defense_Signaling->Biosynthesis_Induction Activates Avenalumic_Acid_Production This compound Production Biosynthesis_Induction->Avenalumic_Acid_Production Leads to Antimicrobial_Activity Antimicrobial Activity Avenalumic_Acid_Production->Antimicrobial_Activity Exhibits Inhibition_of_Pathogen_Growth Inhibition of Pathogen Growth Antimicrobial_Activity->Inhibition_of_Pathogen_Growth Results in

References

Technical Support Center: Enhancing the Resolution of Avenalumic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of Avenalumic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical, detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound isomers?

A1: The resolution of this compound isomers is primarily influenced by three key factors in HPLC:

  • Efficiency (N): This relates to the narrowness of the peaks and is affected by column length and the particle size of the stationary phase.[1]

  • Selectivity (α): This is the ability to differentiate between the isomers.[2] It is most significantly impacted by the composition of the mobile phase (e.g., organic solvent ratio, pH) and the chemistry of the stationary phase.[1][3]

  • Retention Factor (k'): This is a measure of how long an analyte is retained on the column. It is controlled by the strength of the solvent in the mobile phase.[1]

By systematically optimizing these three parameters, a significant improvement in the resolution of this compound isomers can be achieved.

Q2: How does the pH of the mobile phase impact the separation of this compound isomers?

A2: As this compound is an acidic compound, the pH of the mobile phase is a critical parameter that can dramatically alter its retention and selectivity.[2][4] The pH affects the ionization state of the acidic functional groups on the this compound molecule.[5] At a pH below the pKa of the carboxylic acid group, the molecule will be in its neutral form, leading to increased retention on a reversed-phase column. Conversely, at a pH above the pKa, the molecule will be ionized, resulting in decreased retention. By carefully controlling the pH, you can fine-tune the interactions between the isomers and the stationary phase to enhance their separation.[2]

Q3: When should I consider using a chiral stationary phase for separating this compound isomers?

A3: If the this compound isomers you are working with are enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is necessary for their direct separation.[6][7][8] Achiral methods, such as standard reversed-phase HPLC, will not be able to resolve enantiomers as they have identical physical and chemical properties in a non-chiral environment.[6] Chiral stationary phases create a chiral environment within the column, allowing for differential interactions with each enantiomer, which leads to their separation.[6][7][8]

Troubleshooting Guide

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: My chromatogram displays a single, broad peak or overlapping peaks for the this compound isomers. How can I improve the separation?

Answer: Poor resolution is a common issue when separating closely related isomers. The following steps can be taken to improve the separation:

  • Optimize the Mobile Phase:

    • Adjust the Organic Solvent Ratio: In reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.[3]

    • Modify the pH: For acidic compounds like this compound, a small change in the mobile phase pH can significantly impact selectivity.[4] Experiment with a pH range around the pKa of this compound. Using a buffer is crucial to maintain a stable pH.[9]

    • Change the Organic Solvent: If you are using methanol, try switching to acetonitrile or vice-versa. These solvents have different selectivities and can alter the elution order of your isomers.

  • Evaluate the Stationary Phase:

    • Change the Column: If optimizing the mobile phase does not yield the desired resolution, consider trying a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl). Different stationary phases will offer different selectivities.

    • For Enantiomers, Use a Chiral Column: If you are separating enantiomers, a chiral stationary phase is essential.[7][8]

  • Adjust Instrumental Parameters:

    • Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[1][3]

    • Optimize the Temperature: Varying the column temperature can affect selectivity.[3][10] Try running the separation at different temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on resolution.[11]

Issue 2: Peak Tailing

Question: The peaks for my this compound isomers are asymmetrical with a pronounced tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by strong interactions with active sites on the stationary phase or by column overload.[4] Here are some solutions:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to suppress the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. For acidic analytes, a low pH mobile phase is generally recommended.[4]

  • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer active silanol groups, which reduces peak tailing for acidic compounds.

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing.[5] Try diluting your sample or reducing the injection volume.[3]

  • Check for Column Contamination: A contaminated guard column or analytical column can also cause peak tailing.[9] Try flushing the column with a strong solvent or replacing the guard column.[9]

Issue 3: Fluctuating Retention Times

Question: The retention times for my this compound isomers are not consistent between injections. What is causing this instability?

Answer: Unstable retention times can compromise the reliability of your analysis. The most common causes are:

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting your analysis.[5] For gradient elution, ensure a sufficient re-equilibration time between runs.[5]

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed.[9] If using a buffer, make sure it is within its effective buffering range and has not precipitated.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[9] Using a column oven is highly recommended to maintain a stable temperature.[9]

  • Pump Issues: Leaks in the pump or check valves can cause inconsistent flow rates and lead to retention time variability.[9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Diastereomeric this compound Isomers

Objective: To develop a robust reversed-phase HPLC method for the separation of diastereomeric this compound isomers.

Materials:

  • This compound isomer standard mixture

  • HPLC-grade acetonitrile and water

  • Formic acid

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound isomer mixture in methanol. Dilute with the initial mobile phase to a working concentration of 50 µg/mL.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 20% to 60% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Optimization: Based on the initial results, systematically adjust the following parameters to improve resolution:

    • Gradient Slope: If peaks are eluted too close together, a shallower gradient (e.g., 20-40% B over 20 minutes) may improve separation.

    • Isocratic Elution: Once the approximate elution conditions are known, an isocratic method can be developed for simpler and more robust separation.

    • pH: Prepare mobile phases with different concentrations of formic acid (e.g., 0.05%, 0.2%) to evaluate the effect of pH on selectivity.

Protocol 2: Chiral HPLC Method for Enantiomeric this compound Isomers

Objective: To achieve baseline separation of this compound enantiomers using a chiral stationary phase.

Materials:

  • Racemic this compound standard

  • HPLC-grade n-hexane, isopropanol, and ethanol (B145695)

  • Trifluoroacetic acid (TFA)

  • Chiral stationary phase column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in methanol.

  • Initial Chromatographic Conditions (Normal Phase):

    • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Optimization:

    • Mobile Phase Composition: Adjust the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol). Increasing the percentage of the alcohol will decrease retention.

    • Alcohol Modifier: Evaluate the use of ethanol in place of isopropanol, as this can sometimes provide different selectivity.

    • Acidic Additive: The concentration of the acidic additive (TFA) can be varied to optimize peak shape and resolution.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Reversed-Phase)

% AcetonitrileRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
30%8.28.91.2
35%6.57.01.4
40%5.15.51.1

Table 2: Effect of Column Temperature on Resolution (Reversed-Phase)

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
256.87.41.3
306.57.01.4
356.26.61.2

Table 3: Effect of Mobile Phase Composition on Resolution (Chiral)

n-Hexane:Isopropanol (v/v)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
95:512.113.51.8
90:109.810.91.6
85:157.58.31.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation prep_standard Prepare this compound Isomer Standard initial_conditions Run with Initial Conditions prep_standard->initial_conditions prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->initial_conditions evaluate_resolution Evaluate Resolution initial_conditions->evaluate_resolution optimization Systematic Optimization evaluate_resolution->optimization Rs < 1.5 final_method Finalize Method evaluate_resolution->final_method Rs >= 1.5 optimization_params Adjust: - Mobile Phase Ratio - pH/Additive - Temperature - Flow Rate optimization->optimization_params optimization_params->initial_conditions Re-inject validate_method Validate Method Parameters final_method->validate_method

Caption: A general workflow for HPLC method development to separate this compound isomers.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_instrument Instrumental Parameters start Poor Resolution (Rs < 1.5) adjust_solvent_ratio Adjust Organic Solvent Ratio start->adjust_solvent_ratio adjust_ph Adjust pH adjust_solvent_ratio->adjust_ph No Improvement end Resolution Improved (Rs >= 1.5) adjust_solvent_ratio->end Success change_solvent Change Organic Solvent adjust_ph->change_solvent No Improvement adjust_ph->end Success change_column Try Different Stationary Phase change_solvent->change_column No Improvement change_solvent->end Success use_chiral_column Use Chiral Column (for enantiomers) change_column->use_chiral_column If Applicable adjust_flow_rate Lower Flow Rate change_column->adjust_flow_rate change_column->end Success use_chiral_column->adjust_flow_rate use_chiral_column->end Success adjust_temp Optimize Temperature adjust_flow_rate->adjust_temp No Improvement adjust_flow_rate->end Success adjust_temp->end Success

Caption: A troubleshooting decision tree for improving the resolution of this compound isomers.

References

Technical Support Center: Avenalumic Acid Analysis in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Avenalumic acid in food samples, primarily focusing on oat-based matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis in food samples like oats, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[2]

Q2: What are the most common food matrices for this compound analysis?

A2: Avenalumic acids are a group of phenolic acids uniquely found in oats (Avena sativa L.). Therefore, the most common food matrices for their analysis include whole oat grains, oat groats, oat bran, and products containing oats.

Q3: What are the primary challenges in preparing oat samples for this compound analysis?

A3: The primary challenges include the efficient extraction of Avenalumic acids, which exist in both free and bound forms, and the removal of complex matrix components like lipids, proteins, and carbohydrates that can interfere with analysis.[4] Incomplete extraction can lead to an underestimation of the total this compound content.

Q4: What is the recommended approach to mitigate matrix effects in this compound analysis?

A4: A multi-faceted approach is recommended. This includes optimizing sample preparation to remove interfering substances, refining chromatographic conditions to separate this compound from co-eluting matrix components, and using a suitable internal standard.[1][2] The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. However, due to its limited commercial availability, matrix-matched calibration is a common alternative.

Q5: How can I quantitatively assess matrix effects for my specific oat sample?

A5: The matrix effect can be quantified by comparing the peak area of this compound in a standard solution to its peak area in a post-extraction spiked blank matrix sample at the same concentration. The matrix effect percentage is calculated as: (Peak Area in Matrix / Peak Area in Solvent) x 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in food samples.

Problem 1: Low or no recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Extraction Avenalumic acids can be present in bound forms. Consider using an alkaline or acidic hydrolysis step to release them from the matrix.[4] Optimize the extraction solvent composition and extraction time.
Analyte Degradation This compound may be susceptible to degradation. Use fresh solvents and protect samples from light and high temperatures.
Improper Sample Homogenization Ensure the oat sample is finely ground and thoroughly homogenized to ensure a representative sample is taken for extraction.

Problem 2: Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks).

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound. Adjusting the pH with additives like formic acid can improve peak shape.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample extract and re-inject.
Contaminated Guard or Analytical Column Matrix components can accumulate on the column. Wash the column according to the manufacturer's instructions or replace the guard column.

Problem 3: High variability in quantitative results.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Matrix effects can vary between different samples or batches. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability. If unavailable, use matrix-matched calibration curves for each batch of samples.
Inconsistent Sample Preparation Ensure that all steps of the sample preparation protocol are performed consistently for all samples, including extraction times, solvent volumes, and mixing procedures.
Instrumental Instability Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to ensure the response is consistent.

Data Presentation

Due to the limited availability of specific quantitative data on matrix effects for this compound, the following table presents representative data for other phenolic acids commonly found in cereal matrices to illustrate the phenomenon. This data should be considered for informational purposes, and it is crucial to determine the matrix effect for your specific analyte and matrix.

Table 1: Representative Matrix Effects for Phenolic Acids in Cereal Matrices

Phenolic AcidCereal MatrixMatrix Effect (%)Type of Effect
Ferulic AcidWheat Bran75Suppression
p-Coumaric AcidOat Groats120Enhancement
Sinapic AcidRye Flour85Suppression
Caffeic AcidBarley110Enhancement

Note: The values presented are hypothetical and for illustrative purposes only. Actual matrix effects can vary significantly depending on the specific sample, extraction method, and analytical conditions.

Experimental Protocols

Protocol 1: Extraction of Free and Bound Avenalumic Acids from Oats

This protocol describes a general procedure for the extraction of both free and bound forms of Avenalumic acids from oat samples.

  • Sample Homogenization: Mill the oat sample to a fine powder.

  • Extraction of Free Phenolic Acids:

    • Weigh 1 g of the homogenized oat powder into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 2 minutes and then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants, evaporate to dryness under a nitrogen stream, and reconstitute in 1 mL of the initial mobile phase.[4]

  • Extraction of Bound Phenolic Acids (from the residue of the free extraction):

    • To the remaining pellet, add 10 mL of 2 M sodium hydroxide.

    • Incubate in a shaking water bath at 60°C for 2 hours for alkaline hydrolysis.

    • Neutralize the mixture with hydrochloric acid.

    • Extract the liberated phenolic acids three times with 10 mL of ethyl acetate (B1210297).

    • Combine the ethyl acetate fractions, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Oat Sample Homogenization Free_Extraction Extraction of Free Phenolic Acids Homogenization->Free_Extraction 1g sample Bound_Extraction Extraction of Bound Phenolic Acids Free_Extraction->Bound_Extraction Residue Combine_Extracts Combine and Concentrate Extracts Free_Extraction->Combine_Extracts Supernatant Bound_Extraction->Combine_Extracts Supernatant LC_Separation LC Separation Combine_Extracts->LC_Separation Reconstituted Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound in oat samples.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Quantitative Results Check_ME Suspect Matrix Effects? Start->Check_ME Quantify_ME Quantify Matrix Effect (Post-extraction Spike) Check_ME->Quantify_ME Yes No_ME Investigate Other Causes (e.g., sample prep variability, instrument instability) Check_ME->No_ME No Significant_ME Significant Matrix Effect (>20% suppression/enhancement)? Quantify_ME->Significant_ME Significant_ME->No_ME No Mitigate_ME Implement Mitigation Strategy Significant_ME->Mitigate_ME Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (Best) Mitigate_ME->Use_SIL_IS Matrix_Matched Use Matrix-Matched Calibration (Alternative) Mitigate_ME->Matrix_Matched Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) Mitigate_ME->Optimize_Cleanup Optimize_Chroma Optimize Chromatography Mitigate_ME->Optimize_Chroma Revalidate Re-validate Method Use_SIL_IS->Revalidate Matrix_Matched->Revalidate Optimize_Cleanup->Revalidate Optimize_Chroma->Revalidate

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Avenalumic acid stability under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of avenalumic acid under various pH and temperature conditions. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in a solution is primarily affected by pH and temperature. Like many phenolic compounds and hydroxycinnamic acid derivatives, it is expected to be more stable in acidic conditions and degrade more rapidly in neutral to alkaline environments.[1] Elevated temperatures will likely accelerate the degradation process across all pH levels.[1] Exposure to light could also potentially lead to isomerization or degradation.[2]

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on its chemical structure, which includes a phenolic hydroxyl group and a carboxylic acid, the main degradation pathways for avenlumic acid are likely to be oxidation and hydrolysis.[1][5] Under thermal stress, decarboxylation could also be a possible degradation route.

Q3: What is the recommended analytical method for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable and widely used technique for this purpose.[4] This method should be capable of separating the intact this compound from any potential degradation products, ensuring accurate quantification of its concentration over time.

Q4: What is a reasonable target for degradation in a forced degradation study?

A4: For forced degradation studies, a target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate.[3] Degradation exceeding 20% might result in the formation of secondary degradation products that are not typically observed under normal storage conditions.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No significant degradation observed under stress conditions. This compound is highly stable under the applied conditions. The concentration of the stressing agent is too low.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base). For hydrolytic studies, consider using up to 1M HCl or NaOH if no degradation is seen with 0.1M solutions.[5][6]
Mass balance is not within the acceptable range (e.g., 90-110%). Degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore at the detection wavelength). The degradation products are volatile.Adjust the detection wavelength or use a more universal detector like a mass spectrometer (LC-MS). Use a well-sealed container for the stability study.
Poor peak shape (tailing or fronting) for this compound in HPLC. The pH of the mobile phase is close to the pKa of this compound.Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound.
Rapid degradation observed even under mild conditions. The sample may be contaminated with impurities that catalyze degradation. The solvent may not be suitable.Ensure the purity of the this compound sample. Use high-purity solvents and freshly prepared solutions.

Hypothetical Stability Data

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to demonstrate how results from a stability study might be presented.

Table 1: Hypothetical Degradation of this compound under Different pH Conditions at 60°C for 24 hours.

Condition% Degradation
0.1 M HCl (pH 1)5.2
pH 4.0 Buffer2.8
Water (pH ~7)12.5
pH 9.0 Buffer18.9
0.1 M NaOH (pH 13)25.4

Table 2: Hypothetical Thermal Degradation of this compound in Solution (pH 4.0) over 7 days.

Temperature% Degradation
4°C< 1.0
25°C2.1
40°C6.8
60°C15.3

Experimental Protocols

The following are example protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of the study and the available equipment.

Protocol 1: Hydrolytic Stability Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

  • Neutral Hydrolysis: To a third aliquot, add an equal volume of purified water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Thermal Stability Study
  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., pH 4.0 acetate (B1210297) buffer) at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: At specified time points, remove a vial from each temperature and store it at a low temperature (e.g., -20°C) to halt further degradation until analysis.

  • Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound.

Visualizations

The following diagrams illustrate the workflow for a typical stability study and the relationship between factors affecting stability.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare this compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Thermal Degradation (e.g., 80°C) A->E F Oxidative Degradation (e.g., 3% H2O2) A->F G Photostability (ICH Q1B guidelines) A->G H Sample at Time Points B->H C->H D->H E->H F->H G->H I Neutralize (if applicable) H->I J Analyze by Stability- Indicating HPLC I->J K Quantify Degradation J->K L Identify Degradation Products K->L M Determine Degradation Pathway L->M

Experimental Workflow for Forced Degradation Study.

G Stability This compound Stability pH pH Degradation Degradation Rate pH->Degradation influences Temp Temperature Temp->Degradation accelerates Light Light Exposure Light->Degradation can induce Oxygen Oxygen Oxygen->Degradation promotes oxidation Degradation->Stability inversely affects

Logical Relationship of Factors Affecting Stability.

References

Technical Support Center: Chromatographic Analysis of Avenalumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Avenalumic acid with other phenolic compounds during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound is a phenolic acid naturally found in oats.[1] Its chemical structure is similar to other common phenolic acids, such as p-coumaric acid, which can lead to similar retention behaviors in reversed-phase chromatography and result in co-elution.[2] Their comparable polarities and UV spectral characteristics make differentiation and accurate quantification difficult without optimized chromatographic separation.

Q2: What are the initial steps to take when facing co-elution of this compound?

When encountering co-elution, the primary goal is to alter the selectivity (α) of the chromatographic system. This can be achieved by methodically adjusting the mobile phase composition, stationary phase, or temperature. A logical first step is to modify the organic modifier in the mobile phase (e.g., switching from acetonitrile (B52724) to methanol) or to adjust the pH of the aqueous phase.

Q3: How does the mobile phase composition affect the separation of this compound?

The mobile phase composition is a critical factor in achieving separation. Key parameters to adjust include:

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) influence the retention of phenolic compounds. Switching between these solvents can alter selectivity due to different interactions with the analyte and stationary phase.

  • Aqueous Phase pH: this compound is an acidic compound. Adjusting the pH of the aqueous portion of the mobile phase with a suitable acid (e.g., formic acid, acetic acid, or phosphoric acid) to a level well below the pKa of the analytes will ensure they are in their non-ionized form, leading to better retention and peak shape on a reversed-phase column.[3]

  • Gradient Profile: A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly improve the resolution of closely eluting peaks.

Q4: Which stationary phase is most suitable for separating this compound from other phenolics?

A C18 column is the most common and generally effective stationary phase for the separation of phenolic acids, including this compound.[4][5] However, if co-elution persists on a C18 column, consider a stationary phase with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These can offer alternative interactions (e.g., π-π interactions) that may resolve compounds not separable on a C18 phase. For highly polar phenolic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting the co-elution of this compound with other phenolic compounds.

Initial Assessment

Before making significant changes to your method, confirm the following:

  • System Suitability: Ensure your HPLC system is performing optimally by checking parameters like pressure fluctuation, peak shape of a standard, and retention time reproducibility.

  • Column Health: A deteriorating column can lead to poor peak shape and resolution. If the column is old or has been used extensively with complex matrices, consider replacing it.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing co-elution issues.

CoElution_Troubleshooting start Co-elution of this compound Observed step1 Adjust Mobile Phase Gradient start->step1 no_res1 No Resolution step1->no_res1 Check Resolution step2 Change Organic Modifier (e.g., ACN to MeOH) no_res2 No Resolution step2->no_res2 Check Resolution step3 Modify Mobile Phase pH no_res3 No Resolution step3->no_res3 Check Resolution step4 Adjust Column Temperature no_res4 No Resolution step4->no_res4 Check Resolution step5 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) end Resolution Achieved step5->end Resolution Expected no_res1->step2 No no_res1->end Yes no_res2->step3 No no_res2->end Yes no_res3->step4 No no_res3->end Yes no_res4->step5 No no_res4->end Yes

Caption: A stepwise approach to resolving co-elution issues.

Quantitative Data Summary: Impact of Parameter Adjustments

The following table summarizes the expected impact of adjusting key chromatographic parameters on retention time, resolution, and peak shape.

Parameter AdjustedExpected Effect on Retention TimeExpected Effect on ResolutionPotential Impact on Peak Shape
Increase % Organic Solvent DecreaseDecreaseMay improve for late-eluting peaks
Decrease % Organic Solvent IncreaseIncreaseMay broaden early-eluting peaks
Switch ACN to MeOH Variable (often increases)Change in selectivityCan improve or worsen tailing
Decrease Mobile Phase pH Increase for acidic compoundsMay improveGenerally improves symmetry
Increase Column Temperature DecreaseMay improve or decreaseCan reduce tailing
Decrease Flow Rate IncreaseIncreaseGenerally improves symmetry

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for this compound Separation

This protocol is a robust starting point for the separation of this compound from other phenolic compounds.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.5% (v/v) acetic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 280 nm and 320 nm for phenolic acids.[6]

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
30.02080
35.02080
40.0955
45.0955

5. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Troubleshooting with an Alternative Stationary Phase

If co-elution persists with the C18 column, a change in stationary phase chemistry is recommended.

1. Instrumentation and Columns:

  • HPLC system as described in Protocol 1.

  • Phenyl-Hexyl column with similar dimensions to the C18 column.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Methanol.

  • Filter and degas mobile phases as previously described.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm and 320 nm.

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
25.04060
30.01090
35.01090
40.09010
45.09010

Signaling Pathways and Logical Relationships

The interplay between chromatographic parameters and the resulting separation can be visualized as a decision-making pathway.

Separation_Logic input Sample containing This compound and other phenolics method HPLC Method (Stationary Phase, Mobile Phase, Temperature, Flow Rate) input->method separation Chromatographic Separation method->separation detection Detection (UV/Vis or MS) separation->detection output Chromatogram detection->output analysis Data Analysis (Peak Integration, Quantification) output->analysis coelution Co-elution? analysis->coelution result Final Result coelution->result No troubleshoot Troubleshoot Method (Adjust Parameters) coelution->troubleshoot Yes troubleshoot->method

Caption: Logical workflow of an HPLC experiment for this compound analysis.

References

Best practices for Avenalumic acid sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful preparation of Avenalumic acid samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a non-proteinogenic amino acid that acts as a phytosiderophore, chelating iron in the soil for plant uptake.[1] Like other mugineic acid family compounds, it is susceptible to degradation, which can lead to inaccurate quantification and characterization in research and drug development.[2]

Q2: What are the primary factors that cause this compound degradation during sample preparation?

The main factors leading to the degradation of this compound include:

  • pH: Extreme acidic or alkaline conditions can promote the hydrolysis of its functional groups.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions like deamination and decarboxylation.[2]

  • Light Exposure: As a metal chelator, this compound may be prone to photodegradation.[2]

  • Enzymatic Activity: Enzymes from plant material or microbial contamination can degrade the molecule.[2]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[2]

Q3: How can I minimize the degradation of this compound during sample collection and storage?

To minimize degradation, follow these guidelines:

  • Collect samples on ice: This slows down enzymatic activity and chemical reactions.[2]

  • Freeze samples promptly: For long-term storage, flash-freeze samples and store them at -80°C in amber vials to protect from light.[2]

  • Use appropriate buffers: When collecting liquid samples, use a buffer to maintain a stable pH, ideally in the slightly acidic to neutral range.[2]

Troubleshooting Guides

This section addresses common issues encountered during this compound sample preparation and analysis.

Issue 1: Low or no detectable this compound in the final extract.

Possible Cause Troubleshooting Step
Degradation during extraction due to high temperature.Perform all extraction steps on ice or in a cold room. Use pre-chilled solvents.[2]
Degradation due to inappropriate pH.Ensure the pH of the extraction solvent is in the optimal range (slightly acidic to neutral). Avoid strong acids or bases.[2][3]
Insufficient extraction from the sample matrix.Optimize the extraction solvent and consider alternative extraction methods (e.g., solid-phase extraction).
Loss of analyte during solvent evaporation.Use a vacuum centrifuge evaporator or a vacuum oven at a controlled, low temperature (e.g., 50°C) to dry extracts.[4]

Issue 2: Inconsistent results between replicate samples.

Possible Cause Troubleshooting Step
Variable light exposure during sample processing.Ensure all samples are processed under consistent, low-light conditions. Use amber-colored labware.[2]
Inconsistent time between sample collection and processing.Standardize the time from collection to extraction and analysis for all samples.[2]
Non-homogenous sample.Ensure the sample is thoroughly homogenized before taking aliquots for extraction.[5]

Issue 3: Presence of unexpected peaks in chromatograms.

Possible Cause Troubleshooting Step
Degradation products of this compound.Optimize the sample preparation protocol to minimize degradation (see recommendations above). Consider a milder extraction method.[2]
Contamination from solvents or reagents.Use high-purity solvents and reagents.[2][6]
Contamination from labware.Use acid-washed plasticware to avoid metal leaching from glass.[7]
Matrix effects.Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds.[6]

Experimental Protocols

Protocol 1: General Extraction of this compound for HPLC Analysis

This protocol provides a general framework. Optimization may be required based on the specific sample matrix.

  • Sample Homogenization:

    • Freeze the biological sample (e.g., plant roots, soil) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • For liquid samples, proceed to the next step.

  • Extraction:

    • Weigh a precise amount of the homogenized sample (e.g., 0.5 g) into a centrifuge tube.[4]

    • Add a pre-chilled extraction solvent. A common choice is an alcohol-based solvent like methanol (B129727) or ethanol, often mixed with water.[4] The ratio of sample mass to solvent volume should be kept consistent across samples.[4]

    • Vortex the mixture thoroughly and extract at a controlled low temperature (e.g., on ice or in a cold room) with constant agitation for a defined period.

  • Centrifugation and Collection:

    • Centrifuge the sample to pellet solid debris.

    • Carefully collect the supernatant containing the extracted this compound.

    • For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.[4]

  • Concentration:

    • Dry the extract using a vacuum centrifuge evaporator or a vacuum oven at a controlled temperature (e.g., 50°C).[4]

  • Reconstitution:

    • Re-dissolve the dried extract in a precise volume of the HPLC mobile phase.[1]

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates before HPLC analysis.[8]

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation (Low Light) cluster_analysis Analysis Collect Collect Sample on Ice Store Store at -80°C in Amber Vials Collect->Store Immediate Freezing Homogenize Homogenize Sample Store->Homogenize Extract Extract with Cold Solvent Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Concentrate Concentrate Extract (Vacuum) Centrifuge->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC HPLC/LC-MS Analysis Filter->HPLC

Caption: Best-practice workflow for this compound sample preparation.

troubleshooting_guide cluster_degradation Degradation Issues cluster_contamination Contamination Issues node_sol node_sol Start Inconsistent or Poor Results? Check_Temp Extraction Temp > 4°C? Start->Check_Temp Check_Temp->node_sol Yes Use Cold Solvents/Room Check_pH pH outside neutral range? Check_Temp->Check_pH No Check_pH->node_sol Yes Buffer to Neutral pH Check_Light Exposure to light? Check_pH->Check_Light No Check_Light->node_sol Yes Use Amber Vials/Low Light Check_Peaks Unexpected Chromatographic Peaks? Check_Light->Check_Peaks No Check_Solvents High-purity solvents used? Check_Peaks->Check_Solvents Yes Check_Solvents->node_sol No Use High-Purity Solvents Check_Glassware Using glass with acidic solutions? Check_Solvents->Check_Glassware Yes Check_Glassware->node_sol Yes Use Polypropylene Tubes

References

How to resolve poor peak shape in Avenalumic acid chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Avenalumic Acid chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor peak shape during HPLC analysis.

Troubleshooting Guide: Resolving Poor Peak Shape

This guide provides solutions to specific peak shape problems you may encounter during the chromatography of this compound.

1. Issue: My this compound peak is tailing.

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing acidic compounds.[1][2]

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Explanation: For acidic compounds like this compound, secondary interactions can occur between the analyte and the stationary phase.[2] Residual silanols on the silica-based column packing can interact with the acidic analyte, causing tailing.[1][2]

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of this compound. This keeps the analyte in its un-ionized form, minimizing secondary interactions.[2][3]

      • Use of End-Capped Columns: Employ a modern, well-end-capped C18 column to minimize the number of free silanol (B1196071) groups.[1]

      • Buffer Addition: Incorporate a suitable buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-50 mM to maintain a stable pH.[2][4]

  • Possible Cause 2: Column Overload

    • Explanation: Injecting too much sample can saturate the column, leading to peak tailing.[5][6]

    • Solution: Reduce the injection volume or dilute the sample.[5][7]

  • Possible Cause 3: Extra-Column Volume

    • Explanation: Excessive tubing length or a large internal diameter between the column and the detector can cause band broadening and peak tailing.[1]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep the length to a minimum.[1][2]

2. Issue: My this compound peak is fronting.

Peak fronting appears as a leading edge that is less steep than the trailing edge of the peak.[8]

  • Possible Cause 1: Sample Overload

    • Explanation: Injecting a sample that is too concentrated is a primary cause of peak fronting.[7]

    • Solution: Dilute the sample or decrease the injection volume.[7][9]

  • Possible Cause 2: Incompatible Sample Solvent

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a fronting peak.[8][10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11] If a stronger solvent is necessary for solubility, use the smallest possible injection volume.[2]

  • Possible Cause 3: Column Degradation

    • Explanation: A void or channel in the column packing can lead to peak fronting.[6] This can be caused by operating the column outside its recommended pH or temperature range.[6]

    • Solution: Replace the column and ensure the operating conditions are within the manufacturer's specifications.[6][8]

3. Issue: My this compound peak is split.

Split peaks suggest that a single compound is being detected as two or more closely eluting peaks.[12]

  • Possible Cause 1: Sample Solvent Incompatibility

    • Explanation: A significant mismatch between the sample solvent and the mobile phase can cause the sample to band improperly on the column, leading to a split peak.[13]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[11]

  • Possible Cause 2: Partially Blocked Frit or Column Contamination

    • Explanation: A blockage in the column inlet frit or contamination at the head of the column can create alternative flow paths for the sample, resulting in peak splitting.[12]

    • Solution: Replace the column inlet frit or the guard column if one is in use.[12] If the main column is contaminated, it may need to be flushed or replaced.[10]

  • Possible Cause 3: Co-elution with an Impurity

    • Explanation: The "split" peak may actually be two different compounds eluting very close to each other.[12]

    • Solution: Adjust the mobile phase composition, gradient, or temperature to improve separation.[12]

Quantitative Troubleshooting Parameters

ParameterSymptomRecommended ActionReference
Mobile Phase pH Peak TailingAdjust pH to be at least 2 units below the pKa of this compound.[2][3]
Buffer Concentration Peak TailingUse a buffer concentration of 10-50 mM.[2][6]
Injection Volume Peak Fronting/TailingReduce injection volume. A general guideline is to inject ≤ 5% of the column volume.[2][14]
Sample Concentration Peak FrontingDilute the sample.[7][9]
Tubing Internal Diameter Peak TailingUse tubing with an ID of 0.12-0.17 mm to minimize extra-column effects.[1][2]
Column Temperature Peak Fronting/TailingIncrease column temperature to improve peak shape, but stay within the column's limits.[15]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound

  • Prepare Stock Solutions: Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a Series of Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

    • Prepare additional aqueous mobile phases with varying pH values using phosphate or acetate (B1210297) buffers (e.g., pH 2.5, 3.0, 3.5).

  • Chromatographic Analysis:

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Inject the this compound standard.

    • Run a suitable gradient (e.g., 5% to 95% B over 20 minutes).

    • Record the chromatogram.

  • Iterative Testing: Repeat the analysis for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.

  • Data Analysis: Compare the peak shape (tailing factor) for this compound in each chromatogram to determine the optimal mobile phase pH.

Protocol 2: Sample Solvent Effect Evaluation

  • Prepare this compound Samples: Prepare several aliquots of your this compound sample.

  • Dissolve in Different Solvents:

    • Dissolve one aliquot in the initial mobile phase composition.

    • Dissolve another aliquot in a stronger solvent (e.g., 100% acetonitrile or methanol).

    • Dissolve a third aliquot in your typical sample preparation solvent.

  • Chromatographic Analysis:

    • Using the optimized mobile phase from Protocol 1, inject each of the prepared samples.

    • Record and compare the resulting chromatograms.

  • Analysis: Observe the differences in peak shape (fronting, tailing, or splitting) to determine the impact of the injection solvent.

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH ~2 units below pKa? start->check_pH adjust_pH Adjust Mobile Phase pH check_pH->adjust_pH No check_overload Is Sample Overloaded? check_pH->check_overload Yes adjust_pH->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_column Is Column Old or Contaminated? check_overload->check_column No reduce_injection->check_column replace_column Use End-Capped Column or Replace Column check_column->replace_column Yes check_extracolumn Check Extra-Column Volume check_column->check_extracolumn No replace_column->check_extracolumn optimize_tubing Use Shorter, Narrower ID Tubing check_extracolumn->optimize_tubing Yes end Symmetrical Peak check_extracolumn->end No optimize_tubing->end

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Peak_Fronting_Splitting start Peak Fronting or Splitting Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent adjust_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->adjust_solvent Yes check_overload Is Sample Overloaded? check_solvent->check_overload No adjust_solvent->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_column Is Column Damaged or Frit Blocked? check_overload->check_column No reduce_injection->check_column replace_column Replace Column or Frit check_column->replace_column Yes check_coelution Possible Co-elution? check_column->check_coelution No replace_column->check_coelution optimize_method Adjust Mobile Phase or Gradient check_coelution->optimize_method Yes end Sharp, Symmetrical Peak check_coelution->end No optimize_method->end

Caption: Troubleshooting workflow for peak fronting and splitting.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in chromatography? A1: An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] This indicates an efficient and well-behaved separation, which is crucial for accurate quantification.

Q2: How does mobile phase pH affect the peak shape of acidic compounds like this compound? A2: The mobile phase pH is critical for controlling the ionization state of acidic analytes.[2] When the pH is close to the pKa of the compound, both ionized and un-ionized forms can exist, leading to peak broadening or tailing.[1] By adjusting the pH to be at least 2 units below the pKa, the acidic compound will be in a single, un-ionized form, resulting in a much sharper and more symmetrical peak.[3]

Q3: Can the injection solvent really have that much of an impact on peak shape? A3: Yes, the composition of the injection solvent can significantly affect peak shape.[2] If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[10] It is always best to dissolve the sample in the initial mobile phase whenever possible.[11]

Q4: When should I consider replacing my HPLC column? A4: You should consider replacing your column if you observe a persistent loss of resolution, a significant increase in backpressure that cannot be resolved by flushing, or if peak shape issues like tailing, fronting, or splitting cannot be rectified by other troubleshooting steps.[6][10] A sudden change in peak shape for all analytes can also indicate a physical problem with the column, such as a void.[6]

Q5: What is a guard column and can it help with peak shape issues? A5: A guard column is a short, disposable column installed between the injector and the analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample.[16] While it doesn't directly improve the peak shape of your analyte, it can prevent the degradation of the analytical column, thereby preserving good peak shape over a longer period.[16] If you notice a sudden degradation in peak shape, replacing the guard column is a good first troubleshooting step.[16]

References

Avenalumic Acid Standard Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of avenalumic acid standard solutions. Due to the limited availability of specific data for this compound, this guide combines known physicochemical properties with general best practices for handling phenolic acids and styrenes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a phenolic acid belonging to the class of organic compounds known as styrenes.[1] It is a pale yellow substance in its free form.[2] Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₃[3][4]
Molar Mass190.2 g/mol [3]
Melting Point217 °C[2]
AppearancePale yellow solid[2]
Predicted Density1.267±0.06 g/cm³[3]

Q2: What is the best solvent for preparing an this compound stock solution?

This compound is soluble in aqueous alkali.[2] For a stock solution, a polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO) is a good starting point as it is an excellent solvent for many organic and polar compounds and is miscible with a wide range of organic solvents and water.[5][6][7] Ethanol can also be considered. It is recommended to perform a small-scale solubility test to determine the optimal solvent for your desired concentration.

Q3: How do I prepare a 10 mM stock solution of this compound in DMSO?

To prepare a 10 mM stock solution, you would dissolve 1.902 mg of this compound in 1 mL of DMSO. For a larger volume, scale the amounts accordingly. See the detailed experimental protocol below.

Q4: Is this compound stable in solid form and in solution?

In solid form, this compound is unstable on prolonged exposure to air and/or daylight, gradually darkening as it decomposes.[2] As a phenolic compound, it can be sensitive to heat, light, and pH variations in solution.[8] It is also susceptible to photoisomerization when exposed to daylight or UV radiation.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric pipette and sterile, filtered pipette tips

  • Vortex mixer or sonicator

Procedure:

  • Equilibrate: Allow the container of solid this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a fume hood, accurately weigh the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 1.902 mg.

  • Dissolution: Transfer the weighed this compound to a clean, dry amber glass vial. Add the desired volume of DMSO (e.g., 1 mL).

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, gentle warming or brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.

  • Storage: Store the stock solution as recommended in the storage section below.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Precipitation in solution upon storage The solution is supersaturated or the storage temperature is too low.Gently warm the solution to redissolve the precipitate. Consider preparing a more dilute stock solution.
Discoloration of the solution (yellowing/browning) Degradation of this compound due to exposure to light, air, or high temperature.Prepare fresh solution. Ensure storage in amber vials, protected from light, and at the recommended temperature. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Inconsistent experimental results Inaccurate concentration of the standard solution due to weighing errors, incomplete dissolution, or degradation.Recalibrate the balance before weighing. Ensure complete dissolution. Prepare a fresh stock solution.
Contamination of the stock solution Microbial growth or chemical contamination.Use sterile pipette tips and vials. Prepare the solution in a clean environment. Filter the solution through a 0.22 µm PTFE syringe filter if necessary.

Storage of this compound

Proper storage is crucial to maintain the integrity of your this compound standard.

Table 3: Recommended Storage Conditions

FormConditionDurationRationale
Solid -20°C, in a desiccator, protected from lightLong-termThis compound is unstable in solid form when exposed to air and daylight.[2]
Stock Solution (in DMSO or other organic solvent) -20°C or -80°C in small, single-use aliquots in amber vialsShort to medium-termAliquoting prevents repeated freeze-thaw cycles. Protection from light is essential to prevent photodegradation.[2]

Workflow for this compound Standard Solution Preparation and Use

Avenalumic_Acid_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage cluster_quality_control Quality Control start Start weigh Weigh Solid this compound start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve mix Vortex/Sonicate until Dissolved dissolve->mix check_clarity Check for Clarity and Color dissolve->check_clarity aliquot Aliquot into Amber Vials mix->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute thaw->check_clarity experiment Use in Experiment dilute->experiment check_clarity->dilute OK fresh_prep Prepare Fresh if Discolored/Precipitated check_clarity->fresh_prep Issue Found fresh_prep->weigh

Caption: Workflow for preparing, storing, and using this compound standard solutions.

References

Avenalumic Acid Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avenalumic acid research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments. This compound is a novel small molecule inhibitor of the Kinase-Associated Protein 6 (KAP6), and ensuring its purity and proper handling is critical for reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has a slight yellow tint, but the product datasheet says it should be colorless. Is this a problem?

A1: Yes, a yellow tint in your this compound stock solution (typically dissolved in DMSO) is a common indicator of degradation or contamination. This can be caused by exposure to light, repeated freeze-thaw cycles, or the presence of impurities from the synthesis process. We recommend discarding the discolored solution and preparing a fresh stock from a new, unopened vial. To prevent this, always store stock solutions protected from light at -20°C or -80°C in small, single-use aliquots.

Q2: I'm observing lower-than-expected potency of this compound in my cell-based assays compared to published data. What could be the cause?

A2: A decrease in potency can stem from several factors. The most common are:

  • Compound Degradation: As mentioned in Q1, improper storage can lead to the degradation of this compound.

  • Contamination: The presence of impurities can interfere with the compound's activity. See the troubleshooting guide below for identifying and mitigating contaminants.

  • Experimental Conditions: Variations in cell density, serum concentration in the media, or incubation times can significantly impact the apparent potency.

  • DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is consistent across all experiments and does not exceed 0.5%, as higher concentrations can be cytotoxic and affect protein function.

Q3: Can I use this compound that is 95% pure for my initial screening experiments?

A3: While a purity of 95% may be acceptable for some initial, non-critical screening experiments, we strongly recommend using this compound with a purity of ≥98% for all quantitative and dose-response studies. Contaminants, even at low levels, can have off-target effects, leading to misleading results. The table below illustrates how a common synthesis-related impurity can affect experimental outcomes.

Troubleshooting Guide: Contamination Issues

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis

If your in-house quality control analysis shows unexpected peaks, it's crucial to identify the source of the contamination.

Data Presentation: Impact of Impurity-A on this compound Potency

The following table summarizes the shift in the half-maximal inhibitory concentration (IC50) of this compound in a KAP6 inhibition assay due to the presence of a common synthesis byproduct, "Impurity-A".

This compound PurityImpurity-A PercentageObserved IC50 (nM)Fold Change in Potency
>99.5%<0.5%501.0 (Reference)
98%2%751.5
95%5%1503.0
90%10%4008.0

Troubleshooting Workflow

The following workflow can help you diagnose and resolve contamination issues detected by HPLC or LC-MS.

G cluster_0 Troubleshooting Contamination A Unexpected Peak in HPLC/LC-MS B Review Synthesis and Purification Records A->B C Is the peak a known synthesis byproduct? B->C F Is the peak from an external source (e.g., solvent)? B->F D Perform Structural Elucidation (e.g., NMR) C->D  No E Repurify Compound (e.g., Preparative HPLC) C->E  Yes D->E I Issue Resolved E->I F->C  No G Run Blank Samples (Solvent Only) F->G  Possible H Replace Solvents and Re-run Analysis G->H H->I

Caption: Workflow for troubleshooting unexpected analytical peaks.
Issue 2: High Variability in Experimental Replicates

High variability between replicates can be a sign of inconsistent sample preparation or contamination affecting cell health.

Logical Relationship of Potential Causes

This diagram illustrates how different factors can contribute to experimental variability.

G cluster_0 Contamination Sources cluster_1 Handling & Protocol Issues A High Experimental Variability B Endotoxin (B1171834) Contamination B->A C Chemical Impurities C->A D Inconsistent Pipetting D->A E Poorly Mixed Stock Solution E->A

Caption: Potential root causes of high experimental variability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard method for determining the purity of an this compound sample.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Avenlumic acid in DMSO.

    • Dilute the stock solution to 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Analysis:

    • Integrate the area of all peaks.

    • Calculate the purity of Avenlumic acid as: (Area of this compound Peak / Total Area of All Peaks) * 100.

Protocol 2: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

Endotoxins are common contaminants in laboratory reagents and can cause significant inflammatory responses in cell-based assays, confounding the effects of this compound.

  • Reagent Preparation:

    • Reconstitute the LAL reagent, endotoxin standard, and control standard endotoxin (CSE) according to the manufacturer's instructions using pyrogen-free water.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the endotoxin standard to create a standard curve (e.g., 50, 5, 0.5, 0.05 EU/mL).

  • Sample Preparation:

    • Dilute the Avenlumic acid stock solution to the highest concentration used in your cell-based assays using pyrogen-free water.

  • Assay Procedure (Chromogenic Method):

    • Add 50 µL of standards, samples, and negative controls (pyrogen-free water) to a pyrogen-free microplate.

    • Add 50 µL of LAL reagent to each well.

    • Incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).

    • Add 100 µL of chromogenic substrate solution to each well.

    • Incubate at 37°C for the time specified by the manufacturer (e.g., 6 minutes).

    • Add 50 µL of a stop reagent (e.g., 25% acetic acid) to each well.

  • Data Analysis:

    • Read the absorbance at 405 nm.

    • Generate a standard curve and calculate the endotoxin concentration in your Avenlumic acid sample. An acceptable level is typically <0.1 EU/mL for in vitro experiments.

Signaling Pathway

Hypothetical Signaling Pathway for this compound

This compound is designed to inhibit the KAP6 protein, which is a key component in a pro-inflammatory signaling cascade. This diagram illustrates the proposed mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor KAP6 KAP6 Receptor->KAP6 Activates ProInflam Pro-inflammatory Transcription Factor (e.g., NF-κB) KAP6->ProInflam Phosphorylates Gene Inflammatory Gene Expression ProInflam->Gene Promotes Avenalumic This compound Avenalumic->KAP6 Inhibits

Caption: Proposed inhibitory action of this compound on the KAP6 pathway.

Reproducibility challenges in Avenalumic acid experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenalumic acid. Our goal is to address common reproducibility challenges and provide solutions to specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biosynthesis a subject of research?

This compound is a natural product synthesized by bacteria, such as Streptomyces sp. RI-77.[1] Its biosynthesis is of significant interest due to an unprecedented enzymatic pathway involving the removal of an amino group via diazotization, a process that can confer unique biological activities to natural products.[1]

Q2: What are the key enzymes involved in the final steps of this compound biosynthesis?

The final steps of this compound biosynthesis are catalyzed by two key enzymes: AvaA6 and AvaA7. AvaA6 is responsible for the diazotization of 3-aminothis compound (3-AAA) to form 3-diazothis compound, and AvaA7 subsequently substitutes the diazo group with a hydride to produce this compound.[2][1]

Q3: I am observing a small amount of product in my negative control reaction where the enzyme is omitted. Is this expected?

Yes, a small amount of non-enzymatic diazotization can occur, leading to the formation of the product even in the absence of the enzyme AvaA6.[2] This is a known issue and should be accounted for when analyzing results. To minimize this, ensure that all reagents are freshly prepared and that the reaction is performed under optimal pH and temperature conditions.

Q4: Are the intermediates in the this compound biosynthetic pathway stable?

The intermediate, 3-diazothis compound, is known to be an unstable species.[3] Its instability can be a source of experimental variability. It is crucial to handle reaction mixtures promptly and consider performing subsequent enzymatic steps in a sequential or coupled manner to minimize the degradation of this intermediate.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound in in vitro Assays

  • Question: I am performing an in vitro assay with purified AvaA6 and AvaA7 enzymes but observe a very low yield of this compound. What are the possible causes and solutions?

  • Answer: Low yield can stem from several factors related to enzyme activity, substrate availability, and reaction conditions.

    • Enzyme Inactivity:

      • Troubleshooting: Verify the activity of your purified AvaA6 and AvaA7 enzymes. Ensure proper protein folding and storage conditions. It is advisable to perform an activity check with a known standard if available.

    • Substrate Degradation:

      • Troubleshooting: The substrate, 3-aminothis compound (3-AAA), may be unstable. Ensure it is stored correctly and use a fresh batch for your experiments.

    • Cofactor Limitation:

      • Troubleshooting: The reaction catalyzed by AvaA6 requires ATP and NaNO2, while AvaA7 requires a hydride source like NADH or NADPH.[2] Ensure these cofactors are present in saturating concentrations.

    • Suboptimal Reaction Conditions:

      • Troubleshooting: Verify the pH, temperature, and buffer composition of your reaction. Deviations from optimal conditions can significantly impact enzyme activity. Refer to the established protocols for the recommended conditions.

Issue 2: Inconsistent Results Between Experimental Replicates

  • Question: My experimental replicates for this compound production show high variability. What could be the cause?

  • Answer: High variability between replicates is often due to inconsistencies in experimental setup and execution.

    • Pipetting Inaccuracy:

      • Troubleshooting: Small volumes of enzymes or substrates can be a source of error. Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure consistency.

    • Temperature Fluctuations:

      • Troubleshooting: Ensure all reaction tubes are incubated at a uniform and stable temperature. Use a reliable incubator or water bath.

    • Reagent Preparation:

      • Troubleshooting: Prepare master mixes for your reactions to ensure that each replicate receives the same concentration of all components.

Data Presentation

Table 1: Key Components and Conditions for in vitro this compound Biosynthesis

ComponentRoleRecommended ConcentrationNotes
3-aminothis compound (3-AAA)SubstrateVaries by experimentEnsure high purity
AvaA6 EnzymeCatalyzes diazotizationVaries by experimentCheck for activity
AvaA7 EnzymeCatalyzes hydride substitutionVaries by experimentCheck for activity
ATPCofactor for AvaA6Varies by experimentUse a fresh solution
NaNO2Nitrite source for AvaA6Varies by experimentPrepare fresh
NADH/NADPHHydride source for AvaA7Varies by experimentUse a fresh solution
BufferMaintain pHe.g., Tris-HClOptimal pH should be determined
TemperatureReaction Conditione.g., 30°COptimal temperature should be determined

Experimental Protocols

Protocol 1: In Vitro Biosynthesis of this compound

This protocol is based on the enzymatic conversion of 3-aminothis compound (3-AAA) to this compound using purified AvaA6 and AvaA7 enzymes.[2]

  • Reagent Preparation:

    • Prepare a stock solution of 3-AAA in a suitable buffer (e.g., Tris-HCl).

    • Prepare stock solutions of ATP, NaNO2, and NADH/NADPH in the same buffer.

    • Dilute purified AvaA6 and AvaA7 enzymes to their working concentrations in an appropriate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, 3-AAA, ATP, and NaNO2.

    • Add the AvaA6 enzyme to initiate the first reaction.

    • Incubate at the optimal temperature (e.g., 30°C) for a specified time to allow for the formation of 3-diazothis compound.

    • Following the first incubation, add NADH/NADPH and the AvaA7 enzyme to the reaction mixture.

    • Incubate again at the optimal temperature for a specified time to allow for the formation of this compound.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

    • Extract the product and analyze the reaction mixture using HPLC or LC-MS to determine the yield of this compound.

Mandatory Visualization

Avenalumic_Acid_Biosynthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydride Substitution 3-aminoavenalumic_acid 3-aminothis compound (3-AAA) 3-diazoavenalumic_acid 3-diazothis compound 3-aminoavenalumic_acid->3-diazoavenalumic_acid AvaA6 Avenalumic_acid This compound 3-diazoavenalumic_acid->Avenalumic_acid AvaA7 AvaA6 AvaA6 ATP_NaNO2 ATP, NaNO2 ATP_NaNO2->AvaA6 AvaA7 AvaA7 NADH_NADPH NADH/NADPH NADH_NADPH->AvaA7

Caption: Biosynthetic pathway of this compound from 3-aminothis compound.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Enzyme_Activity Check Enzyme Activity (AvaA6 & AvaA7) Start->Check_Enzyme_Activity Enzyme_OK Enzyme Active? Check_Enzyme_Activity->Enzyme_OK Check_Substrate_Integrity Verify Substrate Integrity (3-AAA) Substrate_OK Substrate Intact? Check_Substrate_Integrity->Substrate_OK Check_Cofactors Confirm Cofactor Concentration (ATP, NaNO2, NADH/NADPH) Cofactors_OK Cofactors Present? Check_Cofactors->Cofactors_OK Check_Reaction_Conditions Optimize Reaction Conditions (pH, Temperature) Conditions_OK Conditions Optimal? Check_Reaction_Conditions->Conditions_OK Enzyme_OK->Check_Substrate_Integrity Yes Replace_Enzyme Use Fresh/Active Enzyme Enzyme_OK->Replace_Enzyme No Substrate_OK->Check_Cofactors Yes Replace_Substrate Use Fresh Substrate Substrate_OK->Replace_Substrate No Cofactors_OK->Check_Reaction_Conditions Yes Replenish_Cofactors Add Fresh Cofactors Cofactors_OK->Replenish_Cofactors No Adjust_Conditions Adjust pH/Temperature Conditions_OK->Adjust_Conditions No Re-run_Experiment Re-run Experiment Conditions_OK->Re-run_Experiment Yes Replace_Enzyme->Re-run_Experiment Replace_Substrate->Re-run_Experiment Replenish_Cofactors->Re-run_Experiment Adjust_Conditions->Re-run_Experiment

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Avenalumic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Avenalumic acid, a key intermediate in the biosynthesis of avenanthramides with potential pharmacological activities. The selection of a robust and reliable analytical method is crucial for accurate quantification in various matrices during research, development, and quality control. This document outlines and compares High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, alongside Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) as viable alternatives. Detailed experimental protocols and validation parameters are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phenolic compounds, including this compound and its derivatives. Its robustness, reproducibility, and relatively low cost make it a staple in many analytical laboratories.

Experimental Protocol: HPLC-UV

A typical HPLC method for the analysis of this compound and related phenolic compounds involves a reversed-phase C18 column with gradient elution.

  • HPLC System: Agilent 1100/1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 3.0 mm, 5 µm; or Agilent Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 2.4) or 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol[1][2]

  • Gradient Elution: A common gradient starts with a low percentage of mobile phase B, gradually increasing to elute the analyte. For example: 5-60% B in 50 min, then to 90% B in 6 min.[1][2]

  • Flow Rate: 0.6 - 1.0 mL/min[1][2]

  • Column Temperature: 35 - 40 °C[1]

  • Detection: UV-DAD at 330-350 nm[2]

  • Injection Volume: 10 - 20 µL

Method Validation Parameters

The validation of an HPLC method ensures its suitability for the intended purpose. Key validation parameters are summarized in the table below. The values presented are typical for the analysis of organic acids and related compounds and should be established for the specific this compound analysis.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 2% for repeatability (intra-day), ≤ 3% for intermediate precision (inter-day)
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte
Robustness Insensitive to small, deliberate changes in method parameters

Table 1: Typical HPLC Method Validation Parameters.

Sample Preparation
  • Extraction: For solid samples, extraction with a suitable solvent such as 80% methanol (B129727) is common. Agitate the sample with the solvent, followed by centrifugation to separate the supernatant.[1]

  • Drying and Reconstitution: The extract is often dried under reduced pressure and reconstituted in the mobile phase or a compatible solvent.[1]

  • Filtration: Prior to injection, filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter.[1]

Alternative Analytical Methods

While HPLC is a reliable technique, other methods can offer advantages in terms of speed, sensitivity, and selectivity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes smaller particle size columns (<2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times and improved resolution.

Key Advantages:

  • Speed: Significantly shorter run times compared to HPLC.

  • Resolution: Better separation of complex mixtures.

  • Sensitivity: Sharper and taller peaks lead to lower detection limits.

A UPLC method for phenolic acids would typically use a sub-2 µm C18 column with a faster gradient elution. For example, a 15-minute total run time can be achieved for the separation of major avenanthramides.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for the analysis of complex matrices and for trace-level quantification.

Key Advantages:

  • High Selectivity: The ability to monitor specific mass-to-charge ratios (m/z) minimizes interferences.

  • High Sensitivity: Detection limits are often in the low ng/mL to pg/mL range.[4][5]

  • Structural Information: Provides molecular weight and fragmentation data that can be used for compound identification.

An LC-MS/MS method for avenanthramides has been developed with limits of detection (LOD) as low as 0.24 ng/mL.[4]

Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high efficiency and requires very small sample volumes.

Key Advantages:

  • High Efficiency: Generates very sharp peaks.

  • Low Sample and Reagent Consumption: Reduces operational costs.

  • Orthogonal Selectivity: Provides a different separation mechanism compared to HPLC, which can be advantageous for complex samples.

CE methods have been successfully developed for the simultaneous quantification of various phenolic compounds.[6]

Comparison of Analytical Methods

FeatureHPLC-UVUPLC-UVLC-MSCapillary Electrophoresis (CE)
Principle Liquid chromatography with UV detectionHigh-pressure liquid chromatography with UV detectionLiquid chromatography with mass spectrometric detectionElectrophoretic separation in a capillary
Speed ModerateFastModerate to FastFast
Resolution GoodExcellentGood to ExcellentExcellent
Sensitivity ModerateGoodExcellentGood
Selectivity ModerateModerateExcellentGood
Cost (Instrument) ModerateHighHighModerate
Cost (Operational) LowModerateHighLow
Robustness HighHighModerateModerate

Table 2: Comparison of Analytical Methods for this compound Analysis.

Experimental Workflow and Method Validation

The following diagrams illustrate the general workflow for HPLC analysis and the key steps in method validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Result Result Quantification->Result Final Result

Caption: General workflow for this compound analysis using HPLC.

Validation_Workflow cluster_validation HPLC Method Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: Key parameters for HPLC method validation.

References

A Comparative Analysis of Avenalumic Acid Content in Oat Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the avenalumic acid content in different oat (Avena sativa L.) varieties. Due to a scarcity of direct quantitative data on free this compound, this comparison focuses on avenanthramide 2pd (AVN 2pd), a conjugate containing a p-coumaric acid-derived this compound moiety. The data presented is compiled from peer-reviewed studies to ensure accuracy and objectivity for research and development applications.

Quantitative Comparison of Avenanthramide 2pd in Oat Varieties

The following table summarizes the content of avenanthramide 2pd in various oat grain samples, providing a basis for selecting varieties with potentially higher concentrations of this compound derivatives.

Oat Variety/SampleAvenanthramide 2pd (µg/g)
CDC Dancer (Source 1)1.10
Wabasha1.34
Deon1.83
Goliath2.12
Morgan (Source 1)2.16
Saddle2.45
Natty2.50
Beach2.76
Hayden2.87
Leggett3.10
Summit3.42
Morgan (Source 2)3.65
Rockford3.93
CDC Dancer (Source 2)5.37
Ajay10.37
Maida13.68

Data sourced from Liu, K. et al. (2022)[1]

Experimental Protocols

A detailed methodology for the extraction and quantification of avenalumic acids and their derivatives is crucial for reproducible research. The following protocol is a synthesized procedure based on established methods for analyzing phenolic compounds in oats.[1][2]

Sample Preparation
  • Obtain whole oat grains from the desired varieties.

  • Grind the oat grains into a fine flour using a laboratory mill.

  • Dry the oat flour to a constant weight in a vacuum oven at 40°C to determine the dry matter content.

Extraction of Avenanthramides (including AVN 2pd)
  • Weigh 0.25 g of the dried oat flour into a centrifuge tube.

  • Add 15 mL of 80% ethanol (B145695) to the tube.

  • Vortex the mixture thoroughly to ensure complete wetting of the flour.

  • Place the tube in a sonicator bath for 30 minutes at 50°C.

  • After sonication, centrifuge the mixture at 2000 x g for 10 minutes.

  • Carefully decant the supernatant into a collection flask.

  • For exhaustive extraction, the pellet can be re-extracted with another 15 mL of 80% ethanol, and the supernatants combined. However, a single extraction has been shown to be effective.[1]

  • Dry the combined supernatant under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: Increase to 60% B

      • 25-30 min: Increase to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Avenanthramides are typically detected at around 340 nm.

  • Quantification: Create a standard curve using a purified standard of AVN 2pd. If a pure standard is unavailable, semi-quantification can be performed using a standard of a related compound, such as p-coumaric acid, with the results being reported as equivalents.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for this compound

While the direct signaling pathways of this compound are not yet fully elucidated, its structural similarity to p-coumaric and ferulic acids suggests potential involvement in similar cellular mechanisms. Both p-coumaric and ferulic acids have been shown to influence the PI3K/Akt signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, and survival. It is hypothesized that this compound may also exert its biological effects through modulation of this pathway.

Proposed Signaling Pathway for this compound cluster_cell Cell Avenalumic_Acid This compound Receptor Membrane Receptor Avenalumic_Acid->Receptor Binds to PI3K PI3K Avenalumic_Acid->PI3K Modulates? Cell_Membrane Cell Membrane Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation/Inhibition Response Cellular Response (Growth, Proliferation, Survival) Downstream->Response

Caption: Proposed PI3K/Akt signaling pathway potentially modulated by this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different oat varieties.

Experimental Workflow Start Select Oat Varieties Grinding Grind Grains to Flour Start->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Drying Drying & Reconstitution Centrifugation->Drying HPLC HPLC Analysis Drying->HPLC Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis

Caption: General workflow for the analysis of this compound derivatives in oats.

References

Avenalumic Acid vs. Ferulic Acid: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive, quantitative comparison of the antioxidant activity between avenalumic acid and ferulic acid is currently challenging due to a lack of specific experimental data for this compound in publicly available literature. However, based on its structural similarity to ferulic acid and its role as a key precursor to the potent antioxidant group of compounds, the avenanthramides, it is strongly suggested that this compound possesses significant antioxidant properties. This guide provides a comprehensive overview of the established antioxidant activity of ferulic acid, details the standard experimental protocols that would be employed to assess this compound, and presents the theoretical basis for its antioxidant action.

Ferulic acid, a well-researched phenolic compound, is widely recognized for its potent antioxidant capabilities. It is a derivative of cinnamic acid and is abundant in the plant kingdom. This compound, also a cinnamic acid derivative, is structurally an ethylenic homologue of p-coumaric, caffeic, and ferulic acids. Its primary known role is as a biosynthetic precursor to avenanthramides, a class of potent antioxidants found in oats. This close structural and biosynthetic relationship strongly implies that this compound itself is an effective antioxidant.

Quantitative Antioxidant Activity of Ferulic Acid

The antioxidant capacity of ferulic acid has been quantified in numerous studies using various assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a common metric for comparison. Lower IC50 values indicate stronger antioxidant activity.

Antioxidant AssayFerulic Acid IC50Reference CompoundReference IC50
DPPH Radical Scavenging 23.56 µmol/LAscorbic AcidNot specified in study
Superoxide Anion Radical Scavenging 0.62 mmol/LNot specified in studyNot specified in study
Hydroxyl Radical Scavenging 1.09 mmol/LNot specified in studyNot specified in study

Table 1: Summary of reported IC50 values for Ferulic Acid in various antioxidant assays. This data is compiled from multiple sources and serves as a benchmark for its antioxidant efficacy.

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively determine and compare the antioxidant activity of this compound and ferulic acid, standardized in vitro assays such as the DPPH and ABTS radical scavenging assays are essential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: this compound and ferulic acid are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A defined volume of each sample concentration is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent instead of the antioxidant sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix Sample and DPPH Solutions DPPH_Sol->Mix Sample_Sol Prepare Sample Solutions (Avenalumic/Ferulic Acid at various concentrations) Sample_Sol->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS Radical Cation: A stock solution of ABTS is mixed with an oxidizing agent like potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: this compound and ferulic acid are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of scavenging and the IC50 value are calculated similarly to the DPPH assay.

Proposed Antioxidant Mechanism of Avenalumic and Ferulic Acids

The antioxidant activity of phenolic acids like ferulic acid is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance, making it relatively unreactive. It is highly probable that this compound follows a similar mechanism due to the presence of a phenolic hydroxyl group in its structure.

Antioxidant_Mechanism cluster_process Radical Scavenging by Phenolic Acid Phenolic_Acid Phenolic Acid (Avenalumic or Ferulic Acid) with -OH group Free_Radical Reactive Free Radical (R•) Phenoxy_Radical Stable Phenoxy Radical Phenolic_Acid->Phenoxy_Radical H• donation Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical accepts H• Resonance Resonance Stabilization of Phenoxy Radical Phenoxy_Radical->Resonance

Proposed Hydrogen Atom Donation Mechanism.

A Comparative Guide to the Cross-Validation of Analytical Methods for Avenalumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of principal analytical techniques for the quantification of Avenalumic acid. In the absence of direct cross-validation studies for this compound, this document provides a framework based on established methodologies for structurally similar aromatic and phenolic acids. The objective is to equip researchers with the foundational information required to develop, validate, and cross-validate robust analytical methods for their specific research needs.

The selection of an analytical method is a critical decision in drug development and research, balancing the need for sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy are commonly employed techniques for the analysis of organic acids.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the anticipated performance parameters for the analysis of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectroscopy. These values are derived from published methods for analogous aromatic and phenolic acids and serve as a benchmark for method development and validation.[1][2][3][4][5][6][7][8]

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectroscopy
Linearity (r²) > 0.998[8][9]> 0.999[4][10]> 0.98[6]
Limit of Detection (LOD) ~2.1 - 124 pmol/injection[11]~0.02 - 18.2 ng/mL[4]~0.1 - 1.87 µg/mL
Limit of Quantitation (LOQ) ~50 ng/mL~0.5 ng/mL~0.5 - 6.25 µg/mL
Accuracy (Recovery %) 95.2% - 104.5%98.1% - 102.3%99.88% - 100.28%
Precision (RSD %) Intra-day: < 2.5% Inter-day: < 4.8%Intra-day: < 1.8% Inter-day: < 3.5%[1][5]Intra-day & Inter-day: < 3.1%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods. Below are representative methodologies that can be adapted and validated for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex sample matrices or when higher concentrations are expected.

  • Sample Preparation:

    • For plant material or biological tissues, perform a solid-liquid extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.[6]

    • For liquid samples such as plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is recommended.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of organic and aromatic acids.[12]

    • Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). An acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[12]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-40 °C) for improved reproducibility.[8]

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound. For initial method development, a Diode Array Detector (DAD) can be used to identify the optimal wavelength, which for similar compounds is often in the range of 280-330 nm.[13]

    • Injection Volume: 10-20 µL.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices and for pharmacokinetic studies requiring low detection limits.

  • Sample Preparation:

    • Similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

    • An internal standard (ideally a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery and instrument response.

  • Chromatographic Conditions:

    • Column: A high-efficiency reversed-phase C18 or phenyl-hexyl column with smaller particle sizes (e.g., < 2 µm for UHPLC) to achieve rapid and high-resolution separations.[10]

    • Mobile Phase: Similar to HPLC-UV, using a gradient of acidified water and an organic solvent. The use of volatile buffers like formic acid or acetic acid is essential for compatibility with mass spectrometry.[2]

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min for UHPLC systems.

    • Column Temperature: Controlled, often slightly elevated (e.g., 40 °C) to reduce viscosity and improve peak shape.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for acidic compounds like this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. This provides high selectivity and sensitivity.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Method 3: UV-Visible (UV-Vis) Spectroscopy

This method is a simpler and more accessible technique, suitable for the quantification of this compound in simple solutions with minimal interfering substances. It is often used for preliminary analysis or for the determination of concentration in bulk drug substance.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., ethanol, methanol, or an appropriate buffer) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Dilute the unknown sample to be analyzed to fall within the concentration range of the calibration standards.

  • Spectrophotometric Analysis:

    • Wavelength Scan: Perform a wavelength scan over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.

    • Calibration Curve: Measure the absorbance of the calibration standards at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Sample Measurement: Measure the absorbance of the unknown sample at the same λmax and determine its concentration using the calibration curve.

Mandatory Visualization

Cross-Validation Workflow

A structured workflow is essential for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques for a target analyte such as this compound.

CrossValidationWorkflow MethodDev Method Development & Optimization Method1 Method 1 (e.g., HPLC-UV) MethodDev->Method1 Method2 Method 2 (e.g., LC-MS/MS) MethodDev->Method2 Validation1 Full Validation of Method 1 Method1->Validation1 Validation2 Full Validation of Method 2 Method2->Validation2 SampleSelection Select QC & Incurred Samples Validation1->SampleSelection Validation2->SampleSelection Analysis1 Analyze Samples with Method 1 SampleSelection->Analysis1 Analysis2 Analyze Samples with Method 2 SampleSelection->Analysis2 DataComparison Compare Results (Bias, Precision) Analysis1->DataComparison Analysis2->DataComparison Acceptance Acceptance Criteria Met? DataComparison->Acceptance Acceptance->MethodDev No (Investigate Discrepancy) Report Generate Cross-Validation Report Acceptance->Report Yes

Caption: A typical workflow for the cross-validation of two analytical methods.

Representative Signaling Pathway: PI3K/Akt Pathway

This compound, as a phenolic acid, may possess various pharmacological activities, including potential modulation of intracellular signaling pathways.[14][15][16] The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism, and is a common target for bioactive molecules.[17][18][19][20][21] The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Survival, Proliferation, Growth) Downstream->Response PTEN->PIP3

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

References

Avenalumic Acid and Its Synthetic Analogues: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Avenalumic acid and its synthetic analogues. Due to a lack of direct comparative experimental studies, this document focuses on the synthesis of this compound analogues, their predicted biological activities based on computational studies, and the well-documented biosynthetic pathway of the parent compound.

Introduction to this compound

This compound is a naturally occurring compound whose chemistry and biological potential are of growing interest. While its antioxidant and UV absorbent properties have been suggested, the primary focus of recent research has been on elucidating its biosynthesis. The development of synthetic analogues aims to explore and potentially enhance its biological activities for various applications.

Synthetic Analogues of this compound

The synthesis of this compound derivatives has been explored to create novel compounds with potentially enhanced biological activities. Research in this area has primarily focused on carboxamide derivatives and other structural modifications.

One notable study outlines a seven-step synthesis of (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid, a vinylogous of ferulic acid, which serves as a precursor for a variety of Avenalumic carboxamide derivatives[1]. While the study suggests potential for antioxidant and UV absorbent capacities, it does not provide experimental data comparing these derivatives to this compound[1].

In Silico Analysis of this compound Analogues

A computational study investigated the potential of several synthetic analogues of this compound by replacing the carboxylic acid group with an ester, amide, or nitrile, and by introducing an α-nitrile substituent.[2][3] This in silico analysis predicted the druglikeness, pharmacokinetic properties, and bioactivity scores of these compounds.

The study found that all evaluated compounds adhered to Lipinski's rule, indicating good druglikeness and pharmacokinetic properties[2][3]. Notably, avenalumamide and α-cyanothis compound were predicted to be active enzyme inhibitors, with α-cyanothis compound also showing potential as a nuclear receptor ligand[2][3]. These computational findings suggest that the phenolic hydroxyl group, a diene system conjugated with a carboxylic acid or amide, and α-nitrile substitution are important structural features for bioactivity[2].

Data on Predicted Bioactivity

The following table summarizes the predicted bioactivities of this compound and its synthetic analogues based on the in silico study. It is crucial to note that these are computational predictions and await experimental validation.

CompoundPredicted BioactivityReference
This compound Enzyme inhibitor[2][3]
Avenalumamide Enzyme inhibitor[2][3]
α-Cyanothis compound Enzyme inhibitor, Nuclear receptor ligand[2][3]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been a significant area of research. It is synthesized from its precursor, 3-aminothis compound (3-AAA)[4][5][6]. The process involves a diazotization-dependent deamination pathway[4][5][6].

The key enzymatic steps are catalyzed by AvaA6 and AvaA7. AvaA6, an ATP-dependent diazotase, catalyzes the diazotization of the amino group of 3-AAA using nitrous acid[4][5][6]. Subsequently, AvaA7 substitutes the resulting diazo group with a hydride from NADH or NADPH to form this compound[4]. This pathway represents an unusual mechanism for amino group removal in natural product biosynthesis[4][5][6].

Signaling Pathway Diagram

This compound Biosynthesis cluster_precursor Precursor cluster_enzymes Enzymatic Conversion cluster_product Product 3-AAA 3-Aminothis compound (3-AAA) AvaA6 AvaA6 (Diazotization) 3-AAA->AvaA6 Nitrous Acid, ATP AvaA7 AvaA7 (Hydride Substitution) AvaA6->AvaA7 3-Diazothis compound AVA This compound AvaA7->AVA NADH/NADPH

Caption: Biosynthesis of this compound from 3-Aminothis compound.

Experimental Protocols: A Hypothetical Framework

As no direct comparative experimental data is available, we propose a generalized experimental protocol for assessing and comparing the antioxidant efficacy of this compound and its synthetic analogues. This serves as a template for researchers aiming to fill this knowledge gap.

Protocol: Comparative Antioxidant Activity Assessment

Objective: To compare the free radical scavenging activity of this compound and its synthetic analogues using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound

  • Synthetic analogues of this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, its synthetic analogues, and ascorbic acid in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds (serially diluted from the stock solution) to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each concentration of the test compounds using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) for each compound by plotting the percentage of scavenging activity against the concentration.

Experimental Workflow Diagram

Antioxidant Assay Workflow Start Start Prep_Stocks Prepare Stock Solutions (Compounds, DPPH, Control) Start->Prep_Stocks Serial_Dilute Perform Serial Dilutions of Test Compounds Prep_Stocks->Serial_Dilute Plate_Setup Add Compounds and DPPH to 96-well Plate Serial_Dilute->Plate_Setup Incubate Incubate in Dark (30 min, RT) Plate_Setup->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Analyze_Data Calculate % Scavenging and IC50 Values Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for comparative antioxidant activity assay.

Conclusion and Future Directions

While the synthesis and computational analysis of this compound analogues have shown promise, a significant gap exists in the experimental validation of their efficacy, particularly in direct comparison to the parent compound. The in silico predictions for avenalumamide and α-cyanothis compound as potential enzyme inhibitors and nuclear receptor ligands warrant further investigation through in vitro and in vivo studies.

Future research should focus on:

  • Experimental validation of the predicted biological activities of synthetic this compound analogues.

  • Direct comparative studies of the efficacy of this compound and its analogues in various biological assays (e.g., antioxidant, anti-inflammatory, antimicrobial).

  • Elucidation of the specific signaling pathways modulated by this compound and its derivatives to understand their mechanisms of action.

This guide highlights the current state of knowledge and provides a framework for future research to unlock the full therapeutic potential of this compound and its synthetic analogues.

References

A Tale of Two Pathways: Unraveling the Biosynthesis of Avenalumic Acid in Bacteria and Plants

Author: BenchChem Technical Support Team. Date: December 2025

Avenalumic acid, a phenolic compound with potential applications in agriculture and medicine, is synthesized through distinct and fascinating biosynthetic pathways in bacteria and plants. While bacteria employ a unique diazotization-dependent deamination strategy, plants are proposed to utilize an extension of the well-established phenylpropanoid pathway. This guide provides a detailed comparison of these two biosynthetic routes, supported by available experimental data and methodologies, to offer researchers a comprehensive understanding of this compound production in different biological systems.

At a Glance: Key Differences in this compound Biosynthesis

FeatureBacterial Biosynthesis (in Streptomyces sp. RI-77)Plant Biosynthesis (Proposed in Avena sativa)
Precursor 3-Amino-4-hydroxybenzoic acid (3,4-AHBA)p-Coumaroyl-CoA and Malonyl-CoA
Key Intermediate 3-Aminothis compound (3-AAA)5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA
Core Mechanism Diazotization-dependent deaminationChain extension of a phenylpropanoid precursor
Key Enzymes AvaA1, AvaA3, AvaA6, AvaA7Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and putative chain-extending enzymes
Genetic Organization Biosynthetic gene cluster (ava cluster)Genes likely dispersed throughout the genome

Bacterial Biosynthesis: A Novel Diazotization-Dependent Pathway

The biosynthesis of this compound in the bacterium Streptomyces sp. RI-77 is a well-characterized process involving a dedicated gene cluster (ava). This pathway is notable for its use of a diazotization reaction, a rare event in natural product biosynthesis.[1][2][3]

The journey to this compound in bacteria begins with the formation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA). This precursor is then activated and loaded onto a carrier protein. A series of enzymatic reactions, including a key diazotization step, ultimately leads to the formation of this compound.[2][3]

Key Enzymatic Steps in Bacterial Biosynthesis
EnzymeFunction
AvaA1 Adenylation enzyme that activates a precursor molecule.
AvaA3 Carrier protein that binds to the activated precursor.
AvaA6 Catalyzes the diazotization of 3-aminothis compound (3-AAA) using nitrous acid.[3]
AvaA7 Catalyzes the substitution of the diazo group for a hydride to synthesize this compound.[3]
Experimental Data: Enzyme Kinetics

While comprehensive quantitative data is still emerging, kinetic analysis of some key enzymes in the bacterial pathway has been performed. For instance, the ATP-dependent diazotase CmaA6, a homolog of AvaA6 from Kutzneria albida, has been shown to be highly efficient in catalyzing the diazotization of 3-aminothis compound.[4] This high efficiency has enabled the kinetic analysis of the subsequent enzyme, AvaA7.[4]

Experimental Protocol: Heterologous Expression and Analysis of Bacterial Pathway

A common method to study the bacterial this compound biosynthesis pathway is through heterologous expression of the ava gene cluster in a host organism like Streptomyces albus.[2]

  • Vector Construction: The ava gene cluster is cloned into an appropriate expression vector under the control of an inducible promoter (e.g., tipA promoter).

  • Transformation: The recombinant vector is introduced into the host S. albus.

  • Cultivation and Induction: The engineered S. albus strain is cultivated under suitable conditions, and gene expression is induced.

  • Metabolite Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted metabolites are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify this compound and its intermediates.[2]

Bacterial_Avenalumic_Acid_Biosynthesis cluster_precursor Precursor Synthesis cluster_activation Activation & Loading cluster_core_pathway Core Pathway 3_4_AHBA 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) Activated_Intermediate Activated Intermediate 3_4_AHBA->Activated_Intermediate AvaA1, AvaA3 3_AAA 3-Aminothis compound (3-AAA) Activated_Intermediate->3_AAA Series of enzymatic steps Diazo_Intermediate Diazo Intermediate 3_AAA->Diazo_Intermediate AvaA6 (Diazotization) Avenalumic_Acid This compound Diazo_Intermediate->Avenalumic_Acid AvaA7 (Reduction)

Bacterial biosynthetic pathway of this compound.

Plant Biosynthesis: An Extension of the Phenylpropanoid Pathway

In contrast to the well-defined bacterial pathway, the biosynthesis of this compound in plants, such as oats (Avena sativa), is less understood and is proposed to be an extension of the general phenylpropanoid pathway.[5] This pathway is responsible for the synthesis of a wide array of plant secondary metabolites.

The proposed pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).[5][6] It is hypothesized that p-coumaroyl-CoA then undergoes a chain extension with a malonyl-CoA unit, followed by reduction and dehydration, to yield avenalumoyl-CoA, the immediate precursor to this compound.[5]

Key Enzymatic Steps in the Proposed Plant Pathway
EnzymeFunction
Phenylalanine ammonia-lyase (PAL) Catalyzes the deamination of phenylalanine to cinnamic acid.[7]
Cinnamic acid 4-hydroxylase (C4H) Hydroxylates cinnamic acid to form p-coumaric acid.[8]
4-coumarate-CoA ligase (4CL) Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.[9]
Putative Chain-Extending Enzymes Hypothetical enzymes responsible for the condensation with malonyl-CoA, reduction, and dehydration steps.
Experimental Data: Limited and Inferred

Direct quantitative data for the biosynthesis of this compound in plants is scarce. Much of the understanding is inferred from studies on related compounds, such as avenanthramides, for which this compound can be a precursor.[5] For example, the activity of PAL, C4H, and 4CL has been characterized in oats in the context of avenanthramide biosynthesis.[6] However, the specific activities and kinetics for the enzymes directly involved in the conversion of p-coumaroyl-CoA to this compound have not yet been reported.

Experimental Protocol: Tracer Studies for Pathway Elucidation in Plants

Tracer studies using labeled precursors are a classical method to elucidate biosynthetic pathways in plants.

  • Precursor Administration: A labeled precursor, such as 14C-phenylalanine or 13C-p-coumaric acid, is fed to oat seedlings or cell cultures.

  • Incubation: The plant material is incubated for a specific period to allow for the metabolism of the labeled precursor.

  • Metabolite Extraction: Phenolic compounds are extracted from the plant tissue.

  • Analysis: The extract is analyzed by techniques like HPLC coupled with a radioactivity detector or mass spectrometry to identify and quantify labeled this compound and its intermediates. This allows for the tracing of the metabolic fate of the precursor and provides evidence for the proposed pathway.

Plant_Avenalumic_Acid_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_extension Proposed Chain Extension Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Intermediate_1 5-(4-hydroxyphenyl)-3-oxo- 4-pentenoyl-CoA p_Coumaroyl_CoA->Intermediate_1 Condensation (Putative) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate_1 Avenalumoyl_CoA Avenalumoyl-CoA Intermediate_1->Avenalumoyl_CoA Reduction & Dehydration (Putative) Avenalumic_Acid This compound Avenalumoyl_CoA->Avenalumic_Acid Hydrolysis (Putative)

References

Avenalumic acid's anti-inflammatory effects compared to avenanthramides.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-inflammatory properties of avenalumic acid and avenanthramides is currently hampered by a notable lack of scientific literature and experimental data on the specific anti-inflammatory activity of this compound. Extensive searches have not yielded studies detailing its effects on key inflammatory pathways or markers. In contrast, avenanthramides, a group of phenolic alkaloids found in oats, have been the subject of numerous studies, revealing significant anti-inflammatory potential. This guide, therefore, provides a comprehensive overview of the anti-inflammatory effects of avenanthramides, supported by available experimental data and methodologies.

Avenanthramides: Potent Anti-Inflammatory Agents

Avenanthramides (AVNs) have demonstrated considerable anti-inflammatory activity, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Quantitative Data on Anti-Inflammatory Effects of Avenanthramides
Experimental ModelTreatmentKey FindingsReference
Human KeratinocytesAvenanthramides (as low as 1 part per billion)Inhibition of IκB-α degradation, decreased phosphorylation of NF-κB p65 subunit.[3]
Human KeratinocytesAvenanthramidesSignificant inhibition of TNF-α induced NF-κB luciferase activity and subsequent reduction of Interleukin-8 (IL-8) release.[3]
C2C12 Skeletal Muscle CellsAvenanthramides (AvnA, AvnB, AvnC)Reduced IKKβ kinase activity, attenuated tBHP-induced TNF-α and IL-1β mRNA expression. Reduced COX-2 protein and luciferase activity by 50%, and decreased prostaglandin (B15479496) E2 levels.[2]
Murine Models (Contact Hypersensitivity and Neurogenic Inflammation)Topical application of 1-3 ppm avenanthramidesMitigation of inflammation.[3]
Murine Itch ModelTopical application of 1-3 ppm avenanthramidesReduced pruritogen-induced scratching.[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of avenanthramides is primarily mediated through the NF-κB pathway. The following diagrams illustrate this mechanism and a typical experimental workflow for its investigation.

Avenanthramides_NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB_alpha IκB-α IKK_Complex->IkB_alpha phosphorylates NFkB NF-κB (p50/p65) IkB_alpha->NFkB degrades, releasing NFkB_IkB NF-κB/IκB-α (Inactive Complex) IkB_alpha->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α) Nucleus->Gene_Transcription initiates Avenanthramides Avenanthramides Avenanthramides->IKK_Complex inhibits Experimental_Workflow_NFkB Cell_Culture Cell Culture (e.g., Human Keratinocytes) Pre_treatment Pre-treatment with Avenanthramides Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (e.g., TNF-α) Pre_treatment->Stimulation Cell_Lysis Cell Lysis and Protein Extraction Stimulation->Cell_Lysis Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay ELISA ELISA for Cytokine Release (e.g., IL-8) Stimulation->ELISA Western_Blot Western Blot Analysis (p-p65, IκB-α) Cell_Lysis->Western_Blot

References

Quantitative comparison of Avenalumic acid in different cereal grains.

Author: BenchChem Technical Support Team. Date: December 2025

Avenalumic acid, a phenolic acid recognized for its potential health benefits, is found predominantly in oats (Avena sativa). Extensive research has focused on its quantification in various oat cultivars, while its presence in other major cereal grains such as wheat, barley, rye, maize, and rice appears to be negligible or below the limits of detection in numerous studies.

This guide provides a comparative overview of this compound content in different cereal grains, based on available scientific literature. It details the experimental protocols for its quantification and illustrates the biosynthetic pathway.

Quantitative Comparison of this compound

A thorough review of scientific literature reveals a significant disparity in the presence and concentration of this compound among common cereal grains. While oats consistently show measurable quantities of this compound, there is a conspicuous lack of data reporting its presence in wheat, barley, rye, maize, and rice. Many comprehensive analyses of phenolic acids in these cereals do not list this compound among the detected compounds.[1][2][3][4] This suggests that this compound is either absent or present at levels below the detection limits of the analytical methods employed in those studies.

The following table summarizes the current state of knowledge regarding this compound content in various cereal grains.

Cereal GrainScientific NameThis compound ContentReferences
Oats Avena sativaPresent in quantifiable amounts, with variations among cultivars.[5]
Wheat Triticum aestivumNot detected or not reported in comprehensive phenolic acid analyses.[6][7]
Barley Hordeum vulgareNot detected or not reported in comprehensive phenolic acid analyses.[8][9]
Rye Secale cerealeNot detected or not reported in comprehensive phenolic acid analyses.[10][11][12]
Maize Zea maysNot detected or not reported in comprehensive phenolic acid analyses.[13][14][15][16][17]
Rice Oryza sativaNot detected or not reported in comprehensive phenolic acid analyses.[18][19][20][21]

It is important to note that one of the initial papers identifying avenalumic acids in 1991 suggested they "may be widely distributed in cereal grains" as they are ethylenic homologues of common phenolic acids.[22] However, subsequent and more advanced analytical studies focusing on the phenolic profiles of various cereals have not substantiated this initial hypothesis.

Experimental Protocols

The quantification of this compound in cereal grains is typically performed using advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of specific compounds in complex plant matrices.

Protocol: Quantification of this compound in Oat Grains by UPLC-MS/MS

This protocol is a composite of methodologies described in the scientific literature for the analysis of phenolic compounds in cereals.[23][24][25]

1. Sample Preparation and Extraction:

  • Grinding: Cereal grains are finely ground to a homogenous powder to ensure efficient extraction.

  • Extraction Solvent: A common solvent system is 80% methanol (B129727) in water.

  • Extraction Procedure:

    • Weigh a precise amount of the ground sample (e.g., 100 mg) into a centrifuge tube.

    • Add a specific volume of the extraction solvent (e.g., 1 mL).

    • Vortex the mixture thoroughly to ensure complete mixing.

    • Sonication or shaking at a controlled temperature can be employed to enhance extraction efficiency.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for a specified time (e.g., 10 minutes) to pellet the solid material.

    • Carefully collect the supernatant, which contains the extracted phenolic compounds.

    • The extraction process may be repeated on the pellet to ensure exhaustive extraction, and the supernatants are then combined.

  • Filtration: The final extract is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: An Ultra-High-Performance Liquid Chromatography system is used for the separation of compounds.

    • Column: A reverse-phase C18 column is typically used (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution is commonly employed using two solvents:

      • Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

      • Solvent B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.1%).

    • Gradient Program: The percentage of Solvent B is gradually increased over the run time to elute compounds with increasing hydrophobicity.

    • Flow Rate: A typical flow rate is around 0.3 mL/min.

    • Injection Volume: A small volume of the filtered extract (e.g., 1-5 µL) is injected onto the column.

  • Mass Spectrometry (MS) System: A tandem mass spectrometer (e.g., triple quadrupole) is used for detection and quantification.

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for this compound and its internal standard.

    • Quantification: A calibration curve is generated using authentic standards of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing its peak area to the calibration curve. An internal standard is often used to correct for variations in extraction efficiency and instrument response.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated, particularly in bacteria, and involves a series of enzymatic reactions.[26][27][28][29] The pathway starts from chorismate, a key intermediate in the shikimate pathway.

Below is a simplified representation of the proposed biosynthetic pathway of this compound.

Avenalumic_Acid_Biosynthesis Chorismate Chorismate 3,4-AHBA 3-Amino-4-hydroxy- benzoic acid Chorismate->3,4-AHBA AvaH, AvaI 3-Aminoavenalumic\nacid 3-Aminothis compound 3,4-AHBA->3-Aminoavenalumic\nacid AvaA1-A5 Polyketide\nSynthase\n(PKS) pathway Polyketide Synthase (PKS) pathway Polyketide\nSynthase\n(PKS) pathway->3-Aminoavenalumic\nacid Avenalumic_acid This compound 3-Aminoavenalumic\nacid->Avenalumic_acid AvaA6, AvaA7 (Diazotization and Deamination)

Proposed biosynthetic pathway of this compound.

The following diagram illustrates the general workflow for the quantification of this compound in cereal grains.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Processing Grinding Grinding of Cereal Grains Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification

References

Avenalumic Acid's Role in the Phenolic Profile of Oats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of avenalumic acid's contribution to the total phenolic content of oats. It is designed to offer an objective analysis, supported by experimental data, to aid in research and development endeavors related to the nutritional and pharmacological properties of oats.

Quantitative Comparison of Phenolic Content in Oats

Avenalumic acids are a unique group of phenolic acids found primarily in oats, existing predominantly in a bound form as conjugates.[1][2] While direct percentage contributions of avenalumic acids to the total phenolic content (TPC) are not extensively reported in single studies, an estimation can be derived by comparing data from various analyses of oat cultivars. Bound phenolics, as a whole, have been shown to contribute significantly to the TPC in oats, ranging from 73.30% to 82.22%.

The following tables summarize quantitative data from various studies on the phenolic content of different oat cultivars.

Table 1: Total Phenolic Content and Phenolic Acid Composition in Various Oat Cultivars

Oat CultivarTotal Phenolic Content (mg GAE/100g DW)Total Phenolic Acids (mg/kg)Major Phenolic Acids IdentifiedReference
Akseli-1687 ± 80.2p-coumaric, ferulic, cinnamic, syringic, vanillic, 2,4-dihydroxybenzoic, o-coumaric[3][4]
Viviana-1202 ± 52.9p-coumaric, ferulic, cinnamic, syringic, vanillic, 2,4-dihydroxybenzoic, o-coumaric[3][4]
S-2011222.72-Not specified[5]
Not Specified179 - 221-Not specified
Commercial Oat Products (mean)-Oat bran concentrate: 1518.6, Oat bran: 626.3, Flaked oats: 438.1, Rolled oats: 415.8Ferulic acid (major), caffeic acid, sinapic acid[6]

GAE: Gallic Acid Equivalents; DW: Dry Weight. Data is presented as mean ± standard deviation where available.

Table 2: Avenanthramide and this compound-Derived Avenanthramide Content in Oats

Oat Cultivar/ProductTotal Avenanthramides (mg/kg)This compound-Derived Avenanthramides (as % of Total Avenanthramides)Reference
Avetron26.7 ± 1.44Not specified[3]
Viviana185 ± 12.5Not specified[3]
Various Oat Products20 - 820Up to 20% (as 2fd and 2pd)
S-2011AVA-A: 137.84 µg/g, AVA-B: 105.10 µg/g, AVA-C: 119.86 µg/gNot specified[5]

AVA: Avenanthramide. 2fd and 2pd are this compound-derived avenanthramide homologues.

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification and comparison of phenolic compounds in oats.

Determination of Total Phenolic Content (Folin-Ciocalteu Assay)

This method is widely used to determine the total phenolic content in plant extracts.

Principle: Phenolic compounds react with the Folin-Ciocalteu reagent (a mixture of phosphotungstic and phosphomolybdic acids) in an alkaline medium to produce a blue-colored complex. The intensity of the color is proportional to the concentration of phenolic compounds and is measured spectrophotometrically.

Detailed Protocol:

  • Extraction:

    • Weigh 1 gram of finely ground oat sample.

    • Extract with 20 mL of 80% methanol (B129727) in water (v/v) with constant stirring for 2 hours at room temperature.

    • Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the residue and pool the supernatants.

    • Evaporate the solvent from the pooled supernatant under vacuum to obtain the crude phenolic extract.

    • Redissolve the extract in a known volume of 80% methanol.

  • Colorimetric Assay:

    • Pipette 0.5 mL of the diluted extract into a test tube.

    • Add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent.

    • After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution.

    • Incubate the mixture in the dark at room temperature for 1 hour.

    • Measure the absorbance at 765 nm using a spectrophotometer against a blank containing 80% methanol instead of the extract.

  • Quantification:

    • Prepare a standard curve using gallic acid solutions of known concentrations (e.g., 0-100 μg/mL).

    • Calculate the total phenolic content of the sample from the standard curve and express the results as milligrams of gallic acid equivalents per 100 grams of dry weight (mg GAE/100g DW).

Quantification of Avenalumic Acids (High-Performance Liquid Chromatography - HPLC)

HPLC is a precise technique for separating and quantifying specific phenolic compounds like avenalumic acids. Since avenalumic acids are primarily bound, a hydrolysis step is necessary prior to analysis.[7]

Principle: The extracted and hydrolyzed sample is injected into an HPLC system equipped with a C18 column. The compounds are separated based on their polarity and detected by a UV or mass spectrometry (MS) detector. Quantification is achieved by comparing the peak area of the analyte with that of a standard.

Detailed Protocol:

  • Extraction and Hydrolysis of Bound Phenolics:

    • Extract the oat sample as described in the Folin-Ciocalteu protocol to remove free phenolics. The remaining residue contains the bound phenolics.

    • To the residue, add 20 mL of 2 M sodium hydroxide (B78521) and incubate at room temperature for 4 hours with constant stirring under a nitrogen atmosphere to perform alkaline hydrolysis.[8]

    • Acidify the mixture to pH 2 with hydrochloric acid.

    • Extract the liberated phenolic acids three times with ethyl acetate (B1210297).

    • Pool the ethyl acetate fractions and evaporate to dryness under vacuum.

    • Redissolve the residue in a known volume of methanol for HPLC analysis.[8]

  • HPLC Analysis:

    • HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 320 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare standard solutions of authentic this compound (if available) or related compounds for calibration.

    • Identify and quantify the this compound peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

    • Express the results as milligrams per kilogram of the oat sample (mg/kg).

Visualizing Key Pathways and Workflows

Biosynthesis of this compound-Containing Avenanthramides

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound-containing avenanthramides in oats.

Biosynthesis_of_Avenalumic_Acid_Avenanthramides pCoumaroyl_CoA p-Coumaroyl-CoA Intermediate 5-(4-hydroxyphenyl)-3-oxo- 4-pentenoyl-CoA pCoumaroyl_CoA->Intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate Avenalumoyl_CoA Avenalumoyl-CoA Intermediate->Avenalumoyl_CoA Reduction & Dehydration Avn_L Avenanthramide L Avenalumoyl_CoA->Avn_L Hydroxyanthranilic_Acid 5-Hydroxyanthranilic Acid Hydroxyanthranilic_Acid->Avn_L

Caption: Proposed biosynthesis pathway of this compound-containing avenanthramides.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps involved in the extraction and quantification of bound avenalumic acids from oats.

Experimental_Workflow_Avenalumic_Acid Start Oat Sample Extraction Extraction with 80% Methanol (Removal of Free Phenolics) Start->Extraction Residue Residue (Contains Bound Phenolics) Extraction->Residue Hydrolysis Alkaline Hydrolysis (2M NaOH) Residue->Hydrolysis Acidification Acidification (pH 2) Hydrolysis->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for the analysis of bound avenalumic acids in oats.

References

Avenalumic Acid Bioactivity: Unraveling Structure-Activity Relationships for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Bioactive Potential of Avenalumic Acid and its Derivatives.

This compound, a naturally occurring phenolic acid, and its derivatives have garnered interest within the scientific community for their potential therapeutic applications. While comprehensive experimental data on the structure-activity relationships (SAR) of a wide range of this compound analogs remains limited in publicly available literature, computational studies and research on related compounds provide valuable insights into the key structural features that may govern their biological activity. This guide synthesizes the current understanding, highlighting predictive data and methodologies to inform future research and development in this promising area.

Predicted Bioactivity of this compound Analogs: An In Silico Perspective

A significant computational study has explored the potential of various this compound derivatives as bioactive agents. While awaiting experimental validation, these in silico analyses provide a foundational roadmap for prioritizing synthetic efforts and biological screening. The study suggests that specific structural modifications are crucial for enhancing bioactivity, particularly as enzyme inhibitors and nuclear receptor ligands.

The core findings from this computational screening are summarized in the table below. The bioactivity scores are predictive and serve as a guide for identifying candidates with a higher probability of being active.

CompoundModification from this compoundPredicted Bioactivity Score (Enzyme Inhibitor)Predicted Bioactivity Score (Nuclear Receptor Ligand)Notes
This compound -ActiveInactiveParent compound predicted to be an enzyme inhibitor.
Avenalumamide Carboxylic acid replaced with an amide groupActiveInactiveAmidation of the carboxylic acid is predicted to retain enzyme inhibitory activity.
α-Cyanothis compound Addition of a nitrile group at the α-positionActiveActiveThe introduction of an α-nitrile group is predicted to confer activity as both an enzyme inhibitor and a nuclear receptor ligand.
Juarezic Acid Analog (Reference Compound)ActiveInactiveA related natural product also predicted to have enzyme inhibitory activity.

Data presented is based on an in silico analysis and requires experimental verification.[1]

These computational predictions underscore the significance of three key structural features for the bioactivity of this compound derivatives:

  • A Phenolic Hydroxyl Group: This group is likely involved in crucial interactions with biological targets.

  • A Conjugated Diene System: The extended π-system of the pentadienoic acid chain appears to be important for activity.

  • α-Nitrile Substitution: The addition of a nitrile group at the carbon adjacent to the carbonyl group is predicted to be a particularly favorable modification, potentially expanding the range of biological targets.[1]

Synthesis of this compound Derivatives

The exploration of this compound's therapeutic potential is intrinsically linked to the ability to synthesize novel derivatives. A notable synthetic route has been developed starting from ferulic acid, an abundant natural product. This multi-step synthesis provides a vinylogous counterpart to ferulic acid, which serves as a versatile precursor for creating a variety of avenalumic carboxamide derivatives. While the bioactivity of these specific synthesized compounds was not quantitatively reported, the methodology opens the door for the systematic generation of analog libraries for future screening.

Experimental Protocols: A Framework for Future Investigation

While specific experimental protocols for a broad range of this compound derivatives are not detailed in the available literature, standard assays used for evaluating related compounds can be adapted. Here are detailed methodologies for key experiments relevant to the predicted bioactivities:

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes predicted to be targets of this compound derivatives.

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme in an appropriate buffer. Prepare a stock solution of the enzyme's substrate, which upon cleavage produces a detectable signal (e.g., colorimetric or fluorescent).

  • Inhibitor Preparation: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the this compound derivatives (the inhibitors).

    • Add the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Nuclear Receptor Ligand Binding Assay (General Protocol)

This protocol can be used to assess the ability of compounds like α-cyanothis compound to bind to nuclear receptors.

  • Receptor and Ligand Preparation: Prepare a purified nuclear receptor protein (e.g., the ligand-binding domain). Obtain a radiolabeled or fluorescently labeled known ligand for the receptor.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds (this compound derivatives) in a suitable solvent.

  • Assay Procedure:

    • In a suitable assay plate (e.g., 96-well), add the assay buffer.

    • Add the labeled ligand at a fixed concentration.

    • Add varying concentrations of the unlabeled test compounds.

    • Add the nuclear receptor protein to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand using a suitable method (e.g., filtration, scintillation proximity assay).

  • Data Analysis:

    • Measure the amount of bound labeled ligand.

    • Plot the amount of bound labeled ligand against the logarithm of the concentration of the unlabeled test compound.

    • Determine the IC50 or Ki value, which represents the affinity of the test compound for the nuclear receptor.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the processes involved in exploring the bioactivity of this compound, the following diagrams have been generated.

G cluster_0 Virtual Screening Workflow start Library of Avenalumic Acid Derivatives docking Molecular Docking (Target Enzyme/Receptor) start->docking scoring Binding Affinity Scoring docking->scoring filtering ADMET Prediction (Lipinski's Rule, etc.) scoring->filtering selection Selection of High-Potential Candidates filtering->selection

Caption: Virtual screening workflow for this compound derivatives.

G cluster_1 Hypothesized Signaling Pathway Inhibition ligand This compound Derivative receptor Target Receptor/ Enzyme ligand->receptor Inhibition downstream Downstream Signaling Cascade receptor->downstream Blocks Signal response Biological Response (e.g., Inflammation) downstream->response Prevents

Caption: Hypothesized mechanism of action for an this compound derivative.

Conclusion and Future Directions

The study of this compound and its derivatives presents a compelling frontier in the search for new therapeutic agents. While current knowledge relies heavily on computational predictions and parallels drawn from structurally similar compounds, the groundwork has been laid for a more data-driven exploration. The synthesis of novel analogs, coupled with rigorous biological evaluation using standardized assays, is the critical next step. The in silico findings that highlight the importance of the phenolic hydroxyl group, the conjugated diene system, and particularly the α-nitrile substitution offer a strategic starting point for the design of new compounds with potentially enhanced and diverse bioactivities. Future research in this area holds the promise of unlocking the full therapeutic potential of this fascinating class of natural product derivatives.

References

Safety Operating Guide

Proper Disposal of Avenalumic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Avenalumic acid, a phenolic acid found in oats. Due to the limited availability of specific safety data, a cautious approach is recommended, treating this compound as a potentially hazardous chemical. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

I. Physicochemical Properties of this compound

A clear understanding of the chemical's properties is foundational to its safe handling and disposal. Key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₃[1][2][3]
Molar Mass190.2 g/mol [1]
AppearancePale yellow substance[4]
Melting Point217 °C[4]
SolubilitySoluble in aqueous alkali[4]
StabilityUnstable on prolonged exposure to air and/or daylight, gradually darkens to amber and dark brown decomposition products.[4]

II. Standard Operating Procedure for Disposal

Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a research chemical of unknown toxicity and environmental impact. The following step-by-step procedure outlines a conservative and safe disposal pathway.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Safety goggles

  • Chemical-resistant gloves

Procedure:

  • Risk Assessment: Before handling, perform a risk assessment for the specific quantity and concentration of this compound to be disposed of.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • Containerization:

    • Use a clean, leak-proof container made of a material compatible with organic acids.

    • The container must be securely sealed.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Neutralization (for aqueous solutions): While specific reactivity data is unavailable, a general procedure for neutralizing acidic waste can be cautiously applied to small quantities of aqueous solutions of this compound.

    • Work in a well-ventilated fume hood.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the this compound solution while stirring.

    • Monitor the pH. The goal is to reach a neutral pH range (typically 6-8).

    • Be aware of potential gas evolution or heat generation during neutralization.

    • The neutralized solution should still be collected as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_aqueous Aqueous Waste cluster_end Final Disposal start This compound Waste assess Assess Quantity and Form (Solid or Aqueous) start->assess solid_collect Collect in Designated Hazardous Waste Container assess->solid_collect Solid aqueous_collect Collect in Designated Hazardous Waste Container assess->aqueous_collect Aqueous solid_label Label Container Clearly solid_collect->solid_label storage Store in Secure Hazardous Waste Area solid_label->storage neutralize Consider Neutralization (Small Quantities, Cautiously) aqueous_collect->neutralize aqueous_label Label Container Clearly neutralize->aqueous_label aqueous_label->storage ehs_disposal Arrange for EHS/ Licensed Contractor Pickup storage->ehs_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and procedures and contact your Environmental Health and Safety (EHS) department for definitive guidance.

References

Essential Protective Measures for Handling Avenalumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note: "Avenalumic acid" is a fictional substance. The following guidance is based on the established safety protocols for a representative hazardous organic acid and is intended to provide a framework for safe laboratory practices. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

Safe handling of acidic compounds in a research and development environment is paramount to ensuring the well-being of laboratory personnel and preventing environmental contamination. A comprehensive approach to safety involves a combination of appropriate personal protective equipment (PPE), stringent operational protocols, and clearly defined disposal procedures.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is PPE. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection:

  • Chemical Splash Goggles: These are mandatory whenever there is a risk of splashing this compound.[1] Standard safety glasses do not provide adequate protection against chemical splashes.[1]

  • Face Shields: Should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or during activities with a high splash potential, such as pouring or mixing.[1][2] This provides an additional layer of protection for the entire face.[1]

Hand Protection:

  • Chemical-Resistant Gloves: Gloves made of materials like nitrile or butyl rubber are recommended for handling acids.[2][3] It is crucial to consult the specific SDS and glove manufacturer's compatibility charts to select the appropriate glove material for the chemical and duration of use.[1]

Body Protection:

  • Lab Coats: A lab coat should always be worn to protect against minor spills and contamination of personal clothing.[3]

  • Chemical-Resistant Aprons or Suits: For tasks involving a significant risk of splashes, a chemical-resistant apron or a full suit may be necessary to provide additional protection to the body.[1][4]

Respiratory Protection:

  • Work in a Ventilated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Respirators: If there is a potential for significant exposure to vapors or aerosols, a respirator may be required.[1][5] The type of respirator and cartridge should be selected based on the specific exposure assessment.[2]

Operational Plan: Safe Handling Procedures

  • Preparation: Before beginning any work, ensure that the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize the inhalation of vapors.

  • Handling: When pouring or transferring the acid, do so slowly and carefully to avoid splashing. Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[6]

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and reactive metals.[7][8] Ensure containers are tightly sealed and clearly labeled.[8]

Exposure and Disposal Plan

Occupational Exposure Limits: For any chemical, it is important to be aware of the established occupational exposure limits (OELs). These limits, such as the Permissible Exposure Limit (PEL) set by OSHA and the Threshold Limit Value (TLV) from ACGIH, define the maximum concentration of a substance to which a worker can be exposed over a specified period without adverse health effects.[9][10]

Exposure Limit TypeDescription
Permissible Exposure Limit (PEL) A legal limit in the United States for an employee's exposure to a chemical substance.[9][11]
Threshold Limit Value (TLV) A recommended exposure limit from the ACGIH, based on an 8-hour time-weighted average.[9][12]
Short-Term Exposure Limit (STEL) A 15-minute time-weighted average exposure that should not be exceeded at any time during a workday.[12]
Ceiling (C) The concentration that should not be exceeded during any part of the working exposure.[9][12]

Emergency Procedures: Spill and Exposure

A spill of this compound requires a prompt and coordinated response to mitigate hazards. The following workflow outlines the necessary steps for handling a minor laboratory spill. For major spills, evacuate the area and contact emergency personnel.[13]

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_prep Assessment & Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal_decon Disposal & Decontamination spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert Step 1 assess Assess Spill Size & Hazards (Consult SDS) alert->assess Step 2 don_ppe Don Appropriate PPE assess->don_ppe Step 3 contain Contain Spill with Absorbent Dike don_ppe->contain Step 4 neutralize Neutralize with Sodium Bicarbonate contain->neutralize Step 5 absorb Absorb Neutralized Residue neutralize->absorb Step 6 collect Collect Waste in Labeled Container absorb->collect Step 7 decontaminate Decontaminate Spill Area collect->decontaminate Step 8 dispose Dispose of as Hazardous Waste decontaminate->dispose Step 9

Workflow for handling a minor this compound spill.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Disposal Plan:

  • Segregation: Do not mix this compound waste with other waste streams, especially bases or other incompatible chemicals.[7][8]

  • Neutralization: For small quantities, the acid may be neutralized. This should be done slowly, in a fume hood, by adding a weak base like sodium bicarbonate to a diluted solution of the acid until the pH is between 6.0 and 8.0.[3]

  • Collection: Collect all this compound waste, including contaminated materials from spill cleanups, in a designated, properly labeled, and sealed hazardous waste container.[3][7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[15][16] Never pour this compound down the drain without proper neutralization and authorization.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avenalumic acid
Reactant of Route 2
Reactant of Route 2
Avenalumic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。